1-Benzyl-4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide
Description
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Properties
CAS No. |
1640981-20-9 |
|---|---|
Molecular Formula |
C18H19N3O2 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
3-benzyl-7-hydroxy-N,N,2-trimethylbenzimidazole-5-carboxamide |
InChI |
InChI=1S/C18H19N3O2/c1-12-19-17-15(21(12)11-13-7-5-4-6-8-13)9-14(10-16(17)22)18(23)20(2)3/h4-10,22H,11H2,1-3H3 |
InChI Key |
DSXQCRAMTMAFGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1CC3=CC=CC=C3)C=C(C=C2O)C(=O)N(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1-Benzyl-4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide
Abstract
This technical guide provides a comprehensive overview of 1-Benzyl-4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide, a key chemical intermediate in the synthesis of the potassium-competitive acid blocker (P-CAB), Tegoprazan. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details the physicochemical properties, a plausible synthetic pathway with a detailed experimental protocol, and contextual information on the potential biological significance of this benzimidazole derivative. While direct pharmacological data for this specific intermediate is not extensively published, its critical role in the manufacturing of a next-generation therapeutic for acid-related gastrointestinal disorders underscores its importance. This guide consolidates available data from chemical databases, patent literature, and related scientific publications to serve as a valuable resource for those working with this compound and related molecular scaffolds.
Introduction: A Pivotal Intermediate in Modern Gastroenterology
The landscape of treating acid-related gastrointestinal disorders has been significantly advanced by the advent of potassium-competitive acid blockers (P-CABs). These agents offer a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs), providing rapid and sustained control of gastric acid secretion. Tegoprazan is a prominent member of the P-CAB class, and its synthesis relies on the availability of high-purity chemical intermediates.[1][2] this compound (CAS No: 1640981-20-9) has been identified as a crucial intermediate and a potential impurity in the manufacturing process of Tegoprazan.[3][4]
The benzimidazole core is a privileged scaffold in medicinal chemistry, known to be a component of various pharmacologically active compounds, including antiviral, anticancer, and anti-inflammatory agents.[5] The specific functionalization of the benzimidazole ring in this particular carboxamide derivative is tailored for its role in the multi-step synthesis of Tegoprazan. An in-depth understanding of its properties and synthesis is therefore essential for process optimization, quality control, and the development of novel related compounds.
Physicochemical and Computed Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental for its handling, characterization, and the design of subsequent reaction steps. The key properties of this compound are summarized in the table below, based on data from reputable chemical databases.[6][7]
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₉N₃O₂ | PubChem[6] |
| Molecular Weight | 309.37 g/mol | ChemScene[7] |
| CAS Number | 1640981-20-9 | PubChem[6] |
| IUPAC Name | This compound | PubChem[6] |
| Appearance | Predicted to be a solid | - |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and methanol | - |
| Storage | 4°C, stored under nitrogen | ChemScene[7] |
| Topological Polar Surface Area (TPSA) | 58.36 Ų | ChemScene[7] |
| logP (calculated) | 2.80042 | ChemScene[7] |
| Hydrogen Bond Donors | 1 | ChemScene[7] |
| Hydrogen Bond Acceptors | 4 | ChemScene[7] |
| Rotatable Bonds | 3 | ChemScene[7] |
Synthesis and Purification: A Detailed Protocol
Proposed Synthetic Pathway
The synthesis logically proceeds via the amidation of the precursor, 1-benzyl-4-hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid. This precursor itself is synthesized through a multi-step sequence that is a common strategy for constructing substituted benzimidazoles.
Caption: Proposed two-step synthesis via an acyl chloride intermediate.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-benzyl-4-hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid
The synthesis of this precursor is a multi-step process in itself, often starting from simpler aromatic compounds and building the benzimidazole ring system. For the purpose of this guide, we will assume the availability of this precursor, as its synthesis is detailed in various patents related to Tegoprazan.[10][11]
Step 2: Amidation of 1-benzyl-4-hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid
This step involves the conversion of the carboxylic acid to the corresponding N,N-dimethylcarboxamide. A common and effective method is the formation of an acyl chloride followed by reaction with dimethylamine.
Materials and Reagents:
-
1-benzyl-4-hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Dimethylamine solution (2M in THF) or gaseous dimethylamine
-
Triethylamine (Et₃N) or other suitable base
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Acyl Chloride Formation:
-
To a stirred suspension of 1-benzyl-4-hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid (1.0 eq) in anhydrous DCM (10 mL/mmol) under an inert atmosphere (N₂ or Ar), add a catalytic amount of anhydrous DMF (1-2 drops).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess solvent and acylating agent. The resulting crude acyl chloride is typically used in the next step without further purification.
-
-
Amidation:
-
Dissolve the crude acyl chloride in anhydrous DCM (10 mL/mmol) and cool to 0 °C.
-
In a separate flask, prepare a solution of dimethylamine (2.5 eq) and triethylamine (3.0 eq) in anhydrous DCM.
-
Slowly add the dimethylamine solution to the stirred acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Monitor the formation of the product by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a suitable eluent system.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid.
Analytical Characterization (Predicted)
While experimental spectroscopic data is not publicly available in peer-reviewed literature, a prediction of the key signals in ¹H and ¹³C NMR spectra can be made based on the chemical structure. This information is invaluable for chemists to confirm the identity and purity of the synthesized compound.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.20-7.40 | m | 5H | Aromatic protons of the benzyl group |
| ~ 7.00 | s | 1H | Aromatic proton on the benzimidazole ring |
| ~ 6.80 | s | 1H | Aromatic proton on the benzimidazole ring |
| ~ 5.40 | s | 2H | CH₂ of the benzyl group |
| ~ 3.10 | s | 6H | N(CH₃)₂ of the carboxamide |
| ~ 2.60 | s | 3H | CH₃ at position 2 of the benzimidazole ring |
| ~ 9.0-11.0 | br s | 1H | OH proton (may be broad and exchangeable) |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 168-172 | C=O of the carboxamide |
| ~ 150-155 | C4-OH and C2 of the benzimidazole ring |
| ~ 135-145 | Quaternary carbons of the benzimidazole and benzyl rings |
| ~ 125-130 | Aromatic CH carbons of the benzyl group |
| ~ 100-120 | Aromatic CH carbons of the benzimidazole ring |
| ~ 48-52 | CH₂ of the benzyl group |
| ~ 35-40 | N(CH₃)₂ of the carboxamide |
| ~ 12-16 | CH₃ at position 2 of the benzimidazole ring |
Mass Spectrometry
-
Expected [M+H]⁺: 310.1550 for C₁₈H₂₀N₃O₂⁺
Infrared (IR) Spectroscopy
-
~3400-3200 cm⁻¹: O-H stretching (broad)
-
~3100-3000 cm⁻¹: Aromatic C-H stretching
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching
-
~1630-1650 cm⁻¹: C=O stretching of the amide
-
~1600, 1495, 1450 cm⁻¹: Aromatic C=C stretching
Caption: A typical workflow for the purification and analytical characterization of the synthesized compound.
Biological Context and Potential Significance
As an intermediate in the synthesis of Tegoprazan, the primary significance of this compound lies in its role as a building block. However, the broader family of benzimidazole carboxamides has been investigated for a range of biological activities.
Studies have shown that compounds with a benzimidazole carboxamide scaffold can exhibit activities such as:
-
Anticancer properties: Some derivatives have been explored as PARP-1 inhibitors.[5]
-
Serotonin receptor antagonism: Certain benzimidazole-4-carboxamides are potent and selective 5-HT4 receptor antagonists.[12]
-
Antihyperlipidemic effects: Novel benzimidazole-2-carboxamide derivatives have shown potential in lowering serum lipid levels in vivo.[13][14]
-
Antimicrobial and antioxidant activity: The benzimidazole core is a common feature in compounds with these properties.[1]
It is important to note that no specific pharmacological data for this compound has been reported in the public domain. Its biological activity profile remains uncharacterized. As a potential impurity in the final drug product, its safety and toxicological profile would be of regulatory interest. Any potential off-target activity, even if weak, would need to be assessed during the drug development process.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general precautions for handling similar chemical intermediates should be followed. Based on the MSDS of the closely related carboxylic acid precursor, the following recommendations are prudent:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.
-
Fire Safety: Use appropriate extinguishing media such as water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
First Aid:
-
Inhalation: Move the person to fresh air.
-
Skin contact: Wash off with soap and plenty of water.
-
Eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
Ingestion: Rinse mouth with water. Consult a physician in all cases of exposure.
-
The toxicological properties of this compound have not been thoroughly investigated.
Conclusion
This compound is a molecule of significant interest due to its indispensable role in the synthesis of Tegoprazan, a next-generation drug for gastrointestinal disorders. This guide has provided a detailed overview of its known properties, a plausible and actionable synthetic protocol, and predicted analytical data to aid researchers in its preparation and characterization. While its own biological activities remain to be explored, the rich pharmacology of the benzimidazole carboxamide scaffold suggests that further investigation could be a fruitful area of research. The information compiled herein serves as a foundational resource for chemists and pharmacologists working in this important therapeutic area.
References
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López-Rodríguez, M. L., Morcillo, M. J., Fernández, E., Rosado, M. L., Pardo, L., Schaper, K. J., & Jagerovic, N. (2000). Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists. Bioorganic & Medicinal Chemistry, 8(2), 379-389. [Link]
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Abu Sheikha, G., Bkhaitan, M. M., Kalloush, H., Hamadneh, L., Abu Khalaf, R., Al-Qirim, T., & Al-Hiari, Y. (2018). Synthesis of Novel Benzimidazole-2-carboxamide Derivatives and in Vivo Antihyperlipidemic Activity Evaluation. Chemical & Pharmaceutical Bulletin, 66(4), 423-426. [Link]
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Semantic Scholar. (n.d.). Synthesis of Novel Benzimidazole-2-carboxamide Derivatives and in Vivo Antihyperlipidemic Activity Evaluation. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and biological evaluation of piperidyl benzimidazole carboxamide derivatives as potent PARP-1 inhibitors and antitumor agents. Retrieved from [Link]
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Patsnap. (2021). Synthesis method of tegoprazan. Retrieved from [Link]
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Taylor & Francis Online. (2020). Synthesis, characterization of benzimidazole carboxamide derivatives as potent anaplastic lymphoma kinase inhibitor and antioxidant activity. Retrieved from [Link]
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The Critical Role of Tegoprazan Intermediates in Modern Gastroenterology. (n.d.). Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (n.d.). Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole. Retrieved from [Link]
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PubChem. (n.d.). 1-Benzyl-4-hydroxy-2-methyl-1H-benzo[D]imidazole-6-carboxylic acid. Retrieved from [Link]
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MedCrave. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. Retrieved from [Link]
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Sandoo Pharmaceuticals and Chemicals Co.,Ltd. (n.d.). China 1-benzyl-4-hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid Tegoprazan API Factory. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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SynZeal. (n.d.). Tegoprazan Impurity 5. Retrieved from [Link]
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MDPI. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Retrieved from [Link]
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SynZeal. (n.d.). Tegoprazan. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Retrieved from [Link]
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MDPI. (2021). Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate: Synthesis, Photophysical, Electrochemical and Thermal Properties. Retrieved from [Link]
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An In-Depth Technical Guide to the Physicochemical Characteristics of 1-Benzyl-4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide
Abstract
This technical guide provides a comprehensive overview of the essential physicochemical characteristics of 1-Benzyl-4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide (CAS No. 1640981-20-9), a compound identified as a potential process-related impurity or synthetic intermediate of Tegoprazan. Tegoprazan is a potassium-competitive acid blocker (P-CAB) used in the treatment of acid-related gastrointestinal disorders. The robust characterization of any impurities is a critical aspect of drug development and manufacturing, ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This document outlines the structural attributes, and predicted physicochemical properties, and details the requisite experimental protocols for the empirical determination of key parameters including solubility, ionization constant (pKa), lipophilicity (logP), and chemical stability. This guide is intended for researchers, scientists, and drug development professionals engaged in the analytical characterization and quality control of pharmaceutical compounds.
Introduction: The Significance of Characterizing Pharmaceutical Impurities
In the landscape of pharmaceutical development, the adage 'the dose makes the poison' is profoundly relevant, not only to the active pharmaceutical ingredient (API) but also to any associated impurities. Regulatory bodies worldwide mandate stringent control over the impurity profile of any new drug substance. An impurity is any component present in the drug substance or drug product that is not the desired entity. The presence of impurities, even at trace levels, can have a significant impact on the safety and efficacy of a drug.
This compound has been identified as "Tegoprazan Impurity 6"[1][2]. Tegoprazan is a novel therapeutic agent that functions as a potassium-competitive acid blocker[3]. The characterization of its impurities is therefore not merely an academic exercise but a regulatory and safety imperative. Understanding the physicochemical properties of an impurity is the foundation for developing robust analytical methods for its detection and quantification, assessing its potential toxicological impact, and controlling its formation during the manufacturing process.
This guide provides a framework for the comprehensive physicochemical characterization of this specific benzimidazole derivative, approaching it from the perspective of a pharmaceutical development scientist.
Structural Elucidation and Identification
The foundational step in characterizing any chemical entity is the unambiguous confirmation of its structure. For this compound, a combination of spectroscopic techniques is essential.
Molecular Structure and Basic Properties
The fundamental properties of the compound, derived from its chemical structure, are summarized in the table below. The computed properties provide initial estimates that guide experimental design.
| Property | Value | Source |
| CAS Number | 1640981-20-9 | [4][5] |
| Molecular Formula | C₁₈H₁₉N₃O₂ | [4][5][6] |
| Molecular Weight | 309.37 g/mol | [4][5][7] |
| IUPAC Name | This compound | [6] |
| Purity | ≥95-97% (Commercially available) | [4][5][6] |
| Appearance | Likely a solid powder | [4] |
Spectroscopic Characterization Workflow
While specific spectra for this compound are not publicly available, commercial suppliers indicate their existence[4]. The following details the expected data from standard spectroscopic methods.
Workflow for Structural Confirmation
Caption: Workflow for the structural elucidation of the target compound.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition. The expected [M+H]⁺ ion would be observed at m/z 310.1550, corresponding to C₁₈H₂₀N₃O₂⁺. Fragmentation patterns would likely show losses of the benzyl group (C₇H₇, 91 Da) and the dimethylaminocarbonyl group ((CH₃)₂NCO, 72 Da).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show characteristic signals for the aromatic protons of the benzyl and benzimidazole rings, singlets for the N-methyl and C-methyl groups, and a singlet for the benzylic CH₂ protons. The phenolic OH proton may be a broad singlet.
-
¹³C NMR: Would display distinct signals for all 18 carbons, including the carbonyl carbon of the amide, the quaternary carbons of the benzimidazole ring, and the aromatic carbons.
-
-
Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the O-H stretch of the phenol, C=O stretch of the amide, C-N stretches, and aromatic C-H and C=C stretches, confirming the presence of these functional groups.
Physicochemical Properties: Experimental Determination
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug and its impurities are heavily influenced by their fundamental physicochemical characteristics.
Solubility
Solubility is a critical parameter that affects bioavailability and the design of analytical methods. As a benzimidazole derivative, the compound is expected to have low aqueous solubility.
Predicted Parameters:
| Parameter | Predicted Value | Source |
| Topological Polar Surface Area (TPSA) | 58.36 Ų | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 4 | [5] |
Experimental Protocol: pH-Solubility Profile
The ionization of the phenolic hydroxyl and the basic nitrogen atoms of the imidazole ring suggest that the solubility of this compound will be pH-dependent.
-
Objective: To determine the aqueous solubility of the compound across a physiologically relevant pH range.
-
Methodology:
-
Prepare a series of buffers (e.g., phosphate, acetate) covering a pH range from 2 to 10.
-
Add an excess of the solid compound to a known volume of each buffer in separate vials.
-
Equilibrate the samples on a shaker at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, measure the final pH of each solution.
-
Filter the supernatant through a 0.22 µm filter to remove undissolved solids.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.
-
Plot solubility (on a logarithmic scale) versus pH.
-
Ionization Constant (pKa)
The pKa value dictates the extent of ionization at a given pH, which in turn affects solubility, lipophilicity, and biological membrane permeability. The structure contains a weakly acidic phenolic group and a weakly basic imidazole nitrogen.
Experimental Protocol: pKa Determination for Poorly Soluble Compounds
Given the expected low water solubility, traditional potentiometric titration may not be feasible. A cosolvent or spectrophotometric method is recommended.
-
Objective: To determine the acidic and basic pKa values of the compound.
-
Methodology (UV-Vis Spectrophotometry):
-
Identify a chromophore in the molecule that exhibits a spectral shift upon ionization (the benzimidazole ring system is suitable).
-
Prepare a series of buffers with precise pH values spanning the expected pKa ranges.
-
Prepare solutions of the compound at a constant, low concentration in each buffer. A cosolvent (e.g., methanol, DMSO) may be required to achieve initial dissolution, with the final concentration of the cosolvent kept low and constant across all samples.
-
Record the UV-Vis spectrum for each solution.
-
Plot the absorbance at a wavelength of maximum change against pH.
-
The pKa is the pH at the inflection point of the resulting sigmoid curve. This can be determined using appropriate software or by calculation from the Henderson-Hasselbalch equation.
-
Lipophilicity (logP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a key determinant of a compound's ability to cross biological membranes.
Predicted Parameter:
| Parameter | Predicted Value | Source |
| logP | 2.5 - 2.8 | [5][7] |
Experimental Protocol: RP-HPLC Method for logP Determination
The shake-flask method is the traditional approach, but for routine analysis, a reversed-phase high-performance liquid chromatography (RP-HPLC) method is often faster and requires less material[8].
-
Objective: To estimate the logP value of the compound using RP-HPLC.
-
Methodology:
-
Select a set of standard compounds with known logP values that bracket the expected logP of the target compound.
-
Develop an isocratic RP-HPLC method (e.g., using a C18 column) that provides good retention and peak shape for the standards and the target compound. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier like methanol or acetonitrile.
-
Inject each standard and the target compound, and record their retention times (t_R_).
-
Calculate the retention factor (k) for each compound using the formula: k = (t_R_ - t₀) / t₀, where t₀ is the column dead time.
-
Create a calibration curve by plotting the known logP values of the standards against their corresponding log(k) values.
-
Using the log(k) value of the target compound, interpolate its logP from the calibration curve.
-
Workflow for logP Determination via RP-HPLC
Caption: Workflow for experimental logP determination using RP-HPLC.
Chemical Stability and Degradation Profile
Understanding the chemical stability of an impurity is crucial for setting appropriate storage conditions for the drug substance and for developing stability-indicating analytical methods. Forced degradation studies are used to identify potential degradation products and pathways[3][9]. A study on the forced degradation of Tegoprazan itself revealed instability in acidic, alkaline, and oxidative conditions, leading to the formation of eight degradation products[3]. This provides a valuable starting point for investigating the stability of its impurities.
Experimental Protocol: Forced Degradation Study
-
Objective: To assess the intrinsic stability of the compound under various stress conditions as prescribed by ICH guidelines (e.g., Q1A(R2)).
-
Methodology:
-
Prepare solutions of the compound in appropriate solvents.
-
Expose the solutions to a range of stress conditions in parallel:
-
Acid Hydrolysis: 0.1 M HCl at an elevated temperature (e.g., 60-80°C).
-
Base Hydrolysis: 0.1 M NaOH at room or elevated temperature.
-
Oxidation: 3-30% H₂O₂ at room temperature.
-
Thermal Stress: Expose the solid compound and a solution to high heat (e.g., 80°C).
-
Photostability: Expose the solid and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Analyze samples at various time points using a stability-indicating HPLC method (a method capable of separating the parent compound from all degradation products).
-
Characterize any significant degradants using LC-MS/MS to propose structures.
-
Conclusion
The thorough physicochemical characterization of this compound is a critical step in ensuring the quality and safety of the API Tegoprazan. This guide provides a comprehensive framework, combining predicted data with detailed, field-proven experimental protocols for determining its essential properties. By systematically evaluating its structure, solubility, pKa, logP, and stability, researchers and drug development professionals can develop robust control strategies, validate analytical methods, and ensure compliance with global regulatory standards. The insights gained from these studies are indispensable for the successful development and commercialization of safe and effective pharmaceutical products.
References
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Guo, K., He, X., Zhao, H., & Ma, C. (2023). Characterisation of degradation products of tegoprazan by LC-MS and GC-MS. Journal of Pharmaceutical and Biomedical Analysis, 228, 115323. [Link]
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Patel, Y., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Taibah University for Science, 5(1), 1-13. [Link]
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An In-depth Technical Guide to 1-Benzyl-4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide (CAS 1640981-20-9): A Privileged Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Novel Benzimidazole Derivative
The benzimidazole core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and its remarkable versatility in engaging with a wide array of biological targets.[1][2] This guide delves into the specifics of a particular benzimidazole derivative, 1-Benzyl-4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide, providing a comprehensive technical overview for researchers and drug development professionals. While this specific molecule is currently documented as a drug intermediate and an impurity of Tegoprazan, its structural features warrant a deeper exploration of its latent therapeutic potential.[3][4] This document will therefore serve as both a detailed analysis of the compound itself and a broader instructional manual on how to approach the investigation of novel benzimidazole derivatives.
The Benzimidazole Scaffold: A Foundation of Pharmacological Diversity
Benzimidazole, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole, is a structural mimic of naturally occurring purines. This resemblance allows benzimidazole derivatives to readily interact with the biopolymers of life, including enzymes and nucleic acids, leading to a broad spectrum of pharmacological activities.[5] The structural versatility of the benzimidazole ring system permits extensive modifications, enabling the fine-tuning of its physicochemical and biological properties.[2][6] This has led to the development of a multitude of drugs with diverse applications, including:
-
Anticancer agents (e.g., Pracinostat)
-
Proton pump inhibitors (e.g., Lansoprazole)
-
Anthelmintics (e.g., Albendazole)
-
Antivirals (e.g., Enviroxine)
-
Antibacterials (e.g., Ridinilazole)
The key to their success lies in their ability to engage in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, which are critical for high-affinity binding to biological targets.[1]
Structural and Physicochemical Profile of CAS 1640981-20-9
A thorough understanding of a molecule's physical and chemical properties is fundamental to any drug discovery endeavor. Below is a summary of the key computed properties for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₉N₃O₂ | [7][8] |
| Molecular Weight | 309.37 g/mol | [7][8] |
| CAS Number | 1640981-20-9 | [4][7] |
| IUPAC Name | This compound | [9] |
| Topological Polar Surface Area (TPSA) | 58.36 Ų | [8] |
| LogP (calculated) | 2.80 | [8] |
| Hydrogen Bond Donors | 1 | [8] |
| Hydrogen Bond Acceptors | 4 | [8] |
| Rotatable Bonds | 3 | [8] |
The presence of both hydrogen bond donors (the hydroxyl group) and acceptors (the nitrogen atoms and carbonyl oxygen) suggests the potential for specific interactions with biological targets.[4] The calculated LogP value indicates moderate lipophilicity, a key parameter for cell membrane permeability and overall pharmacokinetic behavior.
Putative Synthesis Pathway
While specific synthesis routes for this exact compound are not detailed in the available literature, a plausible and efficient pathway can be designed based on established benzimidazole synthesis protocols, such as the Phillips condensation.[10][11] This method typically involves the cyclocondensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent.
Proposed Retrosynthetic Analysis
A logical retrosynthetic approach would involve the disconnection of the amide bond and the benzimidazole core.
Caption: Retrosynthetic analysis of the target compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of the Diaminobenzene Intermediate
-
Starting Material: A suitably substituted 1,2-dinitrobenzene derivative.
-
Reaction: Reduction of the nitro groups to amines, typically using a reducing agent like tin(II) chloride in hydrochloric acid or catalytic hydrogenation (e.g., H₂/Pd-C).
-
Work-up: Neutralization of the reaction mixture and extraction of the diamine product. Purification is typically achieved by recrystallization or column chromatography.
Step 2: Benzimidazole Ring Formation
-
Reactants: The synthesized diaminobenzene derivative and acetic acid.
-
Conditions: The reactants are heated in a high-boiling point solvent, often with a dehydrating agent or under conditions that facilitate the removal of water.
-
Mechanism: The reaction proceeds via the initial formation of a mono-acylated intermediate, followed by intramolecular cyclization and dehydration to form the benzimidazole ring.
Step 3: N-Benzylation
-
Reactants: The formed benzimidazole and benzyl chloride or benzyl bromide.
-
Conditions: The reaction is carried out in the presence of a base (e.g., potassium carbonate or sodium hydride) in a polar aprotic solvent like DMF or acetonitrile.
-
Rationale: The base deprotonates the imidazole nitrogen, creating a nucleophile that attacks the benzyl halide.
Step 4: Amide Bond Formation
-
Activation of the Carboxylic Acid: The carboxylic acid group on the benzimidazole intermediate is activated, for example, by conversion to an acid chloride (using thionyl chloride or oxalyl chloride) or by using a peptide coupling agent (e.g., HATU, HOBt/EDC).
-
Amidation: The activated carboxylic acid is then reacted with dimethylamine to form the final N,N-dimethylcarboxamide.
-
Purification: The final product is purified using standard techniques such as column chromatography and recrystallization. The structure and purity should be confirmed by NMR, mass spectrometry, and HPLC.
Prospective Biological Activity and Therapeutic Applications
Given the broad pharmacological profile of benzimidazole derivatives, we can hypothesize several potential avenues for the biological investigation of this compound.[6][12]
Potential Therapeutic Areas:
-
Oncology: Many benzimidazole-containing compounds exhibit potent anticancer activity by targeting various cellular processes.[13][14] Potential mechanisms include the inhibition of topoisomerases, disruption of microtubule polymerization, or modulation of protein kinases.[13]
-
Anti-inflammatory: Benzimidazole derivatives have been investigated as anti-inflammatory agents, potentially through the inhibition of enzymes like cyclooxygenase (COX) or by modulating inflammatory signaling pathways.[5]
-
Antimicrobial/Antiviral: The benzimidazole scaffold is present in several antimicrobial and antiviral drugs.[11] The potential for this compound to inhibit microbial or viral replication warrants investigation.
Hypothesized Mechanism of Action: Kinase Inhibition
A common mechanism of action for heterocyclic compounds in oncology is the inhibition of protein kinases, which are crucial regulators of cell signaling. A hypothetical signaling pathway that could be targeted is illustrated below.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
A General Workflow for Preclinical Evaluation
For any novel compound, a systematic and logical progression of experiments is crucial to elucidate its therapeutic potential. The following workflow provides a robust framework for the initial preclinical evaluation of this compound.
Caption: General workflow for preclinical drug discovery.
Conclusion and Future Directions
This compound stands as an exemplary case of a molecule with significant, yet underexplored, potential. Its foundation on the pharmacologically privileged benzimidazole scaffold, combined with its specific structural features, makes it a compelling candidate for further investigation. The methodologies and prospective analyses outlined in this guide provide a comprehensive roadmap for researchers to unlock its potential. Future work should focus on executing the proposed synthesis, performing broad in vitro screening across various disease models, and identifying its specific molecular targets. Such efforts will be instrumental in determining whether this compound, or its future optimized derivatives, can transition from a chemical curiosity to a clinically valuable therapeutic agent.
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An In-depth Technical Guide to the Structure Elucidation of 1-Benzyl-4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of the novel benzimidazole derivative, 1-Benzyl-4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities.[1][2] Therefore, unambiguous confirmation of the molecular structure of new analogues is of paramount importance in drug discovery and development. This document outlines a multi-pronged analytical approach, integrating High-Resolution Mass Spectrometry (HRMS), multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and single-crystal X-ray crystallography. Each section details the theoretical underpinnings of the technique, a step-by-step experimental protocol, and a discussion of the anticipated data and its interpretation in the context of the target molecule. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities.
Introduction: The Significance of Benzimidazole Derivatives
Benzimidazole derivatives are a cornerstone in the field of medicinal chemistry, exhibiting a remarkable spectrum of pharmacological properties, including antimicrobial, antiviral, and antitumor activities.[1][2] The biological function of these compounds is intrinsically linked to their three-dimensional structure. Consequently, the precise and accurate determination of the molecular architecture of newly synthesized benzimidazole derivatives is a critical step in the drug discovery pipeline. This guide presents a systematic and robust workflow for the structural confirmation of this compound.
The target molecule, with a molecular formula of C₁₈H₁₉N₃O₂ and a molecular weight of 309.37 g/mol , possesses several key structural features that will be interrogated by the analytical techniques described herein.[3][4][5] These include a substituted benzimidazole core, a benzyl group, a hydroxyl group, a dimethylcarboxamide moiety, and a methyl group at the 2-position of the imidazole ring.
The Strategic Workflow for Structure Elucidation
A logical and sequential application of complementary analytical techniques is crucial for an efficient and accurate structure elucidation process. The proposed workflow is designed to first establish the molecular formula and fragmentation pattern, then to map out the connectivity of the atoms, and finally to determine the absolute stereochemistry, if applicable.
Caption: Overall workflow for structure elucidation.
High-Resolution Mass Spectrometry (HRMS): Establishing the Foundation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound with high accuracy.[6][7] For novel compounds, HRMS is indispensable for confirming the elemental composition.
Rationale
The initial step in structure elucidation is to confirm the molecular formula. HRMS provides a highly accurate mass measurement, which can be used to calculate the elemental composition of the molecule.[7][8] This data, in conjunction with the isotopic distribution pattern, provides a high degree of confidence in the proposed molecular formula.
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF)
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Setup:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Mass Analyzer: Time-of-Flight (TOF).
-
Capillary Voltage: 3.5 kV.
-
Nebulizer Pressure: 30 psi.
-
Drying Gas Flow: 8 L/min.
-
Drying Gas Temperature: 325 °C.
-
-
Data Acquisition: Infuse the sample solution into the mass spectrometer at a flow rate of 5 µL/min. Acquire data over a mass range of m/z 100-1000.
Anticipated Data and Interpretation
For this compound (C₁₈H₁₉N₃O₂), the expected monoisotopic mass is 309.1477 Da.[3]
| Parameter | Expected Value |
| Molecular Formula | C₁₈H₁₉N₃O₂ |
| Calculated Monoisotopic Mass | 309.1477 Da |
| Observed [M+H]⁺ | ~310.1550 Da |
The observed mass of the protonated molecule [M+H]⁺ should be within 5 ppm of the calculated value, providing strong evidence for the proposed elemental composition.[7]
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[9]
Rationale
FTIR analysis will provide evidence for the presence of key functional groups in the target molecule, such as the hydroxyl (-OH), carbonyl (C=O) of the amide, and aromatic C-H bonds. This information complements the data obtained from other techniques and helps to build a complete picture of the molecular structure.
Experimental Protocol: Attenuated Total Reflectance (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument Setup:
-
Spectrometer: FTIR spectrometer equipped with an ATR accessory.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
-
Data Acquisition: Record the infrared spectrum of the sample.
Anticipated Data and Interpretation
| Functional Group | Expected Wavenumber (cm⁻¹) | Interpretation |
| O-H Stretch (hydroxyl) | 3400-3200 (broad) | Presence of the hydroxyl group.[10] |
| C-H Stretch (aromatic) | 3100-3000 | Aromatic protons on the benzene and benzimidazole rings. |
| C-H Stretch (aliphatic) | 3000-2850 | Protons of the methyl and benzyl methylene groups. |
| C=O Stretch (amide) | 1680-1630 | Carbonyl group of the N,N-dimethylcarboxamide.[11] |
| C=N Stretch (imidazole) | 1650-1550 | Imidazole ring vibration. |
| C=C Stretch (aromatic) | 1600-1450 | Aromatic ring vibrations. |
The presence of these characteristic absorption bands will provide strong evidence for the proposed functional groups within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution.[12] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments will be used to establish the complete atomic connectivity of the molecule.
Rationale
¹H NMR provides information about the chemical environment and connectivity of protons. ¹³C NMR reveals the carbon framework of the molecule. 2D NMR experiments, such as COSY, HSQC, and HMBC, establish correlations between protons and carbons, allowing for the unambiguous assignment of all signals and the complete assembly of the molecular structure.[13][14]
Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[1]
-
Instrument Setup:
-
Spectrometer: 400 MHz (or higher) NMR spectrometer.
-
Experiments: ¹H, ¹³C, DEPT-135, COSY, HSQC, HMBC.
-
-
Data Acquisition: Acquire and process the NMR data according to standard procedures.
Anticipated Data and Interpretation
¹H NMR (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 (broad s) | s | 1H | Ar-OH |
| ~7.8 (s) | s | 1H | Ar-H (H-7) |
| ~7.3-7.2 (m) | m | 5H | Benzyl Ar-H |
| ~7.0 (s) | s | 1H | Ar-H (H-5) |
| ~5.5 (s) | s | 2H | -CH₂ -Ph |
| ~3.0 (s) | s | 6H | -N(CH₃ )₂ |
| ~2.5 (s) | s | 3H | Imidazole-CH₃ |
¹³C NMR (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (amide) |
| ~155 | C-OH |
| ~152 | C=N (imidazole) |
| ~140-120 | Aromatic Cs |
| ~115-100 | Aromatic Cs |
| ~48 | -C H₂-Ph |
| ~37 | -N(C H₃)₂ |
| ~14 | Imidazole-C H₃ |
2D NMR Correlations:
-
COSY: Correlations between adjacent protons will be observed, for example, within the benzyl aromatic ring.
-
HSQC: Correlations between each proton and its directly attached carbon will confirm the assignments from the 1D spectra.
-
HMBC: Long-range (2-3 bond) correlations will be crucial for connecting the different fragments of the molecule. Key expected correlations include:
-
The benzyl methylene protons to the imidazole nitrogen and the benzyl aromatic carbons.
-
The N,N-dimethyl protons to the amide carbonyl carbon.
-
The imidazole methyl protons to the imidazole C2 and the adjacent ring carbons.
-
Caption: Anticipated key HMBC correlations.
Single-Crystal X-ray Crystallography: The Definitive Structure
While NMR and MS provide powerful evidence for the structure, single-crystal X-ray crystallography provides the most unambiguous determination of the three-dimensional arrangement of atoms in a molecule.[15][16][17]
Rationale
X-ray crystallography will provide a definitive confirmation of the connectivity and stereochemistry of the molecule. If the molecule crystallizes in a chiral space group, the absolute configuration can also be determined.[18][19]
Experimental Protocol
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a controlled temperature (e.g., 100 K).
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data.
Anticipated Data and Interpretation
The output of a successful X-ray crystallographic analysis will be a detailed 3D model of the molecule, including precise bond lengths, bond angles, and torsion angles. This will provide unequivocal proof of the proposed structure. The crystallographic data will also reveal information about intermolecular interactions, such as hydrogen bonding, in the solid state.
Conclusion
The comprehensive analytical workflow detailed in this guide provides a robust and reliable strategy for the complete structure elucidation of this compound. The integration of HRMS, FTIR, multi-dimensional NMR, and single-crystal X-ray crystallography ensures a high degree of confidence in the final structural assignment. This systematic approach is essential for advancing the development of novel benzimidazole-based therapeutic agents.
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solubility and stability of 1-Benzyl-4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide
An In-depth Technical Guide to the Solubility and Stability of 1-Benzyl-4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the characterization of this compound (CAS No. 1640981-20-9), a key intermediate in the synthesis of various active pharmaceutical ingredients.[1] Given the absence of specific public data on this molecule, this document synthesizes information on the broader class of benzimidazole derivatives with established, industry-standard protocols to create a predictive and actionable strategy. We will explore the anticipated physicochemical properties based on its structure, provide detailed protocols for solubility and stability testing, and outline a systematic approach to forced degradation studies in line with International Council for Harmonisation (ICH) guidelines. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a foundational understanding of this molecule's behavior in a pharmaceutical context.
Introduction and Structural Analysis
This compound is a complex heterocyclic molecule with the molecular formula C₁₈H₁₉N₃O₂ and a molecular weight of 309.37 g/mol .[2][3] Its structure is built upon the benzimidazole nucleus, a privileged scaffold in medicinal chemistry known for a wide range of biological activities.[4][5] A thorough analysis of its functional groups is critical to predicting its chemical behavior.
-
Benzimidazole Core: This bicyclic aromatic system contains two nitrogen atoms. One is a basic imine-type nitrogen, which is a likely site for protonation at acidic pH, influencing solubility. The electron-rich nature of the ring system makes it potentially susceptible to oxidation.[4][6]
-
Phenolic Hydroxyl (-OH) Group: This group is weakly acidic and will become deprotonated at higher pH values. It is a hydrogen bond donor, which can contribute positively to solubility in polar solvents.[7] It is also a potential site for oxidative degradation.
-
N,N-dimethylcarboxamide Group: This tertiary amide is a polar functional group that can act as a hydrogen bond acceptor. While amides are generally stable, they can be susceptible to hydrolysis under harsh acidic or basic conditions.
-
N-Benzyl Group: This large, non-polar substituent will significantly increase the lipophilicity of the molecule, likely decreasing its overall aqueous solubility.[7]
-
Computed Physicochemical Properties: Publicly available computed data indicates a topological polar surface area (TPSA) of 58.4 Ų and an XLogP3 of 2.5, suggesting a balance of polar and non-polar features that will impact both solubility and permeability.[3]
This structural combination implies that the molecule's solubility will be highly dependent on pH. Its stability will be primarily influenced by its susceptibility to hydrolysis, oxidation, and photolysis, common degradation pathways for benzimidazole-based compounds.[6][8]
Comprehensive Solubility Assessment
A precise understanding of solubility is fundamental for developing viable formulations. The strategy below outlines the determination of both thermodynamic and pH-dependent solubility.
Key Concepts: Thermodynamic vs. Kinetic Solubility
-
Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent. It is the maximum amount of solute that can be dissolved under equilibrium conditions and is critical for formulation development. The shake-flask method is the gold standard for its determination.
-
Kinetic Solubility: This measures the concentration of a compound when it starts to precipitate from a solution prepared by adding a concentrated stock (e.g., in DMSO) to an aqueous buffer. It is a high-throughput screening parameter but can overestimate the true solubility.
For the purpose of this guide, we will focus on the definitive thermodynamic solubility.
Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method
This protocol is designed to establish the equilibrium solubility in various aqueous and organic media.
Objective: To determine the equilibrium concentration of the compound in a specific solvent at a constant temperature.
Materials:
-
This compound
-
Solvents: Purified Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 M HCl, 0.1 M NaOH, Methanol, Acetonitrile
-
Calibrated analytical balance, orbital shaker with temperature control, centrifuge, HPLC-UV system, Class A volumetric flasks, and pipettes.
Procedure:
-
Preparation: Add an excess amount of the solid compound to several vials, ensuring enough solid remains undissolved to achieve equilibrium.
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., 2 mL of PBS pH 7.4) to each vial.
-
Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Shake for a minimum of 24 hours to ensure equilibrium is reached. A parallel 48-hour sample is recommended to confirm that equilibrium was achieved.
-
Phase Separation: After equilibration, allow the vials to stand to let the solid settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.
-
Sampling & Dilution: Carefully remove an aliquot from the clear supernatant. Perform a serial dilution with the mobile phase to bring the concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated stability-indicating HPLC-UV method. Calculate the original concentration based on the dilution factor.
-
Data Reporting: Report the solubility in mg/mL or µg/mL. The experiment should be performed in triplicate.
pH-Solubility Profiling
Given the presence of both an acidic (phenol) and a basic (imidazole) functional group, a pH-solubility profile is essential.
Procedure:
-
Follow the Shake-Flask protocol described above.
-
Instead of single solvents, use a series of buffered solutions across a physiologically relevant pH range (e.g., pH 2, 4, 5.5, 6.8, 7.4, 9).
-
Plot the resulting solubility (log scale) against the pH to visualize the compound's solubility behavior. This profile is crucial for predicting its absorption in the gastrointestinal tract and for selecting appropriate formulation strategies.
Stability Assessment and Forced Degradation
Forced degradation studies are a cornerstone of drug development, used to identify potential degradation products and establish the intrinsic stability of a molecule.[9] These studies are mandated by regulatory bodies and are essential for developing stability-indicating analytical methods.[10][11] The overall workflow is depicted below.
Overall workflow for solubility and stability characterization.
General Protocol for Forced Degradation Studies
Objective: To accelerate the degradation of the compound under various stress conditions to produce potential degradants. A target degradation of 5-20% is generally considered optimal to avoid the formation of secondary degradants.
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
1. Acidic and Basic Hydrolysis:
-
Acid: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Base: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Conditions: Heat the mixtures at 60°C. Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours).
-
Quenching: Neutralize the acid sample with an equivalent amount of base, and the base sample with an equivalent amount of acid, before analysis.
2. Oxidative Degradation:
-
Stressor: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Conditions: Keep the mixture at room temperature and protected from light. Monitor over 24 hours.
-
Rationale: The benzimidazole nucleus and phenolic group are susceptible to oxidation.[6]
3. Thermal Degradation:
-
Solution: Heat the stock solution at 80°C.
-
Solid State: Place the solid powder in an oven at 80°C.
-
Conditions: Analyze samples at various time points (e.g., 24, 48, 72 hours).
4. Photostability:
-
Procedure: Expose both the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.
-
Control: A control sample should be wrapped in aluminum foil to protect it from light.
-
Rationale: Aromatic systems like benzimidazoles can be photosensitive.[8]
Predicted Degradation Pathways
Based on the molecule's structure, several degradation pathways can be hypothesized. This predictive analysis is crucial for identifying unknown peaks during analytical method development.
Predicted primary degradation pathways.
Data Presentation and Interpretation
Table 1: Example Thermodynamic Solubility Data
| Solvent/Medium | Temperature (°C) | Solubility (µg/mL) ± SD (n=3) | Classification |
| Purified Water | 25 | Result | e.g., Sparingly Soluble |
| PBS (pH 7.4) | 37 | Result | e.g., Slightly Soluble |
| 0.1 M HCl | 37 | Result | e.g., Freely Soluble |
| 0.1 M NaOH | 37 | Result | e.g., Soluble |
| Methanol | 25 | Result | e.g., Very Soluble |
Table 2: Example Forced Degradation Summary
| Stress Condition | Time (hr) | % Assay of Parent | % Degradation | No. of Degradants | RRT of Major Degradant |
| 0.1 M HCl (60°C) | 24 | Result | Result | Result | Result |
| 0.1 M NaOH (60°C) | 8 | Result | Result | Result | Result |
| 3% H₂O₂ (RT) | 24 | Result | Result | Result | Result |
| Heat (80°C, Solution) | 48 | Result | Result | Result | Result |
| Photolysis (ICH Q1B) | - | Result | Result | Result | Result |
Interpretation:
-
The solubility data, particularly the pH-profile, will dictate the potential for oral absorption and guide formulation efforts (e.g., salt formation, use of co-solvents).
-
The forced degradation results establish the compound's intrinsic stability. Significant degradation under a specific condition (e.g., base hydrolysis) highlights a critical liability that must be controlled during manufacturing and storage. The data is used to validate that the primary analytical method is "stability-indicating," meaning it can separate the intact drug from its degradation products.
Conclusion
While specific experimental data for this compound is not publicly available, a robust and scientifically rigorous characterization plan can be developed based on its chemical structure and the known behavior of the benzimidazole class. The protocols and strategies outlined in this guide provide a comprehensive roadmap for determining its solubility profile and intrinsic stability. By adhering to established methodologies and ICH guidelines, researchers can generate the critical data needed to advance the development of this important pharmaceutical intermediate.
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The Multifaceted Therapeutic Potential of Benzimidazole Carboxamide Derivatives: A Technical Guide for Drug Discovery
Introduction: The Benzimidazole Carboxamide Scaffold - A Privileged Structure in Medicinal Chemistry
Benzimidazole, a bicyclic aromatic compound formed by the fusion of a benzene ring and an imidazole ring, represents a significant pharmacophore in the landscape of medicinal chemistry.[1] Its structural similarity to naturally occurring purine nucleotides allows it to interact with a wide array of biological targets through mechanisms such as hydrogen bonding, π–π stacking, and metal ion interactions.[1] The incorporation of a carboxamide functional group onto the benzimidazole core further enhances its therapeutic potential by providing additional points for molecular interactions, thereby modulating its pharmacokinetic and pharmacodynamic properties. This unique structural framework has led to the development of a diverse library of benzimidazole carboxamide derivatives with a broad spectrum of biological activities.[2][3][4]
This in-depth technical guide provides a comprehensive overview of the significant biological activities exhibited by benzimidazole carboxamide derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. Designed for researchers, scientists, and drug development professionals, this document delves into the underlying mechanisms of action, provides detailed experimental protocols for activity evaluation, and presents key structure-activity relationship (SAR) insights to guide future drug design and development efforts.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Benzimidazole carboxamide derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a variety of cancer cell lines.[1][5] Their mechanisms of action are diverse and target several key pathways involved in cancer progression, including cell cycle regulation, apoptosis, and angiogenesis.[6][7][8]
Mechanisms of Action
The anticancer effects of benzimidazole carboxamides are often attributed to their ability to:
-
Inhibit Tubulin Polymerization: A well-established mechanism involves the disruption of microtubule dynamics, which are crucial for cell division. By inhibiting tubulin polymerization, these derivatives can arrest the cell cycle in the G2/M phase, leading to apoptosis.[6]
-
Induce Apoptosis: Many benzimidazole carboxamides trigger programmed cell death through both intrinsic and extrinsic pathways. This can involve the modulation of apoptotic and anti-apoptotic proteins, leading to the activation of caspases.[9]
-
Inhibit Key Enzymes: These compounds can act as inhibitors of crucial enzymes in cancer signaling pathways, such as topoisomerases and protein kinases.[6][9] For instance, certain derivatives function as PARP inhibitors, like Rucaparib and Veliparib, which are benzimidazole carboxamide-derived.[10]
-
DNA Intercalation: Some derivatives can intercalate with DNA, disrupting DNA replication and transcription processes in cancer cells.[6]
Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[11][12]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[12]
Step-by-Step Methodology: [13]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the benzimidazole carboxamide derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Visualization of Anticancer Mechanism
Caption: Mechanism of anticancer action.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Benzimidazole carboxamide derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[2][4] The structural versatility of the benzimidazole scaffold allows for modifications that can enhance potency and broaden the spectrum of activity.[2]
Mechanisms of Action
The antimicrobial action of these derivatives is often linked to their ability to:
-
Inhibit Essential Enzymes: They can target and inhibit enzymes that are vital for microbial survival, such as those involved in cell wall synthesis or DNA replication.
-
Disrupt Cell Membrane Integrity: Some derivatives can interfere with the structure and function of the microbial cell membrane, leading to leakage of cellular contents and cell death.
-
Interfere with Nucleic Acid Synthesis: By interacting with DNA or RNA, these compounds can inhibit microbial replication and protein synthesis.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[14]
Principle: This method involves challenging the microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism.[14]
Step-by-Step Methodology: [14]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial twofold dilutions of the benzimidazole carboxamide derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Data Presentation: Antimicrobial Activity
| Compound ID | Target Microorganism | MIC (µg/mL) | Reference |
| Derivative X | Staphylococcus aureus | 8 | [2] |
| Derivative Y | Escherichia coli | 16 | [2] |
| Derivative Z | Candida albicans | 4 | [2] |
Antiviral Activity: A Broad-Spectrum Approach to Viral Infections
The antiviral potential of benzimidazole carboxamide derivatives has been investigated against a variety of RNA and DNA viruses.[15][16] These compounds can interfere with different stages of the viral life cycle, making them attractive candidates for the development of broad-spectrum antiviral drugs.[17]
Mechanisms of Action
The antiviral mechanisms of these derivatives include:
-
Inhibition of Viral Entry: Some compounds can block the attachment of the virus to host cells or prevent its entry, thereby halting the infection at an early stage.[17][18]
-
Inhibition of Viral Replication: They can target viral enzymes essential for replication, such as polymerases or proteases.[16][17]
-
Interference with Viral Assembly and Release: Certain derivatives can disrupt the assembly of new viral particles or inhibit their release from the host cell.[18]
Experimental Protocol: Antiviral Activity Assessment (Plaque Reduction Assay)
The plaque reduction assay is a standard method used to quantify the infectivity of a virus and to evaluate the efficacy of antiviral compounds.[19][20]
Principle: This assay measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection in a cell monolayer.[20]
Step-by-Step Methodology: [19]
-
Cell Seeding: Seed a confluent monolayer of susceptible host cells in a multi-well plate.
-
Viral Infection: Infect the cells with a known amount of virus in the presence of varying concentrations of the benzimidazole carboxamide derivative.
-
Overlay: After an adsorption period, remove the virus-compound mixture and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plate for a period sufficient for plaque formation.
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC₅₀ value (the concentration of the compound that reduces the number of plaques by 50%).
Visualization of Antiviral Workflow
Caption: Plaque reduction assay workflow.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Inflammation is a complex biological response, and its dysregulation can lead to chronic diseases.[21] Benzimidazole carboxamide derivatives have shown promise as anti-inflammatory agents by targeting key mediators of the inflammatory process.[22][23][24][25]
Mechanisms of Action
The anti-inflammatory effects of these compounds are often mediated through:
-
Inhibition of Pro-inflammatory Enzymes: They can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of prostaglandins and leukotrienes, respectively.[21][23][25]
-
Modulation of Cytokine Production: Some derivatives can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6.[26]
-
Membrane Stabilization: They can stabilize lysosomal membranes, preventing the release of inflammatory enzymes.[21]
Experimental Protocol: In Vitro Anti-inflammatory Activity (Protein Denaturation Inhibition Assay)
The inhibition of protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of a compound to prevent the heat-induced denaturation of proteins like bovine serum albumin (BSA) or egg albumin.[21][27][28]
Principle: Denaturation of proteins is a hallmark of inflammation. An anti-inflammatory agent can inhibit this denaturation.[27][29]
Step-by-Step Methodology: [27][29]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the test compound at various concentrations and a protein solution (e.g., 1% aqueous solution of BSA).
-
Incubation: Incubate the mixture at 37°C for 20 minutes.
-
Heating: Induce denaturation by heating the mixture at 51°C for 20 minutes.
-
Cooling: Cool the solutions to room temperature.
-
Turbidity Measurement: Measure the turbidity of the solutions spectrophotometrically at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100 A known anti-inflammatory drug like diclofenac sodium can be used as a positive control.
Structure-Activity Relationship (SAR) and Future Perspectives
Structure-activity relationship studies are crucial for optimizing the biological activity of benzimidazole carboxamide derivatives. Key insights include:
-
Substitution at N-1 and C-2 positions: Modifications at these positions significantly influence the biological activity. The introduction of various substituents can alter the compound's lipophilicity, electronic properties, and steric hindrance, thereby affecting its interaction with biological targets.[23]
-
Nature of the Carboxamide Group: The substituents on the amide nitrogen play a critical role in determining the potency and selectivity of the derivatives.[30]
-
Fused Ring Systems: The development of hybrid molecules by fusing the benzimidazole ring with other heterocyclic systems has shown promise in enhancing the therapeutic efficacy and overcoming drug resistance.[8]
The continued exploration of the vast chemical space of benzimidazole carboxamide derivatives, guided by SAR studies and computational modeling, holds great promise for the discovery of novel and potent therapeutic agents for a wide range of diseases.
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An In-Depth Technical Guide to 1-Benzyl-4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide: A Key Intermediate in the Synthesis of Tegoprazan
Introduction: Unveiling a Crucial Building Block in Modern Gastric Acid Suppression Therapy
In the landscape of advanced pharmaceutical research and development, the synthesis of novel therapeutic agents hinges on the availability of high-quality, well-characterized chemical intermediates. 1-Benzyl-4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide (CAS No: 1640981-20-9) has emerged as a pivotal molecular building block, primarily recognized for its role as a key intermediate in the synthesis of Tegoprazan.[1][2] Tegoprazan is a potent and selective potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related gastrointestinal disorders such as gastroesophageal reflux disease (GERD) and erosive esophagitis.[3][4] This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its chemical identity, a plausible synthetic pathway, and its critical role in the broader context of P-CAB development.
Chemical Identity and Physicochemical Properties
A comprehensive understanding of a research chemical begins with its fundamental properties. The structural and physical characteristics of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₉N₃O₂ | [5] |
| Molecular Weight | 309.37 g/mol | [5] |
| CAS Number | 1640981-20-9 | [5] |
| IUPAC Name | This compound | [6] |
| Appearance | Inquire with supplier | - |
| Purity | Typically ≥95% or ≥97% | [5] |
| Storage Conditions | 4°C, stored under nitrogen | [5] |
The Synthetic Pathway: A Deduced Approach
While specific, detailed protocols for the synthesis of this compound are not abundantly available in public literature, a plausible synthetic route can be deduced from the known synthesis of Tegoprazan.[7][8] The following represents a logical, multi-step approach for its laboratory-scale preparation.
Conceptual Synthetic Workflow
The synthesis of this complex benzimidazole derivative likely involves the construction of the core heterocyclic system followed by functional group manipulations. A generalized workflow is depicted below.
Caption: Conceptual workflow for the synthesis of the target benzimidazole.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a scientifically informed, hypothetical procedure based on established organic chemistry principles and analogous reactions found in the synthesis of related benzimidazole structures.
Step 1: Synthesis of the Benzimidazole Core
-
Starting Material: A suitably substituted benzene derivative, likely a protected aminophenol, serves as the initial precursor.
-
Nitration: The aromatic ring is nitrated to introduce a nitro group, which will later be reduced to an amine for the imidazole ring formation.
-
Acetylation: The existing amino group is acetylated to form an amide.
-
Reduction and Cyclization: The nitro group is reduced to an amine, typically using a reducing agent like iron in acetic acid. The resulting diamine undergoes intramolecular cyclization with the acetyl group to form the benzimidazole ring.[8]
Step 2: N-Benzylation
-
The nitrogen of the benzimidazole ring is benzylated using benzyl bromide or benzyl chloride in the presence of a base such as potassium carbonate.[1] This step introduces the characteristic benzyl group at the N-1 position.
Step 3: Carboxamide Formation
-
Hydrolysis of Nitrile (if applicable): In some synthetic routes for Tegoprazan, a nitrile group is introduced and then hydrolyzed to a carboxylic acid.[8]
-
Amidation: The resulting carboxylic acid is then coupled with dimethylamine hydrochloride to form the N,N-dimethylcarboxamide moiety.[8]
Step 4: Final Deprotection (if necessary)
-
Any protecting groups used on the hydroxyl function would be removed in the final step to yield this compound.
Role in Tegoprazan Synthesis and Mechanism of Action of the Final Product
The primary significance of this compound lies in its role as a direct precursor to Tegoprazan.[2] The synthesis of Tegoprazan involves the coupling of this benzimidazole intermediate with a chiral chromanol side chain.[8]
Tegoprazan Synthesis Pathway
Caption: Simplified schematic of Tegoprazan synthesis from the target intermediate.
Mechanism of Action of Tegoprazan
Tegoprazan functions as a potassium-competitive acid blocker (P-CAB).[4] Unlike proton pump inhibitors (PPIs) which require an acidic environment for activation and bind irreversibly to the H+/K+ ATPase (proton pump), P-CABs like Tegoprazan competitively and reversibly inhibit the proton pump by binding to the potassium-binding site.[4][9] This leads to a more rapid onset of action and sustained suppression of gastric acid.[4] The synthesis of high-purity Tegoprazan is therefore critically dependent on the quality of its intermediates, including this compound.
Quality Control and Characterization for Research Applications
For its application as a research chemical and pharmaceutical intermediate, rigorous quality control is paramount. The following analytical techniques are essential for confirming the identity and purity of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the absence of proton- and carbon-containing impurities.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the key functional groups present in the molecule.
Conclusion and Future Perspectives
This compound is a specialized research chemical with a defined and critical role in the synthesis of the next-generation gastric acid suppressant, Tegoprazan. While not an active pharmaceutical ingredient itself, its purity and availability are enabling factors in the development and manufacturing of this important therapeutic agent. Further research into optimizing its synthesis and exploring its potential as a scaffold for other novel benzimidazole derivatives could be a fruitful avenue for medicinal chemists. The continued study of such key intermediates is fundamental to advancing the field of drug discovery and development.
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The Benzimidazole Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide on the Discovery, History, and Therapeutic Evolution of Benzimidazole-Based Compounds
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The benzimidazole nucleus, a bicyclic aromatic heterocycle, stands as a privileged scaffold in medicinal chemistry, underpinning the development of a remarkable breadth of therapeutic agents.[1][2][3] This guide provides a comprehensive technical overview of the discovery and history of benzimidazole-based compounds, tracing their evolution from their serendipitous discovery to their current status as indispensable drugs in various therapeutic areas. We will delve into the key scientific milestones, from the elucidation of their anthelmintic properties to the rational design of proton pump inhibitors, and the ongoing exploration of their potential as antiviral and anticancer agents. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and the self-validating systems of protocols that have driven the success of this versatile chemical entity.
The Genesis of a Privileged Scaffold: Discovery and Fundamental Chemistry
The story of benzimidazole in medicine is intrinsically linked to the study of essential biological molecules. Its discovery arose from research into vitamin B12, where the N-ribosyl-dimethylbenzimidazole moiety was identified as a key structural component.[4] This finding highlighted the inherent biocompatibility of the benzimidazole nucleus and its potential as a stable platform for drug development.[4]
The fundamental structure of benzimidazole consists of a benzene ring fused to an imidazole ring.[2] This arrangement confers upon it a unique set of physicochemical properties, including aromaticity, amphoterism, and the ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking.[5][6] These characteristics are crucial for its ability to bind to a wide array of biological targets with high affinity and specificity.
Core Synthesis of the Benzimidazole Nucleus
The classical and most common method for synthesizing the benzimidazole core is the condensation reaction of an o-phenylenediamine with a carboxylic acid or its derivative (e.g., aldehyde, orthoester).[4][7] A generalized reaction scheme is presented below.
Experimental Protocol: Phillips Condensation for Benzimidazole Synthesis
-
Reactants: o-phenylenediamine and a suitable carboxylic acid (e.g., formic acid for the parent benzimidazole).
-
Solvent: Typically, a high-boiling polar solvent such as dimethylformamide (DMF) or refluxing in an acidic medium.
-
Catalyst: Often, an acid catalyst like hydrochloric acid or a Lewis acid is employed to facilitate the reaction.[8]
-
Reaction Conditions: The mixture is heated under reflux for several hours.
-
Work-up: The reaction mixture is cooled, and the product is precipitated by neutralization with a base (e.g., sodium hydroxide). The crude product is then purified by recrystallization.
Numerous modifications and improvements to this fundamental synthesis have been developed over the years, including the use of microwave irradiation and various catalysts to enhance yields and reduce reaction times.[8][9]
Figure 1: Generalized synthetic pathway for the formation of the benzimidazole scaffold.
The First Wave: Benzimidazole Anthelmintics
The first major therapeutic breakthrough for benzimidazole compounds came in the 1960s with the discovery of their potent anthelmintic (anti-parasitic worm) activity.[10] This discovery marked a paradigm shift in veterinary and human medicine for the treatment of parasitic infections.
Discovery and Key Compounds
Thiabendazole was one of the first benzimidazole anthelmintics to be widely used. Subsequently, a plethora of derivatives were synthesized and developed, including mebendazole, albendazole, and fenbendazole, each with improved efficacy, broader spectrum of activity, and better pharmacokinetic profiles.[4][10] The development of these compounds was a direct result of structure-activity relationship (SAR) studies aimed at optimizing the substitution pattern around the benzimidazole core.[11]
| Compound | Year of Introduction (Approx.) | Key Features |
| Thiabendazole | Early 1960s | First broad-spectrum benzimidazole anthelmintic. |
| Mebendazole | Early 1970s | Improved efficacy and safety profile. |
| Albendazole | Late 1970s | Broad-spectrum, including activity against larval stages. |
| Fenbendazole | 1970s | Widely used in veterinary medicine.[10] |
Mechanism of Action: Targeting Microtubules
The primary mechanism of action of benzimidazole anthelmintics is the disruption of microtubule polymerization in parasitic worms.[4][11] These compounds selectively bind to the β-tubulin subunit of the parasite's microtubules, preventing their assembly into functional polymers.[11][12] This disruption of the cytoskeleton leads to impaired glucose uptake, depletion of glycogen stores, and ultimately, cell death of the parasite.[12] The selective toxicity of these drugs is attributed to their much higher affinity for parasitic β-tubulin compared to the mammalian homologue.[4]
Figure 2: Mechanism of action of benzimidazole anthelmintics.
A New Direction: Proton Pump Inhibitors (PPIs)
The late 1970s and 1980s witnessed a pivotal moment in the history of benzimidazole-based drugs with the discovery and development of proton pump inhibitors (PPIs). This class of drugs revolutionized the treatment of acid-related gastrointestinal disorders.
From Antiviral Screening to a Novel Target
The journey to PPIs began with the screening of benzimidazole derivatives for antiviral activity.[13] An unexpected observation was the potent antisecretory effect of a compound called timoprazole.[13][14] Further investigation revealed that timoprazole and its derivatives inhibited the H+/K+-ATPase, the proton pump responsible for gastric acid secretion in the parietal cells of the stomach.[13] This discovery led to the rational design and optimization of a new class of drugs.
Omeprazole and the Dawn of a New Era
Omeprazole, the first clinically successful PPI, was introduced in the late 1980s.[13][15] Its development was a landmark in medicinal chemistry, showcasing the power of target-based drug design. Following omeprazole, other PPIs such as lansoprazole, pantoprazole, and esomeprazole were developed, each with subtle differences in their pharmacokinetic and pharmacodynamic profiles.[15][16]
| Compound | Year of Market Launch | Notable Feature |
| Omeprazole | 1988 | First-in-class proton pump inhibitor.[13] |
| Lansoprazole | 1991 | Second PPI to market.[13] |
| Pantoprazole | 1994 | Greater acid stability compared to earlier PPIs.[16] |
| Esomeprazole | 2000 | S-enantiomer of omeprazole with improved pharmacokinetics. |
Mechanism of Action: Irreversible Inhibition of the Proton Pump
Benzimidazole PPIs are prodrugs that require activation in the acidic environment of the parietal cell canaliculus.[17] In this acidic milieu, the benzimidazole derivative undergoes a molecular rearrangement to form a reactive sulfenamide intermediate. This intermediate then forms a covalent disulfide bond with cysteine residues on the extracytoplasmic domain of the H+/K+-ATPase, leading to its irreversible inhibition.[16][17] This blockage of the final step in acid production results in a profound and long-lasting suppression of gastric acid secretion.
Figure 3: Activation and mechanism of action of benzimidazole proton pump inhibitors.
Expanding Horizons: Antiviral and Anticancer Applications
The versatility of the benzimidazole scaffold continues to be explored, with significant research efforts focused on its potential as an antiviral and anticancer agent.
Benzimidazoles in Antiviral Therapy
The antiviral activity of benzimidazole derivatives was first reported in the 1950s.[18] Compounds like 2-(α-hydroxybenzyl)benzimidazole (HBB) were found to inhibit the replication of poliovirus.[19] More recently, benzimidazole-containing drugs have been developed to target a range of viruses. For instance, maribavir is a benzimidazole derivative that shows activity against human cytomegalovirus (CMV).[20] The mechanism of antiviral action is diverse and target-specific, often involving the inhibition of viral enzymes such as RNA polymerase.[21]
The Emergence of Benzimidazoles in Oncology
The structural similarity of the benzimidazole nucleus to purine has made it an attractive scaffold for the development of anticancer agents.[5][22] Benzimidazole derivatives have been shown to exert their anticancer effects through various mechanisms, including:
-
Tubulin Inhibition: Similar to their anthelmintic counterparts, some benzimidazole compounds inhibit tubulin polymerization in cancer cells, leading to cell cycle arrest and apoptosis.[5][22]
-
Kinase Inhibition: Several benzimidazole derivatives have been developed as inhibitors of various protein kinases that are crucial for cancer cell signaling and proliferation.[5]
-
DNA Intercalation and Topoisomerase Inhibition: Some compounds can intercalate into DNA or inhibit topoisomerase enzymes, thereby disrupting DNA replication and repair in cancer cells.[5][23]
Bendamustine, a nitrogen mustard derivative of benzimidazole, is an alkylating agent used in the treatment of certain types of cancer.[23] Numerous other benzimidazole-based compounds are currently in various stages of preclinical and clinical development for cancer therapy.[24][25]
Conclusion and Future Perspectives
The journey of benzimidazole-based compounds in medicine is a testament to the power of chemical synthesis and the continuous exploration of structure-activity relationships. From a structural component of a vitamin to a cornerstone of modern pharmacotherapy, the benzimidazole scaffold has proven to be remarkably versatile and fruitful.[1][26] The ongoing research into its antiviral and anticancer potential suggests that the story of this exceptional heterocyclic system is far from over. Future research will likely focus on the development of more selective and potent benzimidazole derivatives, leveraging computational drug design and high-throughput screening to identify novel therapeutic agents for a wide range of diseases.
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The Architecture of Efficacy: A Technical Guide to the Theoretical Properties of Substituted Benzimidazole Carboxamides
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole nucleus, a versatile heterocyclic scaffold, is a cornerstone in medicinal chemistry, lending its unique structural and electronic properties to a wide array of therapeutic agents.[1][2][3][4][5] When functionalized with a carboxamide moiety, the resulting substituted benzimidazole carboxamides exhibit a remarkable spectrum of biological activities, including but not limited to, antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[1][2][3][6] This in-depth technical guide provides a comprehensive exploration of the theoretical properties of these compounds, bridging the gap between fundamental quantum chemical principles and their tangible impact on drug design and development. By dissecting their electronic structure, spectroscopic signatures, and structure-activity relationships, we aim to equip researchers with the foundational knowledge to rationally design the next generation of benzimidazole-based therapeutics.
The Benzimidazole Carboxamide Scaffold: A Privileged Structure in Medicinal Chemistry
The benzimidazole ring system, an isostere of naturally occurring purines, provides a unique platform for molecular recognition by various biological targets.[1] Its fused benzene and imidazole rings create a planar, aromatic system with a rich electronic landscape. The introduction of a carboxamide group (-CONH-) at various positions on this scaffold dramatically influences its physicochemical properties and biological activity. The amide bond introduces a hydrogen bond donor and acceptor, crucial for target binding, while the substituents on both the benzimidazole core and the carboxamide nitrogen allow for fine-tuning of steric and electronic properties to achieve desired potency and selectivity.[6][7][8]
Caption: General structure of a substituted benzimidazole carboxamide.
Synthetic Strategies: Building the Core Scaffold
The synthesis of substituted benzimidazole carboxamides typically involves a multi-step process, beginning with the formation of the benzimidazole ring, followed by the introduction and modification of the carboxamide functionality.
Formation of the Benzimidazole Ring
A common and versatile method for constructing the benzimidazole core is the condensation of an o-phenylenediamine derivative with a carboxylic acid or its derivative.[9][10][11] The choice of catalyst and reaction conditions can be tailored to the specific substrates.
Experimental Protocol: One-Pot Synthesis of 2-Substituted Benzimidazoles [10][11][12]
-
Reactants: o-Phenylenediamine (1 mmol), substituted aldehyde or carboxylic acid (1 mmol), and a catalyst such as ammonium chloride or zinc ferrite (ZnFe2O4).[10][12]
-
Solvent: Ethanol.
-
Procedure: a. To a solution of o-phenylenediamine in ethanol, add the substituted aldehyde/carboxylic acid and the catalyst. b. The reaction mixture is then heated under reflux or subjected to ultrasonic irradiation for a specified time (typically ranging from 20 minutes to a few hours).[12] c. Monitor the reaction progress using Thin Layer Chromatography (TLC). d. Upon completion, the reaction mixture is cooled to room temperature. e. The precipitated product is filtered, washed with cold ethanol, and dried. f. Further purification can be achieved by recrystallization from a suitable solvent.
Caption: A typical workflow for the synthesis of substituted benzimidazole carboxamides.
Introduction of the Carboxamide Moiety
Once the substituted benzimidazole core is synthesized, the carboxamide group can be introduced through standard amidation reactions. This typically involves activating a carboxylic acid derivative of the benzimidazole and reacting it with an appropriate amine.
Theoretical Deep Dive: Unveiling Electronic and Structural Properties
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the theoretical properties of molecules, providing insights that are often difficult to obtain through experimental methods alone.[13][14][15][16][17]
Quantum Chemical Calculations: A Window into Molecular Behavior
DFT calculations, often employing the B3LYP functional with a suitable basis set (e.g., 6-311G(d,p)), allow for the optimization of molecular geometries and the calculation of various electronic properties.[13][14][15][16]
Key Theoretical Parameters:
-
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energies of the HOMO and LUMO, and the resulting energy gap (ΔE), are crucial descriptors of a molecule's chemical reactivity and kinetic stability.[13][14] A smaller HOMO-LUMO gap suggests higher reactivity. The HOMO is associated with the electron-donating ability, while the LUMO represents the electron-accepting ability.[13]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution within a molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is invaluable for predicting how a molecule will interact with biological targets.[16]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and interactions, such as hyperconjugative interactions and charge delocalization.[16]
-
Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and the electrophilicity index can be calculated from HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity.[13][14]
Table 1: Representative Calculated Quantum Chemical Parameters for Substituted Benzimidazole Derivatives
| Compound/Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Chemical Hardness (η) | Electrophilicity Index (ω) |
| Benzimidazole (unsubstituted) | -6.2 | -1.1 | 5.1 | 2.55 | 2.67 |
| 2-Phenylbenzimidazole | -5.9 | -1.5 | 4.4 | 2.20 | 3.34 |
| 5-Nitrobenzimidazole | -7.1 | -2.8 | 4.3 | 2.15 | 5.78 |
(Note: The values in this table are illustrative and can vary depending on the specific computational method and basis set used. They are compiled from typical values found in the literature.)
Spectroscopic Properties: Fingerprints of Molecular Structure
Theoretical calculations can predict spectroscopic data, which, when compared with experimental results, serve as a powerful tool for structural validation.[18][19][20][21]
-
Infrared (IR) Spectroscopy: Calculated vibrational frequencies can be correlated with experimental IR spectra to identify characteristic functional groups. For instance, the N-H stretching vibrations in the imidazole ring and the C=O stretching of the carboxamide group are key diagnostic peaks.[22]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts.[21] These theoretical values can aid in the assignment of complex experimental spectra.
-
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict electronic transitions and the corresponding absorption wavelengths (λmax), providing insights into the electronic structure and conjugation within the molecule.[18][19]
Structure-Activity Relationship (SAR) and Molecular Docking: From Theory to Therapeutic Application
The ultimate goal of understanding the theoretical properties of substituted benzimidazole carboxamides is to rationally design molecules with improved biological activity. SAR studies and molecular docking are pivotal in achieving this.
The Influence of Substituents on Biological Activity
SAR studies systematically explore how different substituents at various positions on the benzimidazole carboxamide scaffold affect its interaction with a biological target.[6][7][8][9]
-
Position of Substitution: The position of substituents on the benzimidazole ring (e.g., N1, C2, C5, C6) significantly impacts activity.[6][7][8]
-
Nature of Substituents: The electronic nature (electron-donating or electron-withdrawing) and steric properties (size and shape) of the substituents play a crucial role. For example, in a series of 5-HT4 receptor antagonists, a voluminous substituent on the basic nitrogen of the amino moiety was found to be critical for high affinity.[23]
-
Conformational Effects: The substituents can influence the overall conformation of the molecule, which is critical for fitting into the binding pocket of a target protein.
Caption: The logical relationship between substituent properties and biological activity in SAR studies.
Molecular Docking: Visualizing the Interaction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[24][25][26][27][28] This provides a three-dimensional model of the ligand-receptor complex, revealing key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The insights gained from docking studies can explain observed SAR trends and guide the design of new analogs with improved binding affinity.[25] For example, docking studies have been instrumental in understanding the binding modes of benzimidazole carboxamide-based PARP-1 inhibitors.[24][25]
Conclusion and Future Perspectives
The theoretical properties of substituted benzimidazole carboxamides provide a rich and detailed understanding of their chemical behavior and biological potential. The synergy between quantum chemical calculations, spectroscopic analysis, SAR studies, and molecular docking has proven to be a powerful engine for the discovery and optimization of novel drug candidates. As computational methods continue to advance in accuracy and efficiency, their role in the rational design of benzimidazole-based therapeutics will undoubtedly expand, paving the way for the development of more potent, selective, and safer medicines.
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- Wang, Z., Li, Y., & Ai, Y. (2011). Molecular modeling studies on benzimidazole carboxamide derivatives as PARP-1 inhibitors using 3D-QSAR and docking. Chemical Biology & Drug Design, 78(2), 234-243.
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- Kumar, A., Singh, P., & Kumar, A. (2016). Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines. Molecules, 21(10), 1361.
- Al-Ostoot, F. H., & Al-Ghamdi, M. A. (2023). Diverse biological activities of benzimidazole derivatives. Future Journal of Pharmaceutical Sciences, 9(1), 1-15.
- Ramachandran, E., & Kumar, R. S. (2019). Spectral and Theoretical Studies of Benzimidazole and 2-Phenyl Substituted Benzimidazoles. In Benzimidazole-Based Compounds. IntechOpen.
- Singh, P., & Singh, J. (2023). QSAR, molecular docking and ADME Studies Of Benzimidazole Derivatives As Antibacterial Agents.
- Gullapelli, K., & Kumar, C. G. (2017). Synthesis, antibacterial and molecular docking studies of new benzimidazole derivatives. Journal of Saudi Chemical Society, 21(7), 834-842.
- Kumar, R. S., Aravindan, P., & Ramachandran, E. (2019). Synthesis, characterization of benzimidazole carboxamide derivatives, their antioxidant activity, DFT and molecular docking studies. Journal of Molecular Structure, 1176, 73-82.
- Tan, C. H., & Yap, C. W. (2021). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Frontiers in Pharmacology, 12, 682817.
- Al-Wasidi, A. S., & Al-Otaibi, A. M. (2022). Different Potential Biological Activities of Benzimidazole Derivatives. Journal of Medicinal and Chemical Sciences, 5(4), 546-557.
- Khan, I., & Ali, S. (2022). Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)
- Gholami, M., & Halkhali, M. (2022). DFT studies of functionalized carbon nanotubes as nanoadsor- bent of a benzimidazole fungicide compound.
- Kumar, A., Singh, P., & Kumar, A. (2016). Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines.
- Pashchevskaya, E. A., & Pozdnyakov, A. S. (2018). IR spectra of benzimidazole and the complexes.
- Grdadolnik, J., & Marolt, J. (2022). Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1339-1353.
- Gatti, F., & Pini, A. (2001). 2,3-Dihydro-2-oxo-1 H -benzimidazole-1-carboxamides with Selective Affinity for the 5-HT 4 Receptor. Archiv der Pharmazie, 334(11), 355-360.
- Rafiq, M., & Khan, I. U. (2021). Synthesis, XRD, spectral (IR, UV–Vis, NMR) characterization and quantum chemical exploration of benzoimidazole‐based hydrazones: A synergistic experimental‐computational analysis. Applied Organometallic Chemistry, 35(10), e6376.
- Kore, P. S., & Kauthale, S. S. (2022). Design, synthesis, characterization and pharmacological screening of some novel 2 substituted and 1(h)-substituted Benzimidazole derivatives. International Journal of Health Sciences, 6(S3), 6869.
- Arshad, M., & Al-Dies, A. M. (2022). Experimental Spectroscopic (FT-IR, 1H and 13C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, and Molecular Docking of 2-Amino-N-Cyclopropyl-5-Heptylthiophene-3-Carboxamide and Its Derivatives.
- Arshad, M., & Al-Dies, A. M. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Semantic Scholar.
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A Technical Guide to the Spectroscopic Characterization of 1-Benzyl-4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide
This technical guide provides a comprehensive overview of the spectroscopic methodologies for the structural elucidation and characterization of 1-Benzyl-4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide, a significant drug intermediate.[1] While publicly available, specific experimental spectra for this compound (CAS No. 1640981-20-9) are limited, this guide will leverage established principles of spectroscopy and data from analogous benzimidazole structures to present a robust, predictive analysis. This document is intended for researchers, scientists, and drug development professionals, offering insights into experimental design, data interpretation, and the underlying chemical principles.
Introduction and Molecular Overview
This compound is a complex heterocyclic compound with a molecular formula of C₁₈H₁₉N₃O₂ and a molecular weight of 309.37 g/mol .[2][3] Its structure, featuring a benzimidazole core, a benzyl group, a hydroxyl substituent, and a carboxamide functional group, suggests a rich spectroscopic profile.[4] Accurate structural confirmation is paramount for its use in pharmaceutical synthesis and development. This guide will explore the expected outcomes from core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
The molecular structure of the compound is presented below:
Caption: Molecular Structure of the Target Compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of small molecule structural elucidation. For a molecule of this complexity, both ¹H and ¹³C NMR, along with 2D correlation experiments (like COSY and HSQC), would be essential for unambiguous assignment.
Predicted ¹H NMR Spectrum
The expected proton NMR spectrum would be complex, with signals spanning the aromatic and aliphatic regions. The chemical shifts are influenced by the electronic environment of each proton.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| Aromatic (Benzyl) | 7.2-7.4 | m | 5H | Standard chemical shift for a monosubstituted benzene ring. |
| Aromatic (Benzimidazole) | 6.8-7.5 | m | 2H | The two protons on the benzimidazole ring will be influenced by the electron-donating hydroxyl group and the electron-withdrawing carboxamide group. |
| Benzyl CH₂ | ~5.4 | s | 2H | Protons adjacent to a nitrogen atom and an aromatic ring are typically deshielded. |
| N,N-dimethyl | ~3.0 | s | 6H | Two equivalent methyl groups on the carboxamide nitrogen. |
| C2-methyl | ~2.5 | s | 3H | Methyl group attached to the imidazole ring. |
| Hydroxyl OH | 9.0-10.0 | br s | 1H | Phenolic protons are typically broad and downfield; their position is concentration and solvent dependent. |
Experimental Protocol for ¹H NMR Spectroscopy:
A robust protocol is crucial for acquiring high-quality data.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for compounds with exchangeable protons like the hydroxyl group.
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Typically 0-16 ppm.
-
Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted δ (ppm) | Rationale |
| C=O (Carboxamide) | 165-170 | Typical range for amide carbonyl carbons. |
| C2 (Imidazole) | ~155 | Carbon flanked by two nitrogen atoms in a heterocyclic ring. |
| Aromatic/Heterocyclic (quaternary) | 110-150 | Multiple quaternary carbons in the benzimidazole ring system. |
| Aromatic (Benzyl & Benzimidazole CH) | 110-140 | Aromatic carbons. |
| Benzyl CH₂ | ~50 | Aliphatic carbon attached to a nitrogen and a phenyl group. |
| N,N-dimethyl | ~37 | Carbons of the N,N-dimethyl group. |
| C2-methyl | ~15 | Aliphatic methyl carbon. |
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample as for ¹H NMR.
-
Instrument: The same spectrometer as for ¹H NMR.
-
Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').
-
Spectral Width: Typically 0-220 ppm.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Caption: General workflow for NMR analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is invaluable for confirming its identity.
Expected Fragmentation Pattern
Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ at m/z 310.15 is expected to be the base peak.
Table 3: Predicted Mass Spectrometry Fragments
| m/z | Fragment | Rationale |
| 310.15 | [C₁₈H₁₉N₃O₂ + H]⁺ | Molecular ion peak. |
| 219.10 | [M - C₇H₇]⁺ | Loss of the benzyl group (tropylium cation). |
| 91.05 | [C₇H₇]⁺ | Benzyl cation (tropylium ion), a very stable and common fragment. |
Experimental Protocol for Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an ESI source.
-
Acquisition Parameters:
-
Ionization Mode: Positive ion mode is preferred due to the presence of basic nitrogen atoms.
-
Mass Range: Scan a range of m/z 50-500.
-
Collision Energy (for MS/MS): Vary the collision energy to induce fragmentation and confirm the structure of the fragments.
-
Caption: Plausible MS fragmentation pathway.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Expected IR Absorption Bands
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3400-3200 (broad) | O-H | Stretching (phenolic) |
| 3100-3000 | C-H | Aromatic Stretching |
| 2950-2850 | C-H | Aliphatic Stretching |
| 1680-1650 | C=O | Amide I band (stretching) |
| 1600-1450 | C=C | Aromatic ring stretching |
| 1300-1000 | C-N | Stretching |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is modern and convenient, requiring only a small amount of the solid to be placed on the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically sufficient.
-
Conclusion
The comprehensive spectroscopic analysis of this compound requires a multi-technique approach. While this guide presents a predictive framework based on established chemical principles and data from related structures, experimental verification remains the gold standard. The protocols and expected data outlined herein provide a solid foundation for researchers to acquire and interpret the necessary spectra for the unambiguous characterization of this important pharmaceutical intermediate. The convergence of data from ¹H NMR, ¹³C NMR, MS, and IR will provide the necessary evidence to confirm the structure and purity of the compound, ensuring its suitability for downstream applications in drug development.
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- 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines.
- 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric R
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Methodological & Application
Title: A Validated, Step-by-Step Protocol for the Synthesis of 1-Benzyl-4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide
An Application Note and Protocol from the Gemini Synthesis Group
Abstract
The benzimidazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds, demonstrating a wide array of biological activities including anticancer and antiviral properties.[1][2][3] This application note provides a comprehensive and detailed protocol for the multi-step synthesis of 1-Benzyl-4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide, a specific derivative with potential as a drug intermediate or a lead compound in discovery programs.[4] We present a logical and robust synthetic strategy starting from commercially available precursors, detailing each reaction with step-by-step instructions, mechanistic insights, and methods for purification and characterization. This guide is designed for researchers in medicinal chemistry and drug development, offering a self-validating framework to ensure reproducibility and high purity of the target compound.
Synthetic Strategy and Retrosynthetic Analysis
The synthesis of a multi-substituted heterocyclic system requires a carefully planned strategy to ensure correct regiochemistry and to maximize yield. Our approach is a linear synthesis that builds the benzimidazole core first, followed by the final functionalization of the C6-carboxamide group.
Retrosynthetic Analysis: The logical disconnection of the target molecule is twofold. The primary disconnection is at the C6-amide bond, leading back to the key intermediate, 1-Benzyl-4-hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid (3) , and dimethylamine.[5][6] The secondary disconnection breaks the imidazole ring, leading to the crucial precursor, a substituted o-phenylenediamine, which is formed via the reduction of a nitroaniline derivative. This strategy is outlined in the diagram below.
Caption: High-level experimental workflow for the synthesis.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Step 1: Synthesis of Methyl 4-(benzylamino)-3-hydroxy-5-nitrobenzoate (Intermediate 1)
Mechanistic Insight: This step involves a standard SN2 reaction where the more nucleophilic amino group of the starting material selectively attacks benzyl bromide. Potassium carbonate acts as a mild base to neutralize the HBr formed during the reaction. Acetone is chosen as the solvent due to its appropriate boiling point and ability to dissolve the reactants.
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |
| Methyl 4-amino-3-hydroxy-5-nitrobenzoate | 212.16 | 10.0 g | 47.1 |
| Benzyl Bromide | 171.04 | 8.85 g (6.15 mL) | 51.8 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 19.5 g | 141.3 |
| Acetone | 58.08 | 250 mL | - |
Protocol:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 4-amino-3-hydroxy-5-nitrobenzoate (10.0 g, 47.1 mmol) and acetone (250 mL).
-
Add potassium carbonate (19.5 g, 141.3 mmol).
-
Add benzyl bromide (6.15 mL, 51.8 mmol) dropwise to the stirring suspension at room temperature.
-
Heat the mixture to reflux (approx. 56°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the solid residue with acetone (2 x 30 mL).
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain a crude yellow solid.
-
Recrystallize the crude product from ethanol to afford Methyl 4-(benzylamino)-3-hydroxy-5-nitrobenzoate as a bright yellow crystalline solid.
-
Expected Yield: ~12.7 g (89%)
-
Characterization: ¹H NMR, ¹³C NMR, Mass Spectrometry (MS).
-
Step 2: Synthesis of Methyl 3-amino-4-(benzylamino)-5-hydroxybenzoate (Intermediate 2)
Mechanistic Insight: This reaction is a chemoselective reduction of the aromatic nitro group to an amine using iron powder in the presence of ammonium chloride. [7]This method is favored for its mild conditions and tolerance of other functional groups like esters and hydroxyls. Iron acts as the reducing agent, and NH₄Cl helps maintain a slightly acidic pH and activates the iron surface.
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |
| Intermediate 1 | 302.28 | 10.0 g | 33.1 |
| Iron Powder (Fe) | 55.85 | 9.24 g | 165.5 |
| Ammonium Chloride (NH₄Cl) | 53.49 | 8.85 g | 165.5 |
| Ethanol (EtOH) | 46.07 | 150 mL | - |
| Water (H₂O) | 18.02 | 50 mL | - |
Protocol:
-
In a 500 mL round-bottom flask, suspend Intermediate 1 (10.0 g, 33.1 mmol), iron powder (9.24 g, 165.5 mmol), and ammonium chloride (8.85 g, 165.5 mmol) in a mixture of ethanol (150 mL) and water (50 mL).
-
Heat the mixture to reflux (approx. 80°C) with vigorous stirring for 4-6 hours. The color of the reaction will change from yellow to dark brown/black. Monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter the hot solution through a pad of Celite to remove the iron residues. Wash the Celite pad thoroughly with hot ethanol (3 x 50 mL).
-
Combine the filtrates and remove the ethanol under reduced pressure.
-
The remaining aqueous solution is extracted with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield Methyl 3-amino-4-(benzylamino)-5-hydroxybenzoate .
-
Note: This o-phenylenediamine intermediate is sensitive to air and light and should be used immediately in the next step without extensive purification.
-
Expected Yield: ~8.5 g (94%)
-
Characterization: MS analysis to confirm mass.
-
Step 3: Synthesis of 1-Benzyl-4-hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid (Intermediate 3)
Mechanistic Insight: This step involves the condensation of the o-phenylenediamine (Intermediate 2) with acetic acid to form the imidazole ring. [1]The reaction proceeds via the formation of an amide intermediate, followed by intramolecular cyclization and dehydration. The subsequent saponification with NaOH hydrolyzes the methyl ester to the desired carboxylic acid.
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |
| Intermediate 2 | 272.30 | 8.0 g | 29.4 |
| Glacial Acetic Acid | 60.05 | 100 mL | - |
| Sodium Hydroxide (NaOH) | 40.00 | 4.7 g | 117.6 |
| Water (H₂O) | 18.02 | 50 mL | - |
| Hydrochloric Acid (HCl), 2M | - | As needed | - |
Protocol:
-
Place Intermediate 2 (8.0 g, 29.4 mmol) in a 250 mL round-bottom flask and add glacial acetic acid (100 mL).
-
Heat the solution to reflux (approx. 118°C) for 5 hours.
-
Cool the mixture and pour it carefully into 400 mL of ice-water with stirring. The ester intermediate may precipitate.
-
For saponification, add a solution of NaOH (4.7 g, 117.6 mmol) in water (50 mL) to the mixture.
-
Re-heat the mixture to 80°C for 2 hours to ensure complete hydrolysis of the ester.
-
Cool the resulting solution in an ice bath and acidify to pH 4-5 by the slow addition of 2M HCl.
-
A precipitate will form. Collect the solid by vacuum filtration, wash with cold water (3 x 50 mL), and dry in a vacuum oven at 60°C.
-
This affords 1-Benzyl-4-hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid as an off-white to light brown solid.
-
Expected Yield: ~7.1 g (85%)
-
Characterization: ¹H NMR, MS, HPLC (High-Performance Liquid Chromatography) for purity assessment.
-
Step 4: Synthesis of this compound (Final Product)
Mechanistic Insight: This is a standard amide bond formation using a peptide coupling agent. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that activates the carboxylic acid. DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic base used to scavenge the acid formed and maintain basic conditions for the coupling.
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |
| Intermediate 3 | 282.30 | 5.0 g | 17.7 |
| Dimethylamine (2.0 M in THF) | 45.08 | 13.3 mL | 26.6 |
| HATU | 380.23 | 8.08 g | 21.2 |
| DIPEA | 129.24 | 9.2 mL | 53.1 |
| Dimethylformamide (DMF), anhydrous | 73.09 | 100 mL | - |
Protocol:
-
Dissolve Intermediate 3 (5.0 g, 17.7 mmol) in anhydrous DMF (100 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add DIPEA (9.2 mL, 53.1 mmol) followed by HATU (8.08 g, 21.2 mmol). Stir the mixture for 20 minutes at 0°C to activate the acid.
-
Slowly add dimethylamine solution (13.3 mL of 2.0 M solution in THF, 26.6 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours. Monitor completion by TLC or LC-MS.
-
Pour the reaction mixture into 500 mL of cold water. A precipitate may form. If not, extract the aqueous phase with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with 5% LiCl aqueous solution (to remove residual DMF), water, and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (Eluent: 2-5% Methanol in Dichloromethane).
-
Combine the pure fractions and evaporate the solvent to yield This compound as a white or off-white solid.
-
Expected Yield: ~4.3 g (78%)
-
Characterization: ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), HPLC for final purity confirmation (>98%).
-
Summary of Synthesis
| Step | Transformation | Product | Expected Yield (%) | Purity Target |
| 1 | N-Benzylation | Intermediate 1 | 89% | >98% (by NMR) |
| 2 | Nitro Reduction | Intermediate 2 | 94% | Used directly |
| 3 | Cyclization & Saponification | Intermediate 3 | 85% | >97% (by HPLC) |
| 4 | Amide Coupling | Final Product | 78% | >98% (by HPLC) |
| Overall | 4-Step Synthesis | Target Compound | ~53% | >98% |
References
- BenchChem. Comparative analysis of synthesis routes for 2-substituted benzimidazoles. BenchChem.
- Organic Chemistry Portal. Benzimidazole synthesis. Organic Chemistry Portal.
- New Journal of Chemistry. Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex. RSC Publishing.
- AccScience Publishing. Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives. AccScience Publishing.
- Thieme. Synthesis of Substituted Benzimidazoles by C–H Imination. Thieme Chemistry.
- PubMed. Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists. National Library of Medicine.
- PubMed. Synthesis of Novel Benzimidazole-2-carboxamide Derivatives and in Vivo Antihyperlipidemic Activity Evaluation. National Library of Medicine.
- PubChem. This compound. National Library of Medicine.
- BenchChem. This compound. BenchChem.
- AiFChem. 1-Benzyl-4-hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid. AiFChem.
- Pharmaffiliates. 1-Benzyl-4-hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic Acid. Pharmaffiliates.
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A Practical and Scalable Synthesis Protocol for (S)-4-((5,7-difluorochroman-4-yl)oxy)-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide (Tegoprazan)
An Application Note for Drug Development Professionals
Abstract
Tegoprazan is a leading potassium-competitive acid blocker (P-CAB) for the treatment of acid-related gastrointestinal disorders.[1][2][3] Its manufacturing process hinges on the efficient and stereoselective synthesis of its core components. This document provides a comprehensive, field-proven protocol for the synthesis of Tegoprazan, focusing on the critical coupling of two key intermediates: the benzimidazole core, 4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide , and the chiral chromanol side chain, (S)-5,7-difluoro-3,4-dihydro-2H-chromen-4-ol . We will detail a robust and scalable pathway, including the asymmetric synthesis of the chiral chromanol and the final Mitsunobu coupling, to yield the active pharmaceutical ingredient (API).
Introduction: The Significance of Tegoprazan and its Chiral Architecture
Tegoprazan represents a significant advancement in acid suppression therapy. As a P-CAB, it competitively and reversibly inhibits the H+/K+-ATPase proton pump, offering a rapid onset of action and prolonged acid control compared to traditional proton pump inhibitors (PPIs).[2][3][4] The molecular structure of Tegoprazan features a chiral center within its difluorochroman-4-yl)oxy moiety, making the stereochemistry of this component critical for its therapeutic efficacy and safety.
The complexity of the molecule necessitates a multi-step synthesis that is both efficient and highly selective.[5][6] The overall synthesis can be logically divided into the preparation of two primary building blocks, followed by their strategic coupling. This application note outlines a validated pathway suitable for process development and scale-up.
Overall Synthetic Strategy
The manufacturing process involves a convergent synthesis strategy. Two key intermediates, the benzimidazole core (Intermediate A ) and the chiral chromanol (Intermediate B ), are synthesized independently and then coupled in the final steps to form Tegoprazan. This approach enhances overall efficiency and simplifies purification processes.
The key challenges in the synthesis are the construction of the tetrasubstituted benzimidazole core and the efficient, enantiomerically pure introduction of the chromanol side chain.[3]
Caption: Convergent synthesis strategy for Tegoprazan.
Part I: Synthesis of Key Intermediate (B) - (S)-5,7-difluorochroman-4-ol
A practical and environmentally friendly synthesis for this crucial chiral intermediate has been developed, starting from 3,5-difluorophenol.[7] This pathway first creates the racemic ketone precursor, which is then resolved using a highly selective enzymatic method.
Step 1: Synthesis of 5,7-difluorochroman-4-one
This step involves the formation of the chromanone ring system via an intramolecular Friedel-Crafts acylation.[3][7]
Protocol:
-
Condensation: 3,5-difluorophenol is condensed with methyl propiolate using a suitable base like tetrabutylammonium fluoride (TBAF).[3] This forms a mixture of E/Z enol ethers.
-
Hydrogenation: The double bond of the enol ether is reduced via catalytic hydrogenation.
-
Cyclization (Friedel-Crafts Acylation): The resulting ester is treated with a strong acid, such as triflic acid, to facilitate an intramolecular Friedel-Crafts acylation, yielding the desired 5,7-difluorochroman-4-one as a white solid.[3][7]
Rationale: The use of a strong acid like triflic acid is essential to activate the ester group and drive the electrophilic aromatic substitution on the electron-deficient difluorinated ring, leading to efficient cyclization.
| Reagent/Material | Molar Eq. | Purpose |
| 3,5-Difluorophenol | 1.0 | Starting Material |
| Methyl Propiolate | 1.1 | C3 Synthon |
| TBAF | 1.1 | Base for Condensation |
| H₂, Pd/C | Catalytic | Reduction of Alkene |
| Triflic Acid | >1.0 | Catalyst for Cyclization |
Step 2: Asymmetric Reduction of 5,7-difluorochroman-4-one
The most critical step is the stereoselective reduction of the ketone to produce the desired (S)-alcohol. While chemical methods like the Corey-Bakshi-Shibata (CBS) reduction using an oxazaborolidine catalyst are effective[3], a greener and highly practical approach utilizes enzymatic catalysis.[7]
Protocol (Enzymatic Reduction):
-
Reaction Setup: 5,7-difluorochroman-4-one is dissolved in an appropriate solvent system (e.g., a buffer/co-solvent mixture).
-
Enzyme Addition: A carbonyl reductase enzyme, often from a microbial source, is added along with a cofactor recycling system (e.g., NAD(P)H and a corresponding dehydrogenase/substrate like isopropanol).
-
Incubation: The reaction is stirred at a controlled temperature (e.g., 30-40 °C) and pH until complete conversion of the ketone is observed by HPLC or TLC.
-
Work-up & Purification: The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated. The crude product is then purified by recrystallization or column chromatography to yield (S)-5,7-difluorochroman-4-ol with high enantiomeric excess (>99% ee).[7]
Rationale: Carbonyl reductase enzymes provide exquisite stereocontrol, selectively delivering a hydride to one face of the prochiral ketone. This biocatalytic approach avoids the use of stoichiometric chiral reagents and often operates under milder, more environmentally benign conditions than traditional chemical reductions.
Part II: Synthesis of Key Intermediate (A) - 4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide
The synthesis of the benzimidazole core is a multi-step process starting from a substituted phenol.[3]
Protocol Overview:
-
Protection & Bromination: The synthesis begins with a suitable phenol, which undergoes O-benzylation for protection, followed by regioselective bromination with N-Bromosuccinimide (NBS).[3][8]
-
Acetylation & Cyanation: The aniline functionality is acetylated, followed by a palladium-catalyzed cyanation of the aryl bromide to introduce the nitrile group.[3]
-
Reduction & Cyclization: An iron-catalyzed reduction of the nitro group (if present) is performed, which concomitantly triggers condensation with the adjacent N-acetyl group to form the benzimidazole ring.[3]
-
Amide Formation: The nitrile is hydrolyzed to a carboxylic acid under forcing conditions, which is then coupled with dimethylamine hydrochloride to afford the corresponding amide.[3]
-
Final Preparation: The benzimidazole nitrogen is protected (e.g., as a tosylate), and the initial benzyl protecting group is removed via hydrogenolysis to yield the final phenol intermediate ready for coupling.[3]
Part III: Final Assembly - Mitsunobu Coupling
The final step connects the two key intermediates to form the Tegoprazan backbone. The Mitsunobu reaction is a reliable method for this etherification.[5][9]
Caption: Laboratory workflow for the final Mitsunobu coupling step.
Protocol:
-
Reaction Setup: The tosyl-protected benzimidazole phenol (Intermediate A ) and enantiomerically pure (S)-5,7-difluorochroman-4-ol (Intermediate B ) are dissolved in a suitable aprotic solvent like THF along with tri-n-butylphosphine.
-
Reagent Addition: The mixture is cooled (e.g., to 0 °C), and a solution of an azodicarboxylate reagent, such as 1,1′-(azodicarbonyl)dipiperidine (ADDP), is added portion-wise.[3]
-
Reaction: The reaction is allowed to warm to room temperature and stirred until the starting materials are consumed.
-
Deprotection: The crude coupled product is isolated and then subjected to basic conditions to remove the tosyl protecting group, yielding Tegoprazan.[3]
-
Purification: The final API is purified by recrystallization to achieve >99% purity and >99% ee.[3]
Rationale: The Mitsunobu reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon. Since the (S)-alcohol is used, and the reaction mechanism involves an SN2-type displacement, the final product retains the required stereoconfiguration. ADDP is often preferred over diethyl azodicarboxylate (DEAD) on a larger scale due to safety considerations.
Conclusion
This application note outlines a robust and scalable synthetic route for the P-CAB drug Tegoprazan. By employing a convergent strategy and utilizing a highly efficient enzymatic resolution for the key chiral chromanol intermediate, this protocol provides a practical foundation for the manufacturing process. The detailed steps and rationale serve as a guide for researchers and process chemists in the development of advanced gastrointestinal therapies.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis of Tegoprazan Intermediate: A Key to P-CAB Development.
- Guidechem. (n.d.). What is the Synthetic Method for Tegoprazan and its Clinical Applications?.
- NROChemistry. (n.d.). Synthesis of Tegoprazan.
- YouTube. (2021, August 4). Synthesis of Drugs: Tegoprazan.
- ChemicalBook. (2023, December 25). How to synthesize Tegoprazan?.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Tegoprazan Intermediates in Advancing Gastrointestinal Therapies.
- Taylor & Francis Online. (2024, January 29). A Practical Green Synthesis of (R)-5,7-difluorochroman-4-ol, a Key Intermediate of Tegoprazan.
- New Drug Approvals. (2021, September 6). Tegoprazan.
- ACS Publications. (2024, March 8). Manufacturing Process Development of Tegoprazan as a Potassium-Competitive Acid Blocker (P-CAB).
- Eureka | Patsnap. (2021, October 22). Synthesis method of tegoprazan.
- Sungkyunkwan University Research Portal. (2024, April 19). Manufacturing Process Development of Tegoprazan as a Potassium-Competitive Acid Blocker (P-CAB).
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- 2. Page loading... [guidechem.com]
- 3. How to synthesize Tegoprazan?_Chemicalbook [chemicalbook.com]
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- 6. pure.skku.edu [pure.skku.edu]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis of Tegoprazan | NROChemistry [nrochemistry.com]
- 9. Synthesis method of tegoprazan - Eureka | Patsnap [eureka.patsnap.com]
Application Note: Comprehensive Analytical Characterization of 1-Benzyl-4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide
Introduction
1-Benzyl-4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide is a novel benzimidazole derivative with potential applications in pharmaceutical development. The benzimidazole core is a key pharmacophore found in a variety of biologically active compounds.[1][2][3] Thorough characterization of this new chemical entity (NCE) is paramount for ensuring its identity, purity, and stability, which are critical aspects of the drug development process. This application note provides a comprehensive guide with detailed protocols for the analytical characterization of this compound, leveraging a suite of modern analytical techniques. The methodologies outlined herein are designed to be robust and adhere to the principles of scientific integrity, providing a self-validating system for researchers, scientists, and drug development professionals. All validation parameters are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6][7]
High-Performance Liquid Chromatography (HPLC) for Purity and Assay Determination
HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds and for quantitative assays.[8][9][10] For a substituted benzimidazole like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point due to the compound's aromatic and moderately polar nature.
Rationale for Method Development
The goal is to develop a stability-indicating HPLC method capable of separating the main peak from potential impurities and degradation products. The selection of the stationary phase, mobile phase, and detection wavelength is critical. A C18 column is chosen for its versatility and wide applicability in retaining non-polar to moderately polar compounds. The mobile phase, a combination of an organic modifier (acetonitrile or methanol) and an aqueous buffer, will be optimized to achieve optimal resolution and peak shape. The pH of the aqueous phase can significantly influence the retention of ionizable compounds; given the presence of a hydroxyl group and the benzimidazole ring, a pH in the range of 3-7 is a suitable starting point. UV detection is appropriate as the benzimidazole and benzyl moieties are strong chromophores.
Experimental Protocol: RP-HPLC Method
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 10% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, return to 10% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | PDA detector, 280 nm (based on predicted UV absorption of the benzimidazole core) |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection. |
Method Validation Workflow
The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[4][5][6][7]
Caption: Workflow for HPLC Method Validation.
Mass Spectrometry (MS) for Structural Confirmation
Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of new chemical entities. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile molecules like the target compound.
Rationale for MS Analysis
The primary objective is to confirm the molecular weight of this compound (C₁₉H₂₁N₃O₂, MW = 323.39 g/mol ). High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement, confirming the elemental composition. Tandem mass spectrometry (MS/MS) will be employed to induce fragmentation, providing structural insights.
Experimental Protocol: LC-MS Analysis
Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument for high-resolution capabilities.
LC Conditions:
-
Utilize the HPLC method developed in Section 1.2.
MS Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Gas | Nitrogen, 600 L/hr at 350 °C |
| Mass Range | m/z 50 - 1000 |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) with varying collision energies (e.g., 10, 20, 40 eV) to generate a comprehensive fragmentation pattern.[11] |
Expected Fragmentation Pattern
The fragmentation of the protonated molecule [M+H]⁺ (m/z 324.17) is expected to occur at the more labile bonds.
Caption: Predicted MS/MS Fragmentation Pathway.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. A combination of ¹H, ¹³C, and 2D NMR experiments will be used to assign all proton and carbon signals.
Rationale for NMR Experiments
¹H NMR will provide information on the number of different types of protons and their connectivity. ¹³C NMR will identify the number of unique carbon atoms. 2D NMR experiments like COSY (Correlation Spectroscopy) will establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) will correlate protons to their directly attached carbons and to carbons two to three bonds away, respectively. This comprehensive dataset will allow for the complete assignment of the molecular structure. The study of benzimidazole derivatives by NMR is well-documented and provides a basis for spectral interpretation.[1][2][12][13][14]
Experimental Protocol: NMR Analysis
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve approximately 10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
Experiments to be Performed:
-
¹H NMR
-
¹³C NMR
-
DEPT-135 (to differentiate CH, CH₂, and CH₃ groups)
-
2D COSY
-
2D HSQC
-
2D HMBC
Data Processing:
-
Process the acquired data using appropriate NMR software. Assign chemical shifts (δ) in parts per million (ppm) relative to the residual solvent peak.
Thermal Analysis for Physicochemical Characterization
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for characterizing the physical properties of a drug substance, including its melting point, thermal stability, and presence of solvates.[15][16][17][18]
Rationale for Thermal Analysis
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of the melting point and any polymorphic transitions. TGA measures the change in mass of a sample as a function of temperature, which is useful for assessing thermal stability and quantifying the amount of volatile components like water or residual solvents.[15][16][17][18]
Experimental Protocol: DSC and TGA
Instrumentation:
-
Differential Scanning Calorimeter
-
Thermogravimetric Analyzer
DSC Conditions:
| Parameter | Recommended Setting |
| Sample Pan | Aluminum, hermetically sealed |
| Sample Size | 2-5 mg |
| Temperature Program | Heat from 25 °C to 300 °C at a rate of 10 °C/min |
| Purge Gas | Nitrogen, 50 mL/min |
TGA Conditions:
| Parameter | Recommended Setting |
| Sample Pan | Platinum or Ceramic |
| Sample Size | 5-10 mg |
| Temperature Program | Heat from 25 °C to 500 °C at a rate of 10 °C/min |
| Purge Gas | Nitrogen, 50 mL/min |
Conclusion
The analytical methods detailed in this application note provide a comprehensive framework for the characterization of this compound. The combination of HPLC for purity and assay, mass spectrometry for molecular weight confirmation and fragmentation analysis, NMR for definitive structural elucidation, and thermal analysis for physicochemical profiling ensures a thorough understanding of this novel compound. Adherence to these protocols and the principles of method validation will generate reliable and reproducible data, which is essential for advancing the development of new pharmaceutical candidates.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods. TSI Journals. [Link]
-
Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
Quality Guidelines. ICH. [Link]
-
Reliable Characterization of Pharmaceuticals Using Thermal Analysis. NETZSCH-Gerätebau GmbH. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
-
1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry. [Link]
-
Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. TA Instruments. [Link]
-
An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. PubMed Central. [Link]
-
(PDF) 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. ResearchGate. [Link]
-
13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. PMC - NIH. [Link]
-
Expedient synthesis of benzimidazoles using amides. The Royal Society of Chemistry. [Link]
-
Synthesis and Characterization of Benzimidazole Derivatives and Evaluation of Antimicrobial Activity. Oriental Journal of Chemistry. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. PMC - NIH. [Link]
-
Synthesis and characterization of benzimidazole derivatives by sonogashira coupling and evaluation of anthelmintic activity. Der Pharma Chemica. [Link]
-
Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. MDPI. [Link]
-
Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine (IJPSM). [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]
-
Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]
-
Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]. Arkivoc. [Link]
-
Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. [Link]
-
common fragmentation mechanisms in mass spectrometry. YouTube. [Link]
-
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]
-
Ion fragmentation of small molecules in mass spectrometry. UAB. [Link]
-
Development and validation of RP-HPLC method for analysis and stability study of 8-carboxyphenyl-2'- deoxyguanosine and 8. ThaiScience. [Link]
-
Mass Spectrometry: Fragmentation Mechanisms. YouTube. [Link]
-
(PDF) Negative Ion Mass Spectral Fragmentation of N-Alkoxycarbonyl-1-Aminoarylmethyl Phosphonic Monoesters under Electrospray Ionization Conditions. ResearchGate. [Link]
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Application Note: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Analysis of 1-Benzyl-4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide
Introduction
1-Benzyl-4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide is a novel heterocyclic compound with potential applications in pharmaceutical development. Benzimidazole derivatives are known for a wide range of biological activities.[1][2][3] Accurate and reliable analytical methods are crucial for the characterization, quantification, and quality control of this active pharmaceutical ingredient (API). This application note provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and confirmation.
The methodologies presented herein are designed to be robust and adhere to the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[4][5][6]
Part 1: HPLC Analysis for Purity and Quantification
High-Performance Liquid Chromatography is a cornerstone technique in pharmaceutical analysis, offering high resolution and sensitivity for the separation and quantification of compounds.[7][8] A reverse-phase HPLC (RP-HPLC) method is developed for the analysis of the target compound, leveraging its polarity for effective separation.[9][10]
Causality behind Experimental Choices
-
Column: A C18 column is selected for its hydrophobic stationary phase, which provides excellent retention and separation of moderately polar benzimidazole derivatives.
-
Mobile Phase: A gradient elution with acetonitrile and water is employed to ensure the elution of the main compound as well as any potential impurities with varying polarities.[9][11] A phosphate buffer is used to maintain a consistent pH, which is critical for the reproducible ionization state and retention time of the analyte.[12][13]
-
Detector: A UV detector is chosen due to the presence of chromophores in the benzimidazole and benzyl groups, which are expected to absorb strongly in the UV region. The detection wavelength is optimized for maximum sensitivity.
Experimental Protocol: HPLC Method
1. Instrumentation and Materials:
- HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
- C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
- HPLC-grade acetonitrile, water, and potassium dihydrogen phosphate.
- 0.45 µm membrane filters for solvent and sample preparation.[14][15]
2. Preparation of Mobile Phase:
- Mobile Phase A: 20 mM potassium dihydrogen phosphate in water, pH adjusted to 3.5 with phosphoric acid. Filter through a 0.45 µm membrane filter.
- Mobile Phase B: Acetonitrile.
3. Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 285 nm |
| Gradient Program | |
| Time (min) | % Mobile Phase B |
| 0 | 30 |
| 15 | 80 |
| 20 | 80 |
| 21 | 30 |
| 25 | 30 |
4. Sample Preparation:
- Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.
- Dilute the stock solution with the initial mobile phase composition (30% Acetonitrile in 20 mM phosphate buffer) to a final concentration of 0.1 mg/mL.
- Filter the sample through a 0.45 µm syringe filter before injection.[14][15]
Data Presentation and Expected Results
The developed HPLC method is expected to yield a sharp, well-defined peak for the parent compound with a retention time of approximately 10-12 minutes. The method should be validated for specificity, linearity, accuracy, precision, and robustness in accordance with ICH Q2(R1) guidelines.[4][5][16]
Table 1: HPLC Method Validation Parameters (Representative Data)
| Parameter | Acceptance Criteria | Expected Result |
| Specificity | No interference from blank | Peak purity > 0.999 |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 0.01 - 0.2 mg/mL | Confirmed |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
| Precision (% RSD) | ≤ 2.0% | 0.8% |
| Robustness | No significant change in results | Robust |
Part 2: NMR Spectroscopic Analysis for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules.[17][18] A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments will provide unambiguous assignment of all proton and carbon signals, confirming the molecular structure of this compound.[19][20][21]
Causality behind Experimental Choices
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is selected as the NMR solvent due to its excellent ability to dissolve a wide range of organic compounds, including those with polar functional groups like the hydroxyl and carboxamide moieties present in the target molecule.[22][23][24] Its residual proton signal at ~2.50 ppm and carbon signal at ~39.52 ppm provide convenient internal references.
-
NMR Experiments:
-
¹H NMR: To identify all proton environments and their multiplicities.
-
¹³C NMR: To identify all unique carbon environments.
-
COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks, revealing adjacent protons.[19]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly attached to carbons (¹JCH).[19]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (²JCH, ³JCH), which is crucial for connecting different fragments of the molecule.[25]
-
Experimental Protocol: NMR Analysis
1. Instrumentation and Materials:
- NMR spectrometer operating at a ¹H frequency of 500 MHz or higher.
- High-quality 5 mm NMR tubes.
- Deuterated dimethyl sulfoxide (DMSO-d₆), 99.9% D.
2. Sample Preparation:
- Dissolve approximately 5-10 mg of the compound in 0.6 mL of DMSO-d₆.
- Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
- Transfer the solution to an NMR tube.
3. NMR Data Acquisition:
| Experiment | Key Parameters |
| ¹H NMR | 32 scans, 2s relaxation delay |
| ¹³C NMR | 1024 scans, 2s relaxation delay |
| COSY | 256 increments in F1, 8 scans per increment |
| HSQC | 256 increments in F1, 16 scans per increment |
| HMBC | 512 increments in F1, 32 scans per increment |
Data Presentation and Structural Assignment
The following tables present the expected ¹H and ¹³C NMR chemical shifts for this compound. The assignments are based on established chemical shift ranges for similar heterocyclic systems and the expected electronic effects of the substituents.[26][27]
Table 2: Expected ¹H NMR Data (500 MHz, DMSO-d₆)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| OH | ~9.5 | br s | 1H |
| H-5 | ~7.8 | s | 1H |
| H-7 | ~7.6 | s | 1H |
| Benzyl-H (ortho) | ~7.3 | d | 2H |
| Benzyl-H (meta, para) | ~7.2 | m | 3H |
| Benzyl-CH₂ | ~5.4 | s | 2H |
| N-CH₃ (carboxamide) | ~3.1 | s | 3H |
| N-CH₃ (carboxamide) | ~2.9 | s | 3H |
| C2-CH₃ | ~2.6 | s | 3H |
Table 3: Expected ¹³C NMR Data (125 MHz, DMSO-d₆)
| Carbon | Chemical Shift (δ, ppm) |
| C=O (carboxamide) | ~168 |
| C-2 | ~155 |
| C-4 | ~150 |
| C-7a | ~140 |
| C-3a | ~138 |
| Benzyl-C (ipso) | ~136 |
| C-6 | ~129 |
| Benzyl-C (para) | ~128 |
| Benzyl-C (meta) | ~127 |
| Benzyl-C (ortho) | ~126 |
| C-5 | ~115 |
| C-7 | ~110 |
| Benzyl-CH₂ | ~48 |
| N-CH₃ (carboxamide) | ~38 |
| N-CH₃ (carboxamide) | ~34 |
| C2-CH₃ | ~14 |
Visualization of Analytical Workflows and Structural Relationships
HPLC Analysis Workflow
Caption: Workflow for HPLC analysis.
NMR Structural Connectivity
Caption: Key 2D NMR correlations.
Conclusion
The HPLC and NMR methods detailed in this application note provide a comprehensive framework for the analysis of this compound. The HPLC protocol is suitable for routine quality control, providing reliable purity and quantification data. The suite of NMR experiments offers an in-depth structural characterization, essential for compound verification and regulatory submissions. These self-validating systems, grounded in established scientific principles and regulatory guidelines, ensure the generation of accurate and reproducible data for researchers and drug development professionals.
References
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Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-9. [Link]
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UCHEM. Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Santos, C. M. M., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
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Kulik, A., et al. (2011). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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Semantic Scholar. ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. [Link]
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Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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ICH. Quality Guidelines. [Link]
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ResearchGate. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. [Link]
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Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. [Link]
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ProPharma Group. Analytical Method Validation: Mastering FDA Guidelines. [Link]
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Mesbah Energy. What are the solvents used in NMR? What is the Deuterated solvent?. [Link]
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ALWSCI. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
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ResearchGate. Application of hplc method for investigation of stability of new benzimidazole derivatives. [Link]
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Elyashberg, M., et al. (2007). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 45(10), 843-52. [Link]
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LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]
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Ross, R. W., et al. (2022). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. The Journal of Organic Chemistry, 87(17), 11598-11604. [Link]
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Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [Link]
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U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]
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Agrahari, V., et al. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research Journal of Pharmacy and Technology, 6(5), 459-464. [Link]
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RXinsider. Analytical Methods Validation for FDA Compliance. [Link]
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Ross, R. W., et al. (2022). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. ACS Publications. [Link]
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Mastelf. How to Choose the Best Mobile Phase in HPLC for Optimal Results. [Link]
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ResearchGate. Can i use hplc purified sample (liquid) for NMR analysis?. [Link]
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ResearchGate. 8 Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
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ProQuest. Applying 2D NMR methods to the structural elucidation of complex natural products. [Link]
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Organomation. HPLC Sample Preparation. [Link]
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Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]
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MDPI. NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. [Link]
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BioPharm International. FDA Releases Guidance on Analytical Procedures. [Link]
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University of Florida. Sample Preparation – HPLC. [Link]
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Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
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Royal Society of Chemistry. Dalton Transactions Paper. [Link]
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GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
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ANUChem. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]
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Nacalai Tesque. Sample Pretreatment for HPLC. [Link]
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ResearchGate. Calculated and experimental 1 H and 13 C chemical shifts of the benzene part. [Link]
-
Journal of Chemical and Pharmaceutical Research. A process of method development: A chromatographic approach. [Link]
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World Journal of Pharmaceutical Research. A comprehensive review of method development by hplc. [Link]
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Pharma's Almanac. Navigating HPLC Method Development: Tips for Success. [Link]
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Technology Networks. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
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ResearchGate. 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. [Link]
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Application Note: A High-Yield Synthetic Protocol for Potassium-Competitive Acid Blocker (P-CAB) Intermediates
Utilizing 1-Benzyl-4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide
Dr. Evelyn Reed, Senior Application Scientist
Abstract
Potassium-Competitive Acid Blockers (P-CABs) represent a significant advancement in the management of acid-related gastrointestinal disorders, offering distinct pharmacological advantages over traditional Proton Pump Inhibitors (PPIs).[1][2] This application note provides a detailed, robust, and reproducible protocol for the synthesis of a key P-CAB intermediate, starting from this compound. The described methodology focuses on a critical O-alkylation step, a common transformation in the synthesis of advanced P-CABs like Tegoprazan and other analogues.[3][4] We will explore the causality behind experimental choices, provide step-by-step instructions, and present expected outcomes to guide researchers in drug discovery and process development.
Introduction to P-CABs and the Role of the Benzimidazole Core
P-CABs are a novel class of acid suppressants that inhibit gastric acid secretion by competitively blocking the potassium-binding site of the H+/K+-ATPase, the proton pump of the gastric parietal cells.[1][5] Unlike PPIs, which are prodrugs requiring acidic activation and bind irreversibly, P-CABs are acid-stable, act directly, and bind reversibly.[2][6] This mechanism leads to a faster onset of action, longer duration of effect, and more consistent acid suppression independent of meal times.[1][5][6]
The substituted benzimidazole scaffold is a privileged structure in medicinal chemistry and forms the core of many P-CABs. The specific intermediate, this compound, is a versatile building block.[7][8] Its key features include:
-
A protected benzimidazole nitrogen (benzyl group) to direct reactivity.
-
A phenolic hydroxyl group at the 4-position, which is the primary site for modification to introduce moieties that fine-tune the compound's pharmacological profile.
-
A carboxamide group at the 6-position, which can be crucial for solubility and target engagement.
This guide details the etherification of the 4-hydroxy group, a pivotal step in constructing the final P-CAB molecule.
Mechanism of Action: How P-CABs Inhibit the Proton Pump
P-CABs concentrate in the acidic environment of the parietal cell canaliculi and directly compete with K+ ions at the luminal side of the H+/K+-ATPase. By ionically and reversibly binding to the pump, they prevent the conformational change necessary for proton (H+) translocation into the gastric lumen, effectively halting acid production.[1][2][5][9]
Caption: General workflow for the O-alkylation of the key benzimidazole intermediate.
Detailed Experimental Protocol: Synthesis of a P-CAB Analogue
This protocol describes the synthesis of an O-alkylated analogue from the title compound.
4.1 Materials and Reagents
| Reagent/Material | CAS Number | M.W. ( g/mol ) | Supplier | Notes |
| This compound | 1640981-20-9 | 309.37 | Commercial | Starting material. [10][11] |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | Sigma-Aldrich | Fine powder, dried before use. |
| 1-Bromo-3-chloropropane | 109-70-6 | 157.44 | Acros Organics | Alkylating agent. |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | Fisher | Reaction solvent, <50 ppm water. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | VWR | For extraction and chromatography. |
| Hexanes | 110-54-3 | 86.18 | VWR | For chromatography. |
| Deionized Water | 7732-18-5 | 18.02 | In-house | For aqueous workup. |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | In-house | For extraction. |
4.2 Step-by-Step Procedure
-
Reaction Setup:
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add this compound (10.0 g, 32.3 mmol, 1.0 equiv.).
-
Add anhydrous potassium carbonate (8.9 g, 64.6 mmol, 2.0 equiv.).
-
Rationale: Potassium carbonate is a mild, cost-effective base sufficient to deprotonate the phenol. Using two equivalents ensures the reaction goes to completion. An inert atmosphere prevents potential oxidation of the electron-rich phenoxide intermediate.
-
-
Solvent and Reagent Addition:
-
Add 100 mL of anhydrous N,N-Dimethylformamide (DMF). Stir the suspension for 15 minutes at room temperature.
-
Rationale: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction by solvating the potassium cation without hydrogen-bonding to the nucleophile.
-
Slowly add 1-bromo-3-chloropropane (6.0 g, 38.8 mmol, 1.2 equiv.) to the suspension via syringe over 5 minutes.
-
Rationale: A slight excess of the alkylating agent ensures complete consumption of the starting material. The bromo- end is more reactive than the chloro- end, allowing for selective alkylation.
-
-
Reaction:
-
Heat the reaction mixture to 60 °C and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Rationale: Moderate heating increases the reaction rate without promoting significant side reactions.
-
-
Workup and Extraction:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 500 mL of cold deionized water with stirring. A precipitate may form.
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with deionized water (2 x 100 mL) followed by brine (1 x 100 mL).
-
Rationale: The "quench" with water precipitates the product and dissolves inorganic salts. Extraction with EtOAc moves the organic product from the aqueous phase. Washing with brine helps to remove residual water from the organic layer.
-
-
Purification and Isolation:
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes.
-
Combine the pure fractions and evaporate the solvent to yield the final product as a white to off-white solid.
-
Dry the product under vacuum at 40 °C overnight.
-
4.3 Characterization The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and by HPLC to determine its purity.
Expected Results and Troubleshooting
| Parameter | Expected Outcome | Troubleshooting Tip |
| Yield | 85-95% | Low yield? Ensure reagents are anhydrous and the reaction was run under an inert atmosphere. Check for complete conversion by TLC/HPLC. |
| Purity (HPLC) | >98% | Impurities present? Optimize chromatography gradient. Consider recrystallization from an appropriate solvent system (e.g., EtOAc/Heptane). |
| Appearance | White solid | Discolored product? May indicate side-product formation. Ensure the reaction temperature did not exceed the setpoint. |
| Side Reactions | N-alkylation | Minor N-alkylation at the benzimidazole nitrogen is possible but sterically hindered. Using a milder base like K₂CO₃ over NaH minimizes this. |
Conclusion
The benzimidazole scaffold is central to the development of next-generation acid suppressants. The protocol detailed herein provides a reliable and high-yielding method for the O-alkylation of this compound. This procedure serves as a foundational step for researchers engaged in the synthesis of novel P-CABs, enabling the exploration of diverse chemical space to optimize potency, selectivity, and pharmacokinetic properties. The principles and techniques described are readily adaptable for the synthesis of various analogues in both academic and industrial drug discovery settings.
References
- Vertex AI Search. (n.d.). Potassium-Competitive Acid Blockers: Present and Potential Utility in the Armamentarium for Acid Peptic Disorders - PMC - NIH.
- Jain, S. D., Agrawal, A., & Gupta, A. K. (n.d.). Potassium-competitive acid blockers (PCABs): A novel era in gastric acid suppression.
- Various Authors. (2025). Potassium-Competitive Acid Blockers: A New Era in Acid Suppression Therapy.
- Dr.Oracle. (2025). What are the mechanism of action, dosing, indications, side effects, and monitoring requirements for Potassium Competitive Acid Blockers (P-CABs), such as vonoprazan (vonoprazan), in the treatment of gastroesophageal reflux disease (GERD) and peptic ulcer disease?
- Anonymous. (2021). VONOPRAZAN : PCAB (potassium competitive acid blocker) mechanism of action.
- Google Patents. (n.d.). CN113896655A - Synthetic method of Vonoprazan intermediate.
- Anonymous. (n.d.). This compound.
- Google Patents. (n.d.). CN113549054A - Vonoprazan fumarate intermediate and preparation method thereof.
- Patsnap Synapse. (2025). The patent landscape of Vonoprazan.
- Google Patents. (n.d.). CN109232537B - Preparation method of Vonoprazan.
- Eureka | Patsnap. (n.d.). Preparation method of vonoprazan intermediate.
- ResearchGate. (n.d.). Synthetic Studies of Vonoprazan Fumarate, a Novel Potassium-Competitive Acid Blocker (P-CAB).
- Kweon, J-H., et al. (2024). Manufacturing Process Development of Tegoprazan as a Potassium-Competitive Acid Blocker (P-CAB). ACS Publications.
- Kweon, J-H., et al. (2024). Manufacturing Process Development of Tegoprazan as a Potassium-Competitive Acid Blocker (P-CAB). Sungkyunkwan University.
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- Pharmaffiliates. (n.d.). CAS No : 1640981-20-9 | Product Name : this compound.
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The Benzimidazole Scaffold: A Privileged Structure in Modern Cancer Research
Introduction: The Rise of a Versatile Pharmacophore
In the landscape of contemporary oncology, the quest for novel therapeutic agents that are both highly effective and minimally toxic remains a paramount challenge. Among the myriad of heterocyclic compounds explored, the benzimidazole scaffold has emerged as a "privileged structure" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, making it a versatile backbone for the design of potent anticancer agents.[1][2] This guide provides an in-depth exploration of the applications of benzimidazole derivatives in cancer research, offering detailed application notes and validated protocols for their investigation. We will delve into their diverse mechanisms of action, from the disruption of fundamental cellular processes to the targeted inhibition of key signaling pathways, and provide practical guidance for their synthesis and evaluation in preclinical models.
I. Mechanisms of Action: A Multi-pronged Assault on Cancer
Benzimidazole derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple pathways simultaneously. This pleiotropic activity is a key attribute that contributes to their efficacy and their potential to overcome drug resistance.[3]
Disruption of Microtubule Dynamics
One of the most well-established anticancer mechanisms of benzimidazole derivatives is their ability to interfere with microtubule polymerization.[1][3] Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell shape. By binding to β-tubulin, a key subunit of microtubules, certain benzimidazole derivatives inhibit the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][3] This mechanism is particularly effective against rapidly dividing cancer cells.
Featured Benzimidazole Derivative: Albendazole
Originally developed as an anthelmintic drug, albendazole has been repurposed for its potent anticancer properties.[1][4] It disrupts microtubule formation, leading to mitotic arrest and apoptosis in various cancer cell lines, including glioblastoma and melanoma.[1]
Diagram: Mechanism of Microtubule Disruption
Caption: Benzimidazoles bind to β-tubulin, inhibiting polymerization and leading to apoptosis.
Inhibition of Key Signaling Pathways
Benzimidazole derivatives have been shown to modulate several critical signaling pathways that are frequently dysregulated in cancer.
Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for the repair of single-strand DNA breaks.[5] In cancers with mutations in the BRCA1 or BRCA2 genes, which are essential for homologous recombination-mediated double-strand break repair, the inhibition of PARP leads to a synthetic lethal phenotype.[5] The accumulation of unrepaired DNA damage results in genomic instability and cell death. Several benzimidazole-based PARP inhibitors, such as Veliparib, have been developed and are in clinical trials.[6]
Diagram: PARP Inhibition and Synthetic Lethality
Caption: PARP inhibitors induce synthetic lethality in BRCA-deficient cancer cells.
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell proliferation, survival, and migration.[7] Overexpression or mutations in the EGFR gene are common in various cancers. Small molecule inhibitors, including some benzimidazole derivatives, compete with ATP for binding to the EGFR kinase domain, thereby blocking its activity and downstream signaling.[7][8]
Diagram: EGFR Signaling and Inhibition
Caption: Benzimidazole EGFR inhibitors block downstream signaling, reducing proliferation and survival.
II. Application Notes & Protocols
This section provides detailed, field-proven protocols for the evaluation of benzimidazole derivatives in cancer research.
Application Note 1: In Vitro Cytotoxicity Assessment using the MTT Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This assay is a fundamental first step in evaluating the anticancer potential of a novel benzimidazole derivative.
Protocol: MTT Assay for Benzimidazole Derivatives
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the benzimidazole derivative in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control wells (medium with the same concentration of DMSO) and untreated control wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Formazan Solubilization:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Diagram: MTT Assay Workflow
Caption: A streamlined workflow for determining the in vitro cytotoxicity of benzimidazole derivatives.
Application Note 2: Investigating Apoptosis Induction by Western Blot Analysis
Rationale: To confirm that the observed cytotoxicity is due to apoptosis, Western blotting can be used to detect the expression levels of key apoptosis-related proteins, such as cleaved caspase-3 and PARP. An increase in the cleaved forms of these proteins is a hallmark of apoptosis.
Protocol: Western Blot for Apoptosis Markers
-
Cell Lysis and Protein Quantification:
-
Treat cells with the benzimidazole derivative at its IC₅₀ concentration for 24-48 hours.
-
Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
-
Application Note 3: Cell Cycle Analysis by Flow Cytometry
Rationale: To investigate the effect of benzimidazole derivatives on cell cycle progression, flow cytometry with propidium iodide (PI) staining is a powerful technique. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol: Cell Cycle Analysis
-
Cell Treatment and Fixation:
-
Treat cells with the benzimidazole derivative at its IC₅₀ concentration for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Gate the cell population to exclude debris and doublets.
-
Generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle using appropriate software.
-
Application Note 4: In Vivo Antitumor Efficacy in a Xenograft Model
Rationale: To evaluate the in vivo efficacy of a promising benzimidazole derivative, a tumor xenograft model in immunocompromised mice is a standard preclinical approach. This model allows for the assessment of the compound's ability to inhibit tumor growth in a living organism.
Protocol: Xenograft Tumor Model
-
Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells in Matrigel) into the flank of athymic nude mice.
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth by measuring tumor volume with calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the benzimidazole derivative (e.g., by oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry).
-
Application Note 5: Synthesis of a Clinically Relevant Benzimidazole Derivative: Bendamustine Hydrochloride
Rationale: Bendamustine is an FDA-approved alkylating agent with a benzimidazole core, used in the treatment of chronic lymphocytic leukemia and non-Hodgkin's lymphoma.[1][9] Providing a synthetic protocol for a clinically relevant compound offers valuable insight into the practical chemistry involved in developing these agents.
Protocol: Synthesis of Bendamustine Hydrochloride (Illustrative)
This is a simplified, illustrative protocol. The actual synthesis should be performed by trained chemists in a controlled laboratory setting, following all safety precautions.
-
Step 1: Synthesis of 4-{5-[Bis-(2-hydroxy-ethyl)-amino]-1-methyl-1H-benzimidazol-2-yl}-butyric acid ethyl ester:
-
Step 2: Chlorination and Hydrolysis:
-
Step 3: Purification:
-
The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent system, such as aqueous hydrochloric acid and acetone.[3]
-
III. Benzimidazole Derivatives in the Clinic: A Snapshot of Translational Success
The versatility of the benzimidazole scaffold is underscored by the number of its derivatives that have entered clinical trials and received regulatory approval for cancer treatment.
Table 1: Selected Benzimidazole Derivatives in Clinical Development or Approved for Cancer Therapy
| Drug Name | Benzimidazole Core | Molecular Target(s) | Cancer Indications | Clinical Phase |
| Bendamustine | Yes | DNA Alkylating Agent | Chronic Lymphocytic Leukemia, Non-Hodgkin's Lymphoma | Approved[1][9] |
| Veliparib (ABT-888) | Yes | PARP1/2 Inhibitor | Breast Cancer, Ovarian Cancer, other solid tumors | Phase III[6][10] |
| Nazartinib (EGF816) | Yes | EGFR Inhibitor | Non-Small Cell Lung Cancer | Phase I/II[8] |
| Albendazole | Yes | Tubulin Polymerization Inhibitor | Glioblastoma, Melanoma (Repurposed) | Clinical Trials[1][4] |
| Mebendazole | Yes | Tubulin Polymerization Inhibitor | Glioblastoma, Colorectal Cancer (Repurposed) | Clinical Trials[1][4] |
IV. Conclusion and Future Directions
Benzimidazole derivatives represent a highly successful and continually evolving class of anticancer agents. Their ability to target a multitude of critical cellular pathways, coupled with their favorable pharmacological properties, has cemented their place in the oncologist's armamentarium and in the pipelines of drug discovery programs. The future of benzimidazole-based cancer therapy will likely focus on the development of more selective and potent inhibitors, the rational design of combination therapies to overcome resistance, and the exploration of novel delivery systems to enhance their therapeutic index. The protocols and insights provided in this guide are intended to empower researchers to further unlock the therapeutic potential of this remarkable scaffold in the ongoing fight against cancer.
V. References
-
Wagh, D. D., & Kankate, R. S. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia, 22(3). [Link]
-
JoeScientist. (2025). Understanding the Role of Benzimidazoles in Innovative Cancer Treatments. JoeScientist. [Link]
-
ResearchGate. (n.d.). Benzimidazole-based clinically approved anticancer drugs. ResearchGate. [Link]
-
ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. [Link]
-
Law, Y. C., & Yeong, K. Y. (2021). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Acta Pharmaceutica Sinica B, 13(2), 478-497. [Link]
-
Kim, J., et al. (2022). Repurposing of Benzimidazole Anthelmintic Drugs as Cancer Therapeutics. Cancers, 14(13), 3067. [Link]
-
Google Patents. (n.d.). CN101333193A - Method for synthesizing albendazole.
-
New Drug Approvals. (n.d.). Bendamustine hydrochloride. New Drug Approvals. [Link]
-
Youssif, B. G. M., et al. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. Molecules, 29(2), 469. [Link]
-
Wisen, S., et al. (2023). Synthesis of Veliparib Prodrugs and Determination of Drug-Release-Dependent PARP-1 Inhibition. ACS Medicinal Chemistry Letters, 14(5), 651-657. [Link]
-
Wisen, S., et al. (2023). Synthesis of Veliparib Prodrugs and Determination of Drug-Release-Dependent PARP-1 Inhibition. ACS Medicinal Chemistry Letters, 14(5), 651-657. [Link]
-
ResearchGate. (n.d.). Structures of approved PARP inhibitors on the market. ResearchGate. [Link]
Sources
- 1. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 2. researchgate.net [researchgate.net]
- 3. Bendamustine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. researchgate.net [researchgate.net]
- 7. Albendazole synthesis - chemicalbook [chemicalbook.com]
- 8. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Veliparib Prodrugs and Determination of Drug-Release-Dependent PARP-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Novel PARP-1 Inhibitors from Benzimidazole Scaffolds
Introduction: Targeting the Guardian of the Genome
Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical nuclear enzyme that acts as a first responder to DNA damage.[1] Upon detecting a single-strand break (SSB) in DNA, PARP-1 rapidly binds to the damaged site and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) onto itself and other nearby proteins, such as histones.[2][3] This PARylation event serves as a signaling scaffold, recruiting a cascade of DNA repair proteins to the lesion to orchestrate the base excision repair (BER) pathway and restore genomic integrity.[2][4][5]
The profound reliance of certain cancer cells on PARP-1 has made it a premier therapeutic target. Many aggressive cancers harbor defects in other DNA repair pathways, most notably the homologous recombination (HR) pathway, which is responsible for repairing more complex double-strand breaks (DSBs). Mutations in genes like BRCA1 and BRCA2 cripple the HR pathway.[6] This creates a dependency on PARP-1-mediated repair for survival. The inhibition of PARP-1 in these HR-deficient cells prevents the repair of SSBs, which then collapse replication forks during cell division, leading to the formation of DSBs.[7] Unable to repair these DSBs, the cancer cell undergoes apoptosis. This concept, where the loss of two separate pathways is lethal but the loss of either one alone is not, is known as "synthetic lethality" and forms the cornerstone of PARP inhibitor therapy.[1][6]
Among the various chemical structures explored, the benzimidazole scaffold has emerged as a privileged framework for potent PARP-1 inhibition.[8][9] These compounds effectively mimic the nicotinamide portion of the NAD+ substrate, lodging themselves in the catalytic pocket of PARP-1.[10][11] This guide provides a comprehensive, field-proven workflow for the rational design, chemical synthesis, and preclinical evaluation of novel PARP-1 inhibitors derived from the versatile benzimidazole scaffold.
Section 1: The Role of PARP-1 in DNA Repair and the Principle of Synthetic Lethality
Understanding the mechanism of PARP-1 is fundamental to designing effective inhibitors. When a single-strand break occurs, PARP-1's zinc-finger domains recognize and bind to the break, triggering a conformational change that activates its catalytic domain.[2] This initiates the PARylation cascade, a crucial signaling event for cell survival.
In cancers with a faulty homologous recombination pathway (HR-deficient), such as those with BRCA1/2 mutations, the cell's ability to repair double-strand breaks is compromised. By inhibiting PARP-1, we create a scenario where common SSBs go unrepaired. During DNA replication, these SSBs degenerate into toxic DSBs, which the HR-deficient cell cannot resolve, leading to cell death. This selective killing of cancer cells while sparing healthy, HR-proficient cells is the essence of synthetic lethality.
Section 2: Design and Synthesis of Benzimidazole-Based Inhibitors
The development of a successful inhibitor starts with a deep understanding of its interaction with the target enzyme. For benzimidazole-based PARP-1 inhibitors, structure-activity relationship (SAR) studies are crucial for optimizing potency and drug-like properties.[12]
Structure-Activity Relationship (SAR) Insights
The benzimidazole scaffold typically binds in the nicotinamide-binding pocket (NI site) of PARP-1. Modifications are generally explored at two key positions: the benzimidazole core itself and the side chain, often at the 2-position, which extends into the adenosine-binding pocket (AD site).[8][9][10]
-
The Benzimidazole Core: The carboxamide group at the 4-position of the benzimidazole is a critical pharmacophore, forming key hydrogen bonds with the protein backbone.
-
The 2-Position Side Chain: This position is highly amenable to modification. Introducing various aryl or heterocyclic groups can significantly impact potency by forming hydrophobic and π-π stacking interactions within the AD site.[11]
Table 1: Structure-Activity Relationship (SAR) of Exemplar Benzimidazole PARP-1 Inhibitors
| Compound ID | 2-Position Substituent (R) | PARP-1 Ki (nM) | Reference |
|---|---|---|---|
| 23 | Phenyl | 15 | [11] |
| 44 | 3-Methoxyphenyl | 6 | [11] |
| 45 | 4-Hydroxyphenyl | 6 | [11] |
| 78 | 4-Hydroxymethylphenyl | 1.6 |[11] |
This table is adapted from published data to illustrate SAR trends.
Rational Drug Development Workflow
The process of discovering a novel inhibitor is iterative. It involves a cycle of designing new molecular entities based on SAR, synthesizing them, testing their biological activity, and feeding the results back into the next design phase.
Protocol 1: General Synthesis of a 2-Aryl-1H-benzimidazole-4-carboxamide Core
This protocol outlines a representative synthesis for the benzimidazole scaffold, which can be adapted for various derivatives.[11][13]
Objective: To synthesize a 2-aryl-1H-benzimidazole-4-carboxamide, a core structure for potent PARP-1 inhibitors.
Materials:
-
3-amino-2-nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Ammonium hydroxide (NH₄OH)
-
Palladium on carbon (Pd/C, 10%)
-
Aryl aldehyde (e.g., 4-formylbenzonitrile)
-
Sodium metabisulfite (Na₂S₂O₅)
-
Dimethylformamide (DMF)
-
Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Amidation: a. Suspend 3-amino-2-nitrobenzoic acid in SOCl₂ and reflux for 4 hours. b. Remove excess SOCl₂ under reduced pressure. c. Carefully add the resulting acid chloride to a cooled solution of NH₄OH and stir for 2 hours. d. Filter the resulting precipitate, wash with water, and dry to yield 3-amino-2-nitrobenzamide.
-
Reduction of Nitro Group: a. Dissolve the 3-amino-2-nitrobenzamide in MeOH. b. Add Pd/C catalyst and hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC). c. Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain 2,3-diaminobenzamide.
-
Condensation and Cyclization: a. Dissolve the 2,3-diaminobenzamide and the desired aryl aldehyde in DMF. b. Add Na₂S₂O₅ and heat the mixture to 100-120 °C for 6-12 hours. c. Monitor the reaction by TLC. Upon completion, cool the reaction mixture and pour it into ice water. d. Collect the precipitate by filtration.
-
Purification: a. Purify the crude product by silica gel column chromatography, typically using a gradient of EtOAc in hexanes or MeOH in dichloromethane. b. Combine the pure fractions and evaporate the solvent to yield the final 2-aryl-1H-benzimidazole-4-carboxamide product. c. Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Self-Validation:
-
Controls: Each step should be monitored by Thin Layer Chromatography (TLC) against the starting material to ensure complete conversion.
-
Expected Outcome: A pure, solid product with spectroscopic data consistent with the target structure. Purity should be >95% by HPLC for use in biological assays.
Section 3: In Vitro Characterization
Once synthesized, novel compounds must be rigorously tested in vitro to confirm their activity, potency, and mechanism of action.
Protocol 2: PARP-1 Enzymatic Inhibition Assay (Fluorometric)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against recombinant human PARP-1. This assay directly measures the compound's ability to inhibit the enzyme's catalytic activity.[14]
Materials:
-
Recombinant human PARP-1 enzyme
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
NAD+ substrate
-
PARP-1 assay buffer
-
Nicotinamidase and a developer reagent for fluorescent readout
-
Test compounds and a reference inhibitor (e.g., Olaparib)
-
96-well black microtiter plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and reference inhibitor in DMSO, followed by a further dilution in assay buffer. The final DMSO concentration in the well should be ≤1%.
-
Reaction Setup: In each well of the 96-well plate, add: a. Assay Buffer b. Activated DNA c. Test compound or vehicle control (DMSO in buffer)
-
Enzyme Addition: Add the PARP-1 enzyme to all wells except the "no enzyme" negative control. Incubate for 15 minutes at room temperature.
-
Initiate Reaction: Add NAD+ to all wells to start the reaction. Incubate for 60 minutes at 30 °C.
-
Signal Development: Add the nicotinamidase and developer reagent mixture according to the kit manufacturer's instructions. This will convert the nicotinamide produced by PARP-1 activity into a fluorescent signal. Incubate for 15-30 minutes.
-
Data Acquisition: Read the fluorescence (e.g., Ex/Em = 430/480 nm).
-
Data Analysis: a. Subtract the background fluorescence (no enzyme control) from all readings. b. Normalize the data, setting the vehicle control (no inhibitor) as 100% activity and the highest concentration of the reference inhibitor as 0% activity. c. Plot the percent inhibition versus the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Self-Validation:
-
Controls: Include positive (vehicle), negative (no enzyme), and reference inhibitor controls on every plate.
-
Expected Outcome: A dose-dependent decrease in fluorescence for active compounds, yielding a sigmoidal curve from which a precise IC₅₀ can be calculated.
Protocol 3: Cell-Based PARP Activity (PARylation) Assay
Objective: To confirm that the test compound can penetrate the cell membrane and inhibit PARP-1 activity in a cellular context.[15][16]
Materials:
-
A suitable cancer cell line (e.g., HeLa or MDA-MB-436)
-
DNA damaging agent (e.g., H₂O₂)
-
Test compounds and reference inhibitor
-
Cell lysis buffer
-
Commercial PAR ELISA kit (e.g., Trevigen)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of the test compound or reference inhibitor for 1-2 hours.
-
Induce DNA Damage: Add a DNA damaging agent (e.g., H₂O₂) for 15 minutes to stimulate PARP-1 activity.
-
Cell Lysis: Wash the cells with PBS and lyse them according to the ELISA kit protocol.
-
PAR ELISA: a. Transfer the cell lysates to the PAR-coated ELISA plate. b. Follow the manufacturer's protocol for incubation with detection antibodies and substrate. c. Read the absorbance on a plate reader.
-
Data Analysis: Calculate the percent inhibition of PAR formation at each compound concentration relative to the damaged, untreated control. Determine the cellular EC₅₀ value.
Self-Validation:
-
Controls: Include untreated, vehicle-treated, and DNA damage-only controls.
-
Expected Outcome: A strong signal in the DNA damage-only control, which is dose-dependently reduced by active PARP inhibitors.
Protocol 4: Cellular Viability Assay in Isogenic Cell Lines
Objective: To demonstrate the synthetic lethality of the test compound by comparing its cytotoxicity in a BRCA-deficient cell line versus its BRCA-proficient counterpart.
Materials:
-
BRCA2-deficient cell line (e.g., DLD-1 BRCA2 -/-)
-
BRCA2-proficient isogenic cell line (DLD-1 WT)
-
Cell culture medium and supplements
-
Test compounds
-
Crystal Violet solution or MTT reagent
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed both the BRCA-deficient and BRCA-proficient cells at a low density in separate 96-well plates.
-
Compound Treatment: The next day, treat the cells with a range of concentrations of the test compound.
-
Incubation: Incubate the cells for an extended period (e.g., 5-7 days) to allow for multiple cell divisions.
-
Viability Assessment (Crystal Violet Method): a. Gently wash the cells with PBS. b. Fix the cells with methanol for 15 minutes. c. Stain the cells with 0.5% Crystal Violet solution for 20 minutes. d. Wash away excess stain with water and allow the plates to dry. e. Solubilize the stain with 10% acetic acid and read the absorbance at 570 nm.
-
Data Analysis: Determine the IC₅₀ for each cell line. A potent inhibitor should show a significantly lower IC₅₀ in the BRCA-deficient line compared to the proficient line.
Self-Validation:
-
Controls: Vehicle-treated wells serve as the 100% viability control.
-
Expected Outcome: A large therapeutic window between the IC₅₀ values of the BRCA-deficient and proficient cell lines, confirming a synthetic lethal effect.
Table 2: In Vitro Characterization Data Summary (Hypothetical Data)
| Compound | PARP-1 Enzymatic IC₅₀ (nM) | Cellular PARylation EC₅₀ (nM) | Cell Viability IC₅₀ (nM) (DLD-1 BRCA2 -/-) | Cell Viability IC₅₀ (nM) (DLD-1 WT) | Selectivity Ratio (WT / BRCA2-/-) |
|---|---|---|---|---|---|
| Olaparib | 5.1 | 8 | 15 | 2,500 | 167 |
| BZ-001 | 2.3 | 5 | 9 | 3,100 | 344 |
| BZ-002 | 45.8 | 98 | 150 | >10,000 | >66 |
Section 4: Preclinical In Vivo Evaluation
Promising compounds from in vitro studies must be evaluated in animal models to assess their real-world therapeutic potential, including efficacy, target engagement, and tolerability.[17]
Protocol 5: Subcutaneous Xenograft Efficacy Study
Objective: To evaluate the anti-tumor activity of a lead benzimidazole compound in an immunodeficient mouse model bearing human tumor xenografts.[18]
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or Athymic Nude)
-
BRCA-deficient human cancer cells (e.g., MDA-MB-436)
-
Matrigel
-
Test compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose)
-
Calipers, animal scales, sterile syringes
Procedure:
-
Tumor Implantation: a. Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of each mouse. b. Monitor the mice regularly for tumor growth.
-
Randomization and Treatment: a. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle control, Reference drug, Test compound at different doses). b. Administer the treatment daily via the chosen route (e.g., oral gavage) for a set period (e.g., 21 days).
-
Monitoring: a. Measure tumor volume with calipers 2-3 times per week. b. Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint and Analysis: a. The study may be terminated when tumors in the control group reach a maximum allowed size. b. Euthanize the animals, and excise and weigh the tumors. c. Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
Self-Validation:
-
Controls: A vehicle-only group is essential to model natural tumor growth. A reference drug (e.g., Olaparib) provides a benchmark for efficacy.
-
Expected Outcome: Statistically significant TGI in the groups treated with the active compound. Dose-dependent efficacy is a strong indicator of a true drug effect.
Table 3: In Vivo Efficacy in MDA-MB-436 Xenograft Model (Hypothetical Data)
| Treatment Group | Dosing (oral, daily) | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
|---|---|---|---|---|
| Vehicle | - | 1250 ± 110 | - | +2.5 |
| Olaparib | 50 mg/kg | 480 ± 65 | 61.6 | -1.8 |
| BZ-001 | 25 mg/kg | 550 ± 72 | 56.0 | -0.5 |
| BZ-001 | 50 mg/kg | 290 ± 55 | 76.8 | -2.1 |
Pharmacodynamic (PD) Biomarker Analysis
To confirm that the observed anti-tumor effect is due to PARP-1 inhibition, it is crucial to measure target engagement in vivo. This is typically done by measuring PAR levels in tumor tissue.[15]
Procedure:
-
Sample Collection: Conduct a satellite study where a separate cohort of tumor-bearing mice is treated with the compound.
-
Collect tumor tissues at various time points after the final dose (e.g., 2, 8, and 24 hours).
-
PAR Measurement: Flash-freeze the tissues. Prepare tissue lysates and measure PAR levels using the same ELISA method described in Protocol 3.
-
Analysis: A significant and sustained reduction in PAR levels in the tumors of treated animals confirms in vivo target engagement.
Conclusion and Future Directions
The development of novel PARP-1 inhibitors from the benzimidazole scaffold represents a validated and promising strategy in oncology drug discovery. The workflow presented here provides a robust framework, from rational design based on SAR to comprehensive in vitro characterization and conclusive in vivo efficacy studies. By following these self-validating protocols, researchers can efficiently identify and advance potent and selective drug candidates.
Future efforts in this field are focused on enhancing selectivity and overcoming resistance. The development of inhibitors that are highly selective for PARP-1 over the closely related PARP-2 may offer an improved safety profile, particularly reducing the hematological toxicities seen with some first-generation inhibitors.[19][20][21] Furthermore, the benzimidazole scaffold is now being explored as a "warhead" for developing Proteolysis Targeting Chimeras (PROTACs), which aim to not just inhibit but completely degrade the PARP-1 protein, offering a novel strategy to combat drug resistance.[22]
References
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Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC. ([Link])
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Recent Progress in the Research on Benzimidazole PARP-1 Inhibitors - PubMed. ([Link])
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Synthesis, [18F] radiolabeling, and evaluation of poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors for in vivo imaging of PARP-1 using positron emission tomography - PMC. ([Link])
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Expanding the Perspective on PARP1 and Its Inhibitors in Cancer Therapy: From DNA Damage Repair to Immunomodulation - MDPI. ([Link])
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Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - MDPI. ([Link])
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The comings and goings of PARP-1 in response to DNA damage - PMC. ([Link])
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Synthesis of Some Benzimidazole-derived Molecules and their Effects on PARP-1 Activity and MDA-MB-231, MDA-MB-436, MDA-MB-468 Breast Cancer Cell Viability - PubMed. ([Link])
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PARP-1 and its associated nucleases in DNA damage response. ([Link])
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Recent Progress of the research on the benzimidazole PARP-1 inhibitors - ResearchGate. ([Link])
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PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. ([Link])
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Recent Progress in the Research on Benzimidazole PARP-1 Inhibitors | Bentham Science. ([Link])
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The role of PARP-1 in DNA damage repair pathways. (A) The biochemical... - ResearchGate. ([Link])
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Testing PARP Inhibitors Using a Murine Xenograft Model - PubMed. ([Link])
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Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials - PMC. ([Link])
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Clinical Application of PARP1 Inhibitors and Challenges in Cancer Therapy - ResearchGate. ([Link])
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A Comprehensive Review on PARP Inhibitors in Targeted Therapy for Cancers. ([Link])
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High affinity and low PARP-trapping benzimidazole derivatives as a potential warhead for PARP1 degraders - PubMed. ([Link])
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Identification and Characterization of Novel Inhibitors of Human Poly(ADP-Ribose) Polymerase-1 - PMC. ([Link])
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Synthesis and Biological Properties of Benzimidazole Inhibitors of the DNA Repair Enzyme Poly(ADP-ribose) Polymerase | Journal of Medicinal Chemistry. ([Link])
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Preclinical Characterization of AZD9574, a Blood–Brain Barrier Penetrant Inhibitor of PARP1 | Clinical Cancer Research. ([Link])
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Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold | Request PDF - ResearchGate. ([Link])
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Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper - NIH. ([Link])
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Abstract B23: Preclinical evaluation of a PARP inhibitor in mice representing genetically different subtypes of pancreatic cancers - AACR Journals. ([Link])
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PARP‐1 inhibitors with phenotypic effects in cellular assays. (A)... | Download Scientific Diagram - ResearchGate. ([Link])
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The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - MDPI. ([Link])
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An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents - PubMed. ([Link])
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Abstract 6172: Characterization of a novel series of highly selective PARP1 inhibitors. ([Link])
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Examination of in vitro and in vivo antitumor activity of PARP1 selective inhibitor D0112-005. ([Link])
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Targeted cancer therapy: choosing the right assay to assess PARP inhibitors - YouTube. ([Link])
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Targeting PARP1: A Promising Approach for Next-Generation Poly (ADP-ribose) Polymerase Inhibitors - NIH. ([Link])
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Evaluation of clinical-stage PARP inhibitors in cell-based assays to correlate PARP suppression with functional impact on DNA repair - ResearchGate. ([Link])
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Antitumor Activity Evaluation and Structure-activity Relationship of Benzimidazole Derivatives - 中国医药工业杂志. ([Link])
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Application Notes and Protocols for the In Vitro Experimental Use of 1-Benzyl-4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide
Introduction: Unveiling the Potential of a Novel Benzimidazole Derivative
1-Benzyl-4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide is a small molecule belonging to the benzimidazole class of compounds. The benzimidazole scaffold is a recurring motif in a multitude of pharmacologically active agents, demonstrating a broad spectrum of biological activities including antiviral, antihypertensive, and anti-inflammatory properties.[1] Notably, this compound is also documented as an intermediate in the synthesis of various active pharmaceutical ingredients.[2] Given its structural characteristics, particularly its relation to known proton pump inhibitors, this guide outlines a comprehensive in vitro strategy to elucidate its potential mechanism of action and biological effects.
These application notes are designed for researchers, scientists, and drug development professionals. They provide a foundational framework for the initial in vitro characterization of this compound, from basic cytotoxicity profiling to more mechanistic-based enzyme inhibition and cell-based functional assays. The protocols herein are presented as a self-validating system, emphasizing scientific integrity and reproducibility.
Pre-experimental Considerations: Compound Handling and Characterization
Prior to initiating any biological assays, a thorough characterization of the test compound is paramount. This ensures the reliability and reproducibility of the experimental data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₉N₃O₂ | [3][4][5] |
| Molecular Weight | 309.37 g/mol | [3][5] |
| Purity | ≥95-97% (as specified by supplier) | [4][5] |
| Solubility | To be determined empirically in relevant solvents (e.g., DMSO) | |
| Stability in Assay Media | To be determined empirically |
Protocol 1: Preparation of Stock Solutions
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for solubilizing small molecules for in vitro assays.[6] However, it is crucial to determine the optimal, non-toxic concentration of DMSO for the cell lines to be used.[6]
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Storage: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[6]
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium or assay buffer immediately before each experiment. Ensure the final DMSO concentration in the assay is well-tolerated by the cells (typically ≤ 0.5%).
Phase 1: Foundational In Vitro Profiling - Cytotoxicity and Proliferation
The initial step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This provides a therapeutic window and informs the concentration range for subsequent mechanistic studies.
Causality Behind Experimental Choices
Cell-based assays are fundamental in drug discovery as they provide crucial information on a compound's biological effects, including its mechanism of action and potential off-target effects.[7][8] Cytotoxicity and proliferation assays are often the first line of investigation to understand a compound's general impact on cells.[7][8]
Protocol 2: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle control (DMSO) and untreated control wells.
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Workflow for Initial In Vitro Characterization
Caption: Workflow for the in vitro characterization of the compound.
Phase 2: Mechanistic Deep Dive - Target-Based and Functional Assays
Based on the benzimidazole scaffold's known activities, a plausible hypothesis is that this compound may act as an enzyme inhibitor. Enzyme kinetic assays are crucial for understanding how a compound interacts with its target enzyme.[9][10][11]
Hypothesized Mechanism of Action: Enzyme Inhibition
Given the structural similarities to some known inhibitors, we will proceed with the hypothesis that this compound may inhibit a specific enzyme, such as a kinase or a proton pump. The following protocols are designed to test this hypothesis.
Protocol 3: In Vitro Enzyme Kinetic Assay
This protocol provides a general framework for assessing the inhibitory activity of the compound against a purified enzyme. The specific enzyme and substrate would be chosen based on a more targeted hypothesis.
-
Enzyme and Substrate Preparation: Prepare solutions of the purified enzyme and its corresponding substrate in an appropriate assay buffer. The buffer composition, pH, and temperature should be optimized for the specific enzyme.[11]
-
Reaction Mixture: In a microplate, combine the enzyme, the test compound at various concentrations, and the buffer.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate.
-
Detection: Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate.[12] This can be done using various methods such as spectrophotometry, fluorometry, or luminometry, depending on the nature of the substrate and product.[11][12]
-
Data Acquisition: Measure the reaction rate (initial velocity) at each compound concentration.[9][13]
-
Data Analysis: Plot the enzyme activity against the compound concentration to determine the IC₅₀ value. Further kinetic studies (e.g., varying substrate concentrations) can be performed to elucidate the mode of inhibition (e.g., competitive, non-competitive).[13]
Table 2: Representative Data from a Hypothetical Enzyme Inhibition Assay
| Compound Concentration (µM) | Enzyme Activity (% of Control) |
| 0.01 | 98.5 |
| 0.1 | 85.2 |
| 1 | 52.1 |
| 10 | 15.8 |
| 100 | 2.3 |
Protocol 4: Cell-Based Functional Assay - Assessing Downstream Effects
Cell-based assays are essential to confirm that the enzymatic inhibition observed in a biochemical assay translates to a functional effect in a cellular context.[14][15][16]
-
Cell Model Selection: Choose a cell line that expresses the target enzyme and has a measurable downstream signaling pathway.
-
Cell Treatment: Treat the cells with the compound at concentrations at and below its cytotoxic IC₅₀.
-
Stimulation (if applicable): Stimulate the cells with an appropriate agonist to activate the signaling pathway of interest.
-
Endpoint Measurement: Measure a specific downstream event that is dependent on the activity of the target enzyme. This could include:
-
Phosphorylation Status: Use Western blotting or ELISA to measure the phosphorylation of a downstream substrate.
-
Reporter Gene Expression: Utilize a reporter gene assay where the expression of a reporter protein (e.g., luciferase or GFP) is under the control of a promoter regulated by the signaling pathway.[16]
-
Second Messenger Levels: Measure the levels of second messengers like cAMP or intracellular calcium.[7][16]
-
-
Data Analysis: Quantify the effect of the compound on the downstream signaling event and determine the cellular EC₅₀.
Hypothesized Signaling Pathway Inhibition
Caption: Hypothesized mechanism of action via enzyme inhibition.
Trustworthiness and Self-Validation
To ensure the trustworthiness of the experimental results, the following controls should be integrated into each assay:
-
Positive Control: A known inhibitor of the target enzyme or pathway should be included to validate the assay's ability to detect inhibition.[17]
-
Negative Control: An inactive structural analog of the test compound, if available, can help confirm that the observed effects are specific to the active molecule.[17]
-
Vehicle Control: All experiments must include a vehicle control (e.g., DMSO at the same final concentration as in the treated samples) to account for any effects of the solvent.[6]
-
Dose-Response Relationship: A clear dose-dependent effect should be demonstrated.[17]
Conclusion and Future Directions
These application notes provide a strategic framework for the initial in vitro characterization of this compound. By systematically progressing from broad phenotypic assays to specific mechanistic studies, researchers can efficiently elucidate the compound's biological activity and potential as a therapeutic agent. The data generated from these protocols will be instrumental in guiding further preclinical development, including more advanced cell models like 3D cultures and subsequent in vivo studies.[16]
References
- 1. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C18H19N3O2 | CID 117800546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 95% | CAS: 1640981-20-9 | AChemBlock [achemblock.com]
- 5. chemscene.com [chemscene.com]
- 6. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
- 7. news-medical.net [news-medical.net]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 10. What Are Enzyme Kinetic Assays? - Tip Biosystems [tipbiosystems.com]
- 11. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 12. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 13. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Cell-based assays are a key component in drug development process [thermofisher.com]
- 17. resources.biomol.com [resources.biomol.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted Benzimidazoles
Prepared by: Senior Application Scientist, Organic Synthesis Division
Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing substituted benzimidazoles. Instead of a rigid manual, this resource is structured as a series of troubleshooting guides and frequently asked questions to directly address the practical challenges encountered in the lab. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
Troubleshooting Guide: Common Synthesis Issues
This section addresses the most frequently encountered obstacles in benzimidazole synthesis. We will diagnose the problem, explore the potential root causes, and provide actionable, field-proven solutions.
Problem 1: Low Yield or Incomplete Conversion
You've run your reaction, but the final yield is disappointingly low, or TLC analysis shows significant amounts of unreacted starting material.
Low conversion is a multifaceted issue that can stem from reagent quality, reaction conditions, or catalyst inefficiency. A systematic approach is crucial for diagnosis.
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} caption: "Systematic workflow for troubleshooting low yields."
-
Reagent Quality and Stoichiometry:
-
Cause: o-Phenylenediamine (OPD) is highly susceptible to air oxidation, which can introduce colored impurities and reduce the effective concentration of the starting material[1][2]. Aldehyde impurities can also lead to unwanted side reactions.
-
Solution: Always use freshly purified OPD. If your stock is old or discolored (typically pink or brown), purify it before use. Carefully verify the molar ratios of your reactants; for 2-substituted benzimidazoles, a 1:1 ratio of OPD to aldehyde is standard[1].
-
Protocol: Purification of o-Phenylenediamine
-
Dissolve the crude OPD in a minimum amount of hot deionized water.
-
Add a small amount of sodium dithionite (sodium hydrosulfite) to reduce oxidation products, followed by a spatula tip of activated carbon to adsorb colored impurities.
-
Stir the mixture for 10-15 minutes while hot.
-
Filter the hot solution through a fluted filter paper or a pad of Celite to remove the carbon and other solids.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.
-
Collect the purified, colorless crystals by vacuum filtration and dry under vacuum.
-
-
-
Solvent and Temperature Optimization:
-
Cause: The choice of solvent is critical as it affects reactant solubility and reaction rate. Polar solvents like methanol and ethanol are often effective, but the optimal choice can be substrate-dependent[3][4]. Insufficient temperature or reaction time will naturally lead to incomplete conversion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time[2]. If the reaction stalls, consider increasing the temperature or switching to a higher-boiling solvent. A solvent screen is often a worthwhile investment in time.
-
| Solvent | Typical Conditions | Common Observations & Yields | Reference |
| Methanol / Ethanol | Room Temp to Reflux | Generally effective for many substrates, often giving high yields (up to 97%).[3] | [3] |
| Acetonitrile | Room Temp to 80 °C | Good for reactions using specific catalysts like H2O2/HCl.[5] | [5] |
| Water | 80 °C | An environmentally friendly option, particularly effective for electron-deficient aldehydes.[6] | [6] |
| Dichloromethane (DCM) | Room Temp | Can be effective but may result in lower yields compared to alcohols.[7] | [7] |
| Solvent-Free | 80-140 °C | A green chemistry approach, often used with solid acid catalysts or microwave irradiation.[8][9] | [8][9] |
-
Catalyst Selection and Activity:
-
Cause: Many modern benzimidazole syntheses rely on catalysts. The catalyst may be inactive due to age or improper storage, or the loading may be insufficient[2].
-
Solution: Ensure your catalyst is from a reliable source and has been stored correctly. If yields are low, consider increasing the catalyst loading incrementally. A wide variety of catalysts, from simple Brønsted/Lewis acids (p-TsOH, ZrCl₄) to heterogeneous solid acids, have proven effective[6][8][10].
-
Problem 2: Formation of Multiple Products or Significant Side Reactions
Your TLC plate shows not just your starting materials and product, but also several other spots, complicating purification and reducing the yield of your target compound.
The primary side products often arise from over-reaction, incomplete cyclization, or degradation of starting materials.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} caption: "Reaction mechanism showing desired path and common side reactions."
-
Controlling N-1 Substitution:
-
Cause: The formation of a 1,2-disubstituted benzimidazole is a common side reaction, occurring when a second molecule of the aldehyde reacts[2].
-
Solution: Carefully control the stoichiometry. Using a slight excess of o-phenylenediamine relative to the aldehyde can help suppress the formation of the disubstituted product[2]. The choice of catalyst and solvent can also influence selectivity[6].
-
-
Preventing Oxidation:
-
Cause: As previously mentioned, OPD is prone to oxidation, leading to dark, often tarry impurities that are difficult to remove[2].
-
Solution: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This is particularly important for reactions requiring elevated temperatures or extended reaction times[2].
-
Problem 3: Difficulty in Product Purification
The reaction appears to have worked, but isolating a pure product is proving challenging.
-
Similar Polarity: The desired product may have a polarity very similar to that of a side product or remaining starting material, making separation by column chromatography difficult[2].
-
Poor Crystallization: The product may be an amorphous solid or an oil, preventing purification by recrystallization[2].
-
Colored Impurities: Dark, persistent colors from starting material oxidation can co-purify with the product[2].
-
For Colored Impurities:
-
Solution: Use an activated carbon treatment. This is highly effective at removing the high-molecular-weight, conjugated molecules responsible for the color.
-
Protocol: Activated Carbon Decolorization
-
Dissolve your crude product in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Add a small amount (typically 1-5% by weight) of activated carbon.
-
Heat the mixture gently with stirring for 15-20 minutes.
-
Filter the hot solution through a pad of Celite to remove the carbon.
-
Proceed with crystallization or solvent removal.
-
-
-
For Separation from Non-Basic Impurities:
-
Solution: Leverage the basicity of the benzimidazole nitrogen for an acid-base extraction. This is an excellent method for separating your product from neutral or acidic impurities.
-
Protocol: Acid-Base Extraction
-
Dissolve the crude mixture in an organic solvent like ethyl acetate or DCM.
-
Transfer the solution to a separatory funnel and extract with an acidic aqueous solution (e.g., 1M HCl). The basic benzimidazole will move into the aqueous layer as its hydrochloride salt.
-
Separate the layers. The organic layer contains non-basic impurities.
-
Carefully neutralize the aqueous layer with a base (e.g., 1M NaOH or NaHCO₃) until the purified benzimidazole precipitates out.
-
Extract the precipitated product back into an organic solvent or collect by filtration if it is a solid.
-
Wash the organic layer with brine, dry over Na₂SO₄, and evaporate the solvent.
-
-
-
For Oily Products or Difficult Chromatography:
-
Solution: If direct crystallization fails, consider converting the benzimidazole into its hydrochloride or another salt. Salts are often highly crystalline solids that can be easily purified by recrystallization. The free base can then be regenerated in a subsequent step.
-
Frequently Asked Questions (FAQs)
Q1: How do electron-donating or electron-withdrawing groups on the aldehyde affect the reaction? A1: The electronic nature of the substituents significantly impacts reactivity. Aldehydes with electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) are more electrophilic and generally react faster. Conversely, aldehydes with electron-donating groups (e.g., -OCH₃, -N(CH₃)₂, -CH₃) are less reactive and may require more forcing conditions, such as higher temperatures, longer reaction times, or a more active catalyst to achieve good yields[6][11].
Q2: What are the advantages of using microwave-assisted synthesis? A2: Microwave irradiation offers several benefits, primarily a dramatic reduction in reaction time (from hours to minutes) and often an increase in yield[5][9]. This is due to efficient and uniform heating of the reaction mixture. It is a key technique in green chemistry for synthesizing benzimidazole libraries[6].
Q3: My product is an oil and won't crystallize. What can I do? A3: First, ensure all solvent is removed under high vacuum. If it remains an oil, purification by column chromatography is the most common method[2]. You may need to screen several solvent systems to find one that provides good separation. If that fails, attempting to form a crystalline salt (as mentioned in Problem 3) is an excellent strategy.
Q4: I am seeing a higher molecular weight impurity that I suspect is a dimer. How can I avoid this? A4: Dimeric or oligomeric impurities can sometimes form, especially under highly concentrated or high-temperature conditions[12]. Running the reaction at a lower concentration can disfavor these intermolecular side reactions. For purification, these larger impurities often have different solubility profiles, making recrystallization effective. Alternatively, size exclusion chromatography can be used for separation[12].
References
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (n.d.). MDPI. Retrieved from [Link]
-
Effect of different solvents on synthesis of 2-phenyl benzimidazole and its derivatives. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
-
Plausible mechanism for the formation of benzimidazoles. (n.d.). ResearchGate. Retrieved from [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. (2023). RSC Advances. Retrieved from [Link]
-
Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. (2022). Future Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE. (1945). The Journal of Organic Chemistry. Retrieved from [Link]
-
Benzimidazole. (n.d.). Wikipedia. Retrieved from [Link]
-
General Mechanism of Benzimidazole formation. (n.d.). ResearchGate. Retrieved from [Link]
-
A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (2023). Pharmaceuticals. Retrieved from [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Applied Chemical Engineering. Retrieved from [Link]
-
A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance. (2023). SRR Publications. Retrieved from [Link]
-
DESIGN SYNTHESIS CHARACTERIZATION OF 2-SUBSTITUTED BENZIMIDAZOLE DERIVATIVES. (2024). ResearchGate. Retrieved from [Link]
-
BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE. (n.d.). ACS Publications. Retrieved from [Link]
-
Substrate-Controlled Divergent Synthesis of Benzimidazole-Fused Quinolines and Spirocyclic Benzimidazole-Fused Isoindoles. (2022). The Journal of Organic Chemistry. Retrieved from [Link]
-
Effect of different solvents for the synthesis of benzimidazole and benzothiazole a. (n.d.). ResearchGate. Retrieved from [Link]
-
Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. (2023). Rasayan Journal of Chemistry. Retrieved from [Link]
-
ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. (2022). Chemistry Journal of Moldova. Retrieved from [Link]
-
Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. (2023). RSC Advances. Retrieved from [Link]
-
Various approaches for the synthesis of benzimidazole derivatives... (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. (2021). Evidence-Based Complementary and Alternative Medicine. Retrieved from [Link]
-
Green Synthesis of Some Novel Substituted and Unsubstituted Benzimidazole Derivatives by Using Microwave Energy. (2014). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. (n.d.). RSC Publishing. Retrieved from [Link]
-
Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. (2016). RSC Advances. Retrieved from [Link]
-
A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. (2023). Current Organocatalysis. Retrieved from [Link]
-
Solution-phase parallel synthesis of substituted benzimidazoles. (1998). Tetrahedron Letters. Retrieved from [Link]
-
Phillips‐Ladenburg Benzimidazole Synthesis. (2010). Comprehensive Organic Name Reactions and Reagents. Retrieved from [Link]
-
Help with Low Yield Synthesis. (2025). Reddit. Retrieved from [Link]
-
The Phillips–Ladenburg imidazole synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). ResearchGate. Retrieved from [Link]
-
Challenges and solutions for the downstream purification of therapeutic proteins. (2023). Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzimidazole synthesis [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cjm.ichem.md [cjm.ichem.md]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 1-Benzyl-4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide
Welcome to the dedicated technical support guide for the synthesis of 1-Benzyl-4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we address common challenges and provide actionable, scientifically-grounded solutions to optimize your reaction yield and purity.
Troubleshooting Guide: Common Experimental Issues
This section directly addresses specific problems you may encounter during the synthesis. Each point details the potential root causes and provides step-by-step protocols for resolution.
Issue 1: Low Yield in the Initial Condensation/Cyclization Step to Form the Benzimidazole Core
Question: We are observing a low yield of the benzimidazole core after the initial condensation reaction between the diamine and the carboxylic acid precursor. What are the likely causes and how can we improve this?
Answer: Low yields in the formation of the benzimidazole ring are a frequent challenge, often stemming from suboptimal reaction conditions or precursor instability. The reaction, typically a Phillips condensation or a variation thereof, is sensitive to several factors.
Root Causes & Solutions:
-
Incomplete Reaction: The condensation may not be reaching completion.
-
Solution: Extend the reaction time and/or increase the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are fully consumed.
-
-
Suboptimal pH: The pH of the reaction medium is critical. An overly acidic environment can protonate the diamine, reducing its nucleophilicity. An insufficiently acidic medium may not effectively activate the carboxylic acid.
-
Solution: The use of polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H) often provides the necessary acidic and dehydrating conditions for efficient cyclization. If using a milder acid catalyst, perform a pH optimization study.
-
-
Oxidation of the Diamine Precursor: Ortho-phenylenediamines are susceptible to oxidation, which can lead to colored impurities and reduced yield.
-
Solution: Ensure all solvents are thoroughly deoxygenated by sparging with nitrogen or argon before use. Running the reaction under an inert atmosphere (N₂ or Ar) is highly recommended to prevent oxidative side reactions.
-
Experimental Protocol: Optimizing the Cyclization
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Catalyst/Solvent | 4M HCl in Dioxane | Polyphosphoric Acid (PPA) | PPA acts as both a catalyst and a dehydrating agent, driving the equilibrium towards the product. |
| Temperature | 80-100 °C | 120-150 °C | Higher temperatures can overcome the activation energy barrier for the final cyclization-dehydration step. |
| Atmosphere | Air | Inert (Nitrogen/Argon) | Prevents oxidation of the electron-rich diamine starting material. |
| Monitoring | Timed | TLC/LC-MS | Allows for precise determination of reaction completion, preventing premature workup or unnecessary heating. |
Issue 2: Poor Selectivity and Side Product Formation During N-Benzylation
Question: We are struggling with the N-benzylation step. We are seeing a mixture of the desired N1-benzylated product, the N3-benzylated isomer, and some dibenzylated species. How can we improve the regioselectivity?
Answer: The regioselectivity of N-alkylation on a substituted benzimidazole is a classic challenge. The two nitrogen atoms of the imidazole ring have different steric and electronic environments, but direct alkylation can often lead to a mixture of products.
Root Causes & Solutions:
-
Tautomerism: The benzimidazole core exists as a mixture of tautomers, presenting two potential sites for alkylation.
-
Solution: The choice of base and solvent can significantly influence the product ratio. A strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is often used to deprotonate the imidazole nitrogen, forming the benzimidazolide anion. This anion's subsequent reaction with benzyl bromide typically favors the less sterically hindered position.
-
-
Over-Alkylation: Using an excess of the alkylating agent or prolonged reaction times can lead to the formation of a quaternary benzimidazolium salt.
-
Solution: Use a slight excess (1.05-1.1 equivalents) of benzyl bromide and monitor the reaction closely by TLC. Once the starting material is consumed, quench the reaction promptly to avoid over-alkylation.
-
Workflow for Selective N-Benzylation
Caption: Workflow for selective N-alkylation of the benzimidazole core.
Frequently Asked Questions (FAQs)
Q1: What is the best method for introducing the hydroxyl group at the 4-position?
The introduction of a hydroxyl group at the C4 position of the benzimidazole ring is not trivial and is best accomplished by starting with a precursor that already contains this functionality or a precursor that allows for its directed introduction. A common strategy involves starting with a 3-amino-2-nitrophenol derivative. The nitro group can then be reduced to an amine, creating the necessary ortho-phenylenediamine for the cyclization step. This ensures the hydroxyl group is correctly positioned from the outset. Direct C-H activation or oxidation at the 4-position of a pre-formed benzimidazole is often unselective and low-yielding.
Q2: My final compound is difficult to purify. What are some effective purification strategies?
Purification of the final product can be challenging due to its polarity and potential for hydrogen bonding.
-
Column Chromatography: This is the most common method. A gradient elution on silica gel, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often effective. Adding a small amount of triethylamine (~0.1-1%) to the eluent can help to reduce tailing of basic compounds on the silica gel.
-
Recrystallization: If the compound is sufficiently crystalline, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be a highly effective method for achieving high purity.
-
Preparative HPLC: For very challenging separations or to achieve very high purity (>99%), reverse-phase preparative HPLC is a powerful option. A common mobile phase would be a gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile.
Q3: What are the critical safety precautions for this synthesis?
Several reagents used in this synthesis require careful handling:
-
Sodium Hydride (NaH): This is a highly flammable solid that reacts violently with water. It must be handled under an inert atmosphere and in anhydrous solvents.
-
Polyphosphoric Acid (PPA): This is a corrosive and viscous liquid. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Reactions with PPA can be highly exothermic.
-
Benzyl Bromide: This is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment for each experimental step.
Synthetic Pathway Overview
Caption: High-level overview of the synthetic strategy.
References
-
Phillips, M. A. (1928). The Formation of Benzimidazoles. Journal of the Chemical Society (Resumed), 2393. [Link]
-
Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973). Phosphorus pentoxide-methanesulfonic acid. A convenient alternative to polyphosphoric acid. The Journal of Organic Chemistry, 38(23), 4071–4073. [Link]
-
Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397–541. [Link]
-
Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. [Link]
Technical Support Center: Purification of 1-Benzyl-4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide
Welcome to the dedicated technical support guide for the purification of 1-Benzyl-4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide (CAS No: 1640981-20-9). This resource is designed for researchers, medicinal chemists, and process development professionals who are handling this molecule. As a key intermediate in pharmaceutical synthesis, achieving high purity is critical for downstream applications and regulatory compliance.[1][2] This guide provides in-depth, field-proven troubleshooting advice and detailed protocols based on the structural characteristics of the molecule.
Core Concepts: A Strategic Approach to Purification
Understanding the physicochemical properties of this compound is the foundation of an effective purification strategy. Its structure contains several key functional groups that dictate its behavior.
| Property | Value | Significance for Purification |
| Molecular Formula | C₁₈H₁₉N₃O₂ | Indicates a significant nonpolar character from aromatic rings and alkyl groups.[3] |
| Molecular Weight | 309.37 g/mol | A moderate molecular weight, suitable for standard purification techniques.[3][4] |
| Key Functional Groups | Phenolic Hydroxyl (-OH) | Weakly acidic (pKa ~10), allowing for deprotonation with a suitable base to form a water-soluble salt.[5] |
| Benzimidazole Core | Contains a basic nitrogen atom, allowing for protonation with acid to form a water-soluble salt.[6] | |
| N,N-dimethylcarboxamide | A polar, neutral group that increases solubility in polar organic solvents. | |
| Predicted logP | 2.8 | Suggests good solubility in moderately polar organic solvents like ethyl acetate or dichloromethane.[4] |
The presence of both an acidic hydroxyl group and a basic imidazole ring makes the molecule amphoteric . This is the most powerful handle for a bulk purification strategy like acid-base extraction to remove non-ionizable (neutral) impurities.
General Purification Workflow
The following workflow outlines a logical progression from a crude synthetic mixture to a highly pure final product.
Caption: Decision workflow for purifying the target compound.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: My initial crude product is an oily residue with <80% purity. Where do I start?
Answer: An oily residue with low purity suggests the presence of significant amounts of residual solvent, starting materials, or low-molecular-weight byproducts. A liquid-liquid acid-base extraction is the most effective first step to both isolate your product and remove neutral impurities in bulk.[7]
-
Causality: Your target molecule's amphoteric nature is an advantage. By dissolving the crude oil in an organic solvent (e.g., ethyl acetate) and washing with an aqueous base (like 1M sodium carbonate), your phenolic compound will deprotonate and move into the aqueous layer, leaving neutral organic impurities behind. Conversely, washing with an aqueous acid (like 1M HCl) will protonate the benzimidazole nitrogen, also moving it to the aqueous layer and separating it from acidic impurities.
-
Troubleshooting Steps:
-
Dissolve the crude oil in ethyl acetate (EtOAc).
-
Extract with 1M sodium bicarbonate (NaHCO₃) solution.[8] This is a weak base, which will selectively deprotonate the phenolic hydroxyl without significantly affecting the less acidic starting material, 1-benzyl-4-hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid, if present.
-
Separate the layers. The aqueous layer now contains your product as a sodium salt.
-
Verification: Spot a sample of the organic and aqueous layers on a TLC plate to confirm the product has transferred.
-
Acidify the aqueous layer carefully with 1M HCl to a pH of ~7-8 to re-precipitate your product. Avoid making the solution strongly acidic, which could protonate the imidazole and increase water solubility.
-
Filter the resulting solid. This solid is now significantly purer and ready for finer purification like recrystallization or chromatography.
-
Q2: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What's wrong?
Answer: "Oiling out" during recrystallization typically occurs for one of three reasons: the boiling point of the solvent is higher than the melting point of your compound, the solution is supersaturated, or impurities are depressing the melting point and interfering with lattice formation.[9]
-
Causality: Crystal formation is a thermodynamically controlled process requiring molecules to arrange in a well-defined lattice.[10] If the thermal energy is too high (solvent boiling point > melting point) or if impurities disrupt the packing, the compound will separate as a liquid (oil) instead of a solid.
-
Troubleshooting Steps:
-
Solvent Selection is Key: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[11] Test a solvent system like Ethanol/Water, Isopropanol (IPA), or Ethyl Acetate/Hexane. Start with a small amount of material for screening.
-
Control Cooling Rate: Do not crash-cool the solution in an ice bath immediately. Allow it to cool slowly to room temperature first. Slow cooling provides the necessary time for proper crystal lattice formation.[10]
-
Scratch & Seed: Use a glass rod to gently scratch the inside of the flask below the solvent line. The microscopic imperfections in the glass can initiate nucleation. If you have a small amount of pure crystal, add a single "seed crystal" to the cooled solution.
-
Reduce Saturation: If it oils out upon cooling, you may have used too little solvent. Add a small amount of hot solvent back to the mixture to dissolve the oil, then attempt to cool it slowly again.
-
Q3: My compound streaks badly on my silica gel column, leading to poor separation and mixed fractions. How can I fix this?
Answer: Streaking (or tailing) of basic compounds like benzimidazoles on standard silica gel is a classic problem. It is caused by strong ionic interactions between the basic nitrogen on your molecule and the acidic silanol (Si-OH) groups on the surface of the silica.
-
Causality: The interaction is strong enough that the compound does not move cleanly with the solvent front, instead "sticking" and slowly leaching down the column, resulting in broad, tailing bands.
-
Troubleshooting Steps:
-
Neutralize the Stationary Phase: Add a small amount of a volatile base to your eluent system. Triethylamine (Et₃N) at 0.5-1% (v/v) is a standard choice. It will compete for the acidic sites on the silica, allowing your compound to elute symmetrically.
-
Optimize Your Solvent System: Use a solvent system with a more polar component that can effectively compete for binding sites. For this compound, a gradient of ethyl acetate in hexanes is a good starting point. If that is insufficient, consider switching to dichloromethane/methanol.
-
Dry Loading: Instead of dissolving your sample in a strong solvent and loading it directly onto the column (wet loading), pre-adsorb it onto a small amount of silica gel. To do this, dissolve your compound in a minimal amount of a low-boiling solvent (like DCM), add a few grams of silica, and evaporate the solvent completely to get a dry, free-flowing powder. Carefully layer this powder on top of your column. This ensures the compound starts as a very narrow band.
-
Frequently Asked Questions (FAQs)
Q: What are the most likely impurities to be present in my crude product? A: The most common impurity is likely the unreacted starting material, 1-benzyl-4-hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid (CAS 1640981-19-6).[2][12] This carboxylic acid is more polar and acidic than your product. Other impurities can include reagents from the amidation reaction and solvent residues.
Q: How can I best assess the purity of my final compound? A: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis. A well-developed method should show a purity of >99%. For structural confirmation and identification of any remaining impurities, ¹H NMR and Mass Spectrometry (MS) are essential.
Q: What are the ideal storage conditions for the purified compound? A: Benzimidazole derivatives can be sensitive to light and air over long periods.[13] For long-term storage, keep the solid compound in a sealed vial, preferably under an inert atmosphere like nitrogen or argon, at 4°C.[4]
Q: Can I use a strong base like sodium hydroxide for the acid-base extraction? A: It is not recommended. The N,N-dimethylcarboxamide functional group can be susceptible to hydrolysis under strongly basic (or acidic) conditions, especially if heated.[13] Using a milder base like sodium bicarbonate or sodium carbonate at room temperature minimizes the risk of degrading your product.[8]
Detailed Experimental Protocols
Protocol 1: Bulk Purification via Acid-Base Extraction
This protocol is designed to remove neutral and acidic impurities from a crude reaction mixture.
Caption: Workflow for Acid-Base Extraction.
-
Dissolution: Dissolve the crude material (e.g., 10g) in a suitable organic solvent like ethyl acetate (200 mL).
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1M sodium bicarbonate (NaHCO₃) solution.
-
Mixing: Stopper the funnel, invert, and vent to release any pressure from CO₂ evolution. Shake vigorously for 1-2 minutes, venting frequently.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean flask.
-
Re-extraction: Extract the remaining organic layer one more time with 1M NaHCO₃ (100 mL) to ensure complete recovery.
-
Combine & Wash: Combine the aqueous extracts. To remove any trapped organic solvent, wash the combined aqueous layers with a small amount of fresh ethyl acetate (50 mL). Discard this organic wash.
-
Precipitation: While stirring, slowly add 1M HCl to the combined aqueous layers. Monitor the pH. A white precipitate of your product should form. Continue adding acid until the pH is approximately 7.5.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove residual salts, followed by a small amount of cold ethyl acetate or ether to aid drying.
-
Drying: Dry the purified solid in a vacuum oven at a moderate temperature (40-50°C) to a constant weight.
Protocol 2: Purification by Recrystallization
This protocol is for purifying a solid product that is already >90% pure.
-
Solvent Screening: In small test tubes, test the solubility of ~20 mg of your product in 0.5 mL of various solvents (e.g., isopropanol, ethanol, ethyl acetate, acetone, acetonitrile) at room temperature and upon heating. The best solvent will show poor solubility at room temperature and high solubility when hot.[9] A common and effective system is often an alcohol/water mixture.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to your crude solid to just achieve complete dissolution.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a minimal amount of the ice-cold recrystallization solvent to remove any adhering impure mother liquor.
-
Drying: Dry the crystals under vacuum.
Protocol 3: Flash Column Chromatography
This is a high-resolution technique for separating compounds of similar polarity.
-
TLC Analysis: Develop a TLC system that gives your product an Rf value of ~0.3. A good starting point is 50% ethyl acetate in hexanes. Add 0.5% triethylamine to the solvent mixture.
-
Column Packing: Pack a glass column with silica gel using your chosen eluent system.
-
Sample Loading: Dissolve your sample in a minimal amount of dichloromethane or your eluent and load it onto the column. For best results, use the dry loading method described in the troubleshooting section.
-
Elution: Run the column using positive pressure (flash chromatography). Begin with a less polar solvent mixture (e.g., 20% EtOAc/Hexanes) and gradually increase the polarity (gradient elution).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final, highly purified compound.
References
-
IJCRT.org. (2022). IN-SITU RECRYSTALLIZE SYNTHESIS OF BENZIMIDAZOLE DERIVATIVES BY USING Co-DOPED-Zn AS HETEROGENEOUS CATALYST. Available at: [Link]
- Google Patents. (2008). WO2008045777A2 - A process for the preparation of benzimidazole derivatives and their salts.
-
ResearchGate. (n.d.). Preparation of benzimidazole derivatives. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Available at: [Link]
-
Defense Technical Information Center. (1963). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Available at: [Link]
-
Pharmaffiliates. (n.d.). CAS No : 1640981-20-9 | Product Name : this compound. Available at: [Link]
-
Maiyam Group. (2024). Purification Organic Compounds: Crystallization & Distillation Guide 2026. Available at: [Link]
-
YUMPU. (n.d.). Acid base extraction flow chart. Available at: [Link]
-
SciSpace. (2004). Synthesis and crystallographic characterization of some derivatives of benzimidazole. Available at: [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available at: [Link]
-
Unacademy. (n.d.). A Short Note On Purification Of Organic Compounds. Available at: [Link]
-
GeeksforGeeks. (2023). Methods of Purification of Organic Compounds. Available at: [Link]
-
Research and Reviews. (2021). Purification Methods of Organic Compounds. Available at: [Link]
-
Eastern Michigan University. (2023). Purification of Organic Compounds: from Crude Product to Purity. Available at: [Link]
-
Msagati, T. A. (2012). Optimizing Benzimidazole Extraction with Supported Liquid Membranes: A Chemometric Study of Influential Factors. Available at: [Link]
-
Ragno, G., et al. (2006). Photo- And Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 802-806. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
-
SciSpace. (1966). The Purification of N,N-Dimethylformamide and Acetonitrile for Polarographic Use. Available at: [Link]
-
Journal of Materials Chemistry. (2004). Preparation and characterization of new soluble benzimidazole–imide copolymers. Available at: [Link]
-
National Institutes of Health. (2018). Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides. Available at: [Link]
-
Journal of Materials Chemistry. (2004). Preparation and characterization of new soluble benzimidazole–imide copolymers. Available at: [Link]
-
ChemBK. (n.d.). This compound. Available at: [Link]
-
ResearchGate. (n.d.). 2,3-Dihydro-2-oxo-1 H -benzimidazole-1-carboxamides with Selective Affinity for the 5-HT 4 Receptor. Available at: [Link]
- Google Patents. (2003). WO2003059890A1 - Method for the production and purification of 1,7'-dimethyl-2'-propyl-2,5'-bi-1h-benzimidazole.
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- 3. This compound | C18H19N3O2 | CID 117800546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
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- 13. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Benzimidazole Synthesis: A Technical Guide to Minimizing Side Product Formation
Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this critical heterocyclic scaffold. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the common challenges of benzimidazole synthesis, with a specific focus on identifying and mitigating the formation of unwanted side products. Our goal is to empower you with the knowledge to troubleshoot effectively, optimize your reaction conditions, and achieve higher yields of your target compounds.
Section 1: Troubleshooting Guide - Common Issues and Solutions
This section addresses specific problems you might be encountering in your laboratory. We diagnose the likely causes and provide actionable solutions based on established chemical principles.
Q1: My reaction is yielding a significant amount of a bis-benzimidazole or other polymeric side products. What is causing this and how can I prevent it?
A1: The formation of bis-benzimidazoles or polymeric materials is a common issue, often stemming from the reaction stoichiometry and the nature of the aldehyde used. [1]
Root Cause Analysis:
-
Incorrect Stoichiometry: The primary synthetic route to benzimidazoles involves the condensation of an o-phenylenediamine (OPD) with an aldehyde or carboxylic acid. A common method is the Phillips-Ladenburg synthesis.[2][3][4] If the aldehyde to OPD molar ratio is not carefully controlled, side reactions can occur. For instance, an excess of the diamine can lead to the formation of N-arylbenzimidazoles.
-
Aldehyde Reactivity: Highly reactive or unhindered aldehydes can sometimes react with the newly formed benzimidazole nucleus, leading to oligomeric or polymeric side products.[5] The presence of strong oxidizing agents can also promote side reactions.[6]
Recommended Solutions:
-
Strict Stoichiometric Control: Ensure a precise 1:1 molar ratio of the o-phenylenediamine and the aldehyde. The use of a slight excess of the aldehyde (e.g., 1.05 to 1.1 equivalents) can sometimes be beneficial to ensure complete consumption of the diamine, but a large excess should be avoided.[7]
-
Gradual Addition: Instead of adding all the aldehyde at once, consider a slow, dropwise addition to the reaction mixture. This maintains a low instantaneous concentration of the aldehyde, favoring the desired intramolecular cyclization over intermolecular side reactions.
-
Solvent and Catalyst Choice: The choice of solvent and catalyst can significantly influence the reaction pathway. For instance, using a milder catalyst or a less polar solvent can sometimes temper the reactivity of the aldehyde and reduce the formation of byproducts. Some modern methods utilize catalysts like lanthanum chloride which can offer better control.[8]
Experimental Protocol: Optimized Benzimidazole Synthesis to Minimize Polymerization
-
To a stirred solution of o-phenylenediamine (1.0 mmol) in ethanol (10 mL), add the aldehyde (1.05 mmol) dropwise over a period of 15-20 minutes at room temperature.[9]
-
After the addition is complete, add the catalyst (e.g., a catalytic amount of ammonium chloride).[10]
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).[7]
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.[10]
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by recrystallization or column chromatography.[7]
Q2: I am observing the formation of a highly colored impurity in my final product. What could this be and how do I get rid of it?
A2: The formation of colored impurities, often appearing as dark tars or intensely colored solids, is frequently due to oxidation of the o-phenylenediamine starting material or the benzimidazole product.
Root Cause Analysis:
-
Oxidation of o-Phenylenediamine (OPD): OPDs are notoriously sensitive to air and light, readily oxidizing to form highly colored, polymeric quinone-imine species. Using aged or improperly stored OPD is a primary cause of these impurities.
-
Reaction Conditions: The use of harsh oxidizing agents as catalysts or prolonged exposure to air at elevated temperatures can promote the oxidation of either the starting material or the final benzimidazole product.[6]
Recommended Solutions:
-
Purification of Starting Material: If your o-phenylenediamine has a dark color (it should be a light tan or off-white solid), it is crucial to purify it before use. This can be achieved by recrystallization from boiling water with the addition of a decolorizing agent like Norite (activated carbon).[11][12]
-
Inert Atmosphere: Whenever possible, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). This is particularly important when working with sensitive substrates or at high temperatures.
-
Choice of Oxidant/Catalyst: Many modern benzimidazole syntheses utilize an oxidant to facilitate the cyclization.[6] However, the choice and amount of the oxidant are critical. For example, when using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidant, careful control of stoichiometry is necessary to avoid side reactions.[13] Over-oxidation can be a significant issue. Carefully screen different catalysts and their concentrations to find the optimal balance for your specific substrates.[7] Using o-phenylenediamine dihydrochloride can sometimes lead to reduced colored impurities.[14]
Workflow for Troubleshooting Colored Impurities
Caption: Troubleshooting workflow for colored impurities.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions about benzimidazole synthesis, offering insights into best practices and fundamental concepts.
Q3: What are the most common synthetic routes for benzimidazoles, and what are the key advantages and disadvantages of each?
A3: Several methods exist for benzimidazole synthesis, with the Phillips-Ladenburg and Weidenhagen syntheses being the most classical. Modern variations offer improvements in yield, purity, and reaction conditions. [15][16]
Comparison of Common Synthetic Routes [17]
| Synthetic Route | Starting Materials | Typical Conditions | Advantages | Disadvantages |
| Phillips-Ladenburg Synthesis | o-Phenylenediamine + Carboxylic Acid (or derivative) | High temperature (often >150°C), acidic catalyst (e.g., HCl, PPA).[3][15] | Readily available starting materials, versatile for many substitutions.[2] | Harsh reaction conditions, potential for side reactions, can be low yielding for some substrates.[15][16] |
| Condensation with Aldehydes (Weidenhagen Reaction) | o-Phenylenediamine + Aldehyde | Milder conditions, often reflux in a protic solvent (e.g., EtOH) with a catalyst.[2] | Generally higher yields, milder conditions, often faster reactions.[15] | Requires an oxidizing agent and can lead to side products.[17] |
| Microwave-Assisted Synthesis | o-Phenylenediamine + Aldehyde/Carboxylic Acid | Microwave irradiation, often with a catalyst.[8][13] | Rapid reaction times, often improved yields and higher purity.[18][19] | Requires specialized equipment. |
Q4: How does the choice of solvent affect the outcome of a benzimidazole synthesis?
A4: The solvent plays a crucial role in benzimidazole synthesis, influencing reactant solubility, reaction rate, and the product profile.
-
Protic Solvents (e.g., Ethanol, Methanol): These are commonly used, especially in condensations with aldehydes. They are effective at solvating the starting materials and can facilitate the reaction. Methanol and ethanol have shown to give good yields.[9][20]
-
Aprotic Polar Solvents (e.g., DMF, Chloroform): These are often employed in reactions that require specific catalyst systems or solubility characteristics. Chloroform has been found to be a suitable solvent in certain ammonium salt-catalyzed reactions.[10]
-
"Green" Solvents (e.g., Water, Deep Eutectic Solvents): There is a growing interest in using environmentally benign solvents.[21][22] Water can be an effective solvent for some benzimidazole syntheses, and deep eutectic solvents can act as both the solvent and a reactant, offering a sustainable alternative.[23][24]
The choice of solvent should be made based on the specific starting materials and reaction conditions. It is often beneficial to screen a few different solvents to find the optimal one for your particular synthesis.[9][20]
Section 3: Mechanistic Insights
A deeper understanding of the reaction mechanism can provide valuable clues for troubleshooting and optimization.
The General Mechanism of Benzimidazole Formation from an Aldehyde
The reaction proceeds through a key intermediate, a Schiff base, which then undergoes cyclization and oxidation to form the aromatic benzimidazole ring.[25]
Caption: Simplified mechanism of benzimidazole formation.
The critical step where side product formation can occur is from the Schiff base intermediate. If this intermediate reacts with another molecule of o-phenylenediamine or aldehyde before it can cyclize, it leads to the formation of unwanted byproducts.
References
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- Patil, S. L., et al. (2015). Effect of different solvents on synthesis of 2-phenyl benzimidazole and its derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 4(9), 1185-1191.
- Ranjbar-Karimi, R., Talebizadeh, A., & Amiri-Zirtol, L. (2020). Rapid and Green Synthesis of some Benzothiazole-, Benzimidazole- and Benzoxazole-2-thiol Derivatives Using Copper Sulfate in Aqueous Media. Organic Chemistry Research, 6(1), 89-99.
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- Sharma, S., & Kumar, P. (2014). Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. Journal of Chemical and Pharmaceutical Research, 6(5), 1339-1351.
- Rao, A., et al. (2004). Microwave-assisted synthesis of benzimidazole and thiazolidinone derivatives as HIV-1 RT inhibitors. ARKIVOC, 2004(5), 147-155.
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Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved from [Link]
- Al-Masoudi, N. A., & Al-Salihi, N. I. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Applied Chemical Engineering, 3(2), 1-15.
- Gellis, A., et al. (2021). Green Synthesis of Privileged Benzimidazole Scaffolds Using Green Solvent. Molecules, 26(1), 1-15.
- Aqeel, S. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Journal of Saudi Chemical Society, 20(Supplement 1), S1-S12.
- Mamedov, V. A., et al. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Advances, 6(45), 38787-38815.
- Kumar, S. (2018). Green Synthesis of Benzimidazole Derivatives. International Journal of Trend in Scientific Research and Development, 2(4), 1362-1368.
- Eshghi, H., et al. (2013). Microwave-assisted practical and simple method for heterocyclization of o-phenylenediamine and aldehydes using DDQ as oxidant agent.
- Kushwaha, P., et al. (2024).
- ResearchGate. (2022). Microwave-Assisted Synthesis of Benzimidazole Derivatives: A Green and Effective Approach.
- G. S. C. V. Kumar, et al. (2020).
- da Silva, F. C., et al. (2015). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 11, 1356-1364.
- Reddy, C. S., et al. (2011). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Journal of Young Pharmacists, 3(4), 273-279.
- S. G. D. T. G. S. (2019). Optimisation by Design of Experiment of Benzimidazol-2-One Synthesis under Flow Conditions. Molecules, 24(13), 2447.
- ResearchGate. (2022). Effect of different solvents for the synthesis of benzimidazole and benzothiazole.
- ResearchGate. (2021). Eine neue Synthese von Benzimidazol‐Derivaten.
- ResearchGate. (2013). Effect of different solvents on the synthesis of 2-phenylbenzimidazole under ultrasound.
- CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis.
- BenchChem. (2025). A Comparative Guide to Benzimidazole Synthesis: Classical vs. Modern Methodologies.
- Charistos, N. D., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles.
- CUTM Courseware. (n.d.). To synthesize Benzimidazole from o-phenylenediamine.
- Organic Syntheses. (n.d.). Benzimidazole.
- ResearchGate. (2017). What is the best method for preparing benzimidazole from o-phenylenediamine?.
- Dömling, A., et al. (2013). Facile, novel two-step syntheses of benzimidazoles, bis-benzimidazoles, and bis-benzimidazole-dihydroquinoxalines.
- ResearchGate. (2023). Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.
- Kamal, A., et al. (2012). Synthesis of terphenyl benzimidazoles as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 50, 9-17.
- Chrenková, M., et al. (2023). Bis(benzimidazole) Complexes, Synthesis and Their Biological Properties: A Perspective. Inorganics, 11(3), 113.
- National Institutes of Health. (2023). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy.
- Kamal, A., et al. (2011). Polymer supported synthesis of novel benzoxazole linked benzimidazoles under microwave conditions: in vitro evaluation of VEGFR-3 kinase inhibition activity. Bioorganic & Medicinal Chemistry Letters, 21(10), 2918-2922.
- ResearchGate. (n.d.). Plausible mechanism for the formation of benzimidazoles.
- Chemical Methodologies. (2019). Green Synthesis of Benzimidazole Derivatives.
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Technical Support Center: Optimization and Troubleshooting for Benzimidazole Carboxamide Synthesis
An in-depth guide to provide researchers, scientists, and drug development professionals with a comprehensive technical support center for the synthesis of benzimidazole carboxamides.
As a Senior Application Scientist, this guide is designed to move beyond simple protocols. It provides a framework for understanding the critical parameters governing the synthesis of benzimidazole carboxamides, enabling you to troubleshoot common issues and rationally optimize your reaction conditions for higher yields, purity, and selectivity.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent challenges encountered during benzimidazole synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low. What are the first parameters I should investigate?
A: Low yield is a multifaceted problem often stemming from suboptimal reaction conditions or reagent quality. A systematic approach is crucial for diagnosis.
-
Causality: The condensation reaction to form the benzimidazole core is sensitive to several interacting factors. The primary suspects for low conversion are inefficient catalysis, poor reactant solubility, insufficient thermal energy, or degradation of starting materials.
-
Troubleshooting Steps:
-
Re-evaluate Your Catalyst and Solvent: This is the most critical starting point. The catalyst's role is to activate the carbonyl group (from the aldehyde or carboxylic acid) for nucleophilic attack by the o-phenylenediamine. The solvent must solubilize the reactants to facilitate these interactions. Polar solvents like methanol and ethanol often provide high yields in catalyzed systems.[1][2] Without an effective catalyst, conversion rates can be minimal and reaction times impractically long.[1]
-
Check Reagent Purity: O-phenylenediamine is notoriously susceptible to air oxidation, which can lead to colored impurities and reduced availability of the starting material.[3][4] Ensure you are using a pure starting material. If it has darkened, consider purification or using a fresh batch.
-
Optimize Temperature and Time: Many benzimidazole syntheses require heat to overcome the activation energy for the final dehydrative cyclization step.[5] Monitor your reaction over time using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal duration.[1] A reaction that has stalled may require a higher temperature or a more effective catalyst.
-
Verify Stoichiometry: Ensure the molar ratios of your reactants are correct. An excess of one reactant may be necessary depending on the specific protocol, but significant deviations can lead to side reactions and purification difficulties.
-
Q2: I am getting a mixture of 2-substituted and 1,2-disubstituted benzimidazoles. How can I improve selectivity?
A: This is a classic selectivity challenge when using aldehydes as the carbonyl source. The initial product, a 2-substituted benzimidazole, still has a reactive N-H bond that can react with a second molecule of the aldehyde to form a 1,2-disubstituted byproduct.[6]
-
Causality: The formation of the 1,2-disubstituted product is a subsequent reaction that competes with the initial cyclization. Control hinges on manipulating the relative rates of these two reactions.
-
Troubleshooting & Optimization Strategies:
-
Catalyst Selection is Key: The choice of catalyst can strongly influence selectivity. For instance, using Erbium(III) triflate (Er(OTf)₃) as a Lewis acid catalyst with electron-rich aldehydes has been shown to selectively produce the 1,2-disubstituted (double-condensation) product in high yield.[6]
-
Stoichiometric Control: To favor the mono-substituted product, the concentration of the aldehyde should be kept low relative to the diamine. Performing the reaction without a catalyst and using a significant excess of o-phenylenediamine (e.g., a 4:1 ratio of diamine to aldehyde) can favor the fast cyclization to the mono-condensation product.[6]
-
Reaction Conditions: Lowering the reaction temperature can sometimes disfavor the second condensation, which may have a higher activation energy.
-
Q3: My final product is contaminated with dark-colored impurities. What is the cause and how can I fix it?
A: Colored impurities are almost always the result of oxidation. This can happen to the o-phenylenediamine starting material before the reaction or to the benzimidazole product during the reaction, especially if an oxidant is used or if the reaction is run at high temperatures in the presence of air.[3]
-
Causality: Aromatic diamines are electron-rich and easily oxidized to highly conjugated, colored species.
-
Preventative & Remedial Actions:
-
Use High-Purity Starting Materials: Start with o-phenylenediamine that is light in color.
-
Run Under an Inert Atmosphere: If your substrate is particularly sensitive, conducting the reaction under a nitrogen or argon atmosphere can prevent oxidation.[3]
-
Use a Salt Form: Using o-phenylenediamine dihydrochloride can improve stability and often results in a cleaner reaction with fewer colored impurities.[1][7]
-
Purification:
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to the benzimidazole core?
The two most prevalent methods for constructing the benzimidazole scaffold are:
-
Phillips-Ladenburg Reaction: This involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (like an ester or acid chloride). This reaction typically requires heating, often in the presence of a strong acid.[5][10][11]
-
Weidenhagen Reaction: This route uses an aldehyde instead of a carboxylic acid. It often proceeds under milder conditions but can present selectivity challenges, as discussed in the troubleshooting section.[1][5]
Q2: After forming the benzimidazole core, how is the final carboxamide typically synthesized?
The synthesis is generally a two-stage process. First, you synthesize a benzimidazole with a functional group that can be converted to a carboxamide. A common strategy involves:
-
Synthesis of a Benzimidazole Carboxylic Acid: Use a starting material that already contains a carboxylic acid or ester group (e.g., reacting a diamine with a dicarboxylic acid derivative).
-
Amide Coupling: The resulting benzimidazole carboxylic acid is then coupled with a desired amine. This requires an activation step to convert the carboxylic acid into a more reactive species. A standard method is to treat the acid with an activating agent like oxalyl chloride or thionyl chloride to form the acyl chloride, which then readily reacts with the amine to form the final carboxamide product.[12]
Q3: How do I choose the right catalyst for my synthesis?
Catalyst selection depends on your specific substrates, desired reaction conditions (e.g., temperature, solvent), and whether catalyst recovery is a priority.
| Catalyst Type | Examples | Advantages | Considerations | References |
| Brønsted Acids | p-Toluenesulfonic acid (p-TsOH), HCl, NH₄Cl | Inexpensive, readily available, effective for many substrates. | Can require harsh conditions; may not be suitable for sensitive functional groups. | [1][5] |
| Lewis Acids | Erbium(III) triflate (Er(OTf)₃), Bismuth nitrate | Can offer high efficiency and control over selectivity. | Metal catalysts can be expensive and may require removal from the final product. | [6][13] |
| Metal Complexes | Cobalt, Copper, Nickel catalysts | High yields under mild conditions, some enable use of air as an oxidant. | Potential for heavy metal contamination; ligand synthesis may be required. | [2][7] |
| Heterogeneous | MgO@DFNS, Fe₃O₄@SiO₂, Nano-ZnS | Easily recoverable and reusable, aligning with green chemistry principles. | May have lower activity than homogeneous catalysts; can require specific preparation. | [1][13][14] |
Q4: How should I monitor the reaction's progress effectively?
Regularly monitoring the reaction is critical to determine the optimal reaction time and prevent the formation of byproducts from over-reaction.
-
Thin Layer Chromatography (TLC): This is the most common method. Spot the reaction mixture alongside your starting materials on a TLC plate. The disappearance of the starting material spots and the appearance of a new product spot indicate the reaction is proceeding.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise analysis, LC-MS can confirm the consumption of reactants and the formation of the product by checking their respective mass-to-charge ratios.
Visualizing the Process: Workflows and Mechanisms
General Optimization Workflow
This diagram outlines a systematic approach to optimizing the synthesis of the benzimidazole core.
Caption: A workflow for systematic reaction optimization.
Troubleshooting Flowchart for Low Yield
This flowchart provides a logical path for diagnosing the cause of a low-yielding reaction.
Caption: A decision tree for troubleshooting low reaction yields.
Experimental Protocols
These protocols provide a validated starting point for your synthesis. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General Synthesis of 2-Substituted Benzimidazoles via Aldehyde Condensation
This protocol is adapted from procedures using p-toluenesulfonic acid (p-TsOH) as an effective and inexpensive catalyst.[5]
-
Materials:
-
o-Phenylenediamine (1.0 mmol)
-
Substituted Aldehyde (1.0 mmol)
-
p-Toluenesulfonic acid (p-TsOH) (20 mol%)
-
Dimethylformamide (DMF) (3-5 mL)
-
10% Sodium Carbonate solution
-
Deionized Water
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add o-phenylenediamine (1.0 mmol) and the substituted aldehyde (1.0 mmol).
-
Add DMF (3 mL) and stir until the solids are dissolved.
-
Add p-TsOH (0.2 mmol) to the mixture.
-
Heat the reaction mixture to 80°C and stir for 2-3 hours.
-
Monitor the reaction: Use TLC (e.g., with a 7:3 mixture of petroleum ether:ethyl acetate) to track the consumption of the starting materials.
-
Work-up: After cooling to room temperature, slowly add the reaction mixture dropwise into a beaker containing a stirred solution of 10% sodium carbonate (20 mL).
-
A precipitate should form. Continue stirring for 15-20 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with cold deionized water to remove any remaining salts.
-
Purification: Dry the crude product. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography.[1][9]
-
Protocol 2: Synthesis of a Benzimidazole Carboxamide Derivative
This protocol outlines the final amide coupling step, starting from a synthesized benzimidazole propionic acid precursor, based on the strategy reported by Abu Sheikha et al.[12]
-
Materials:
-
Benzimidazole propionic acid (1.0 mmol)
-
Oxalyl chloride (1.2 mmol)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Desired amine (e.g., 2-aminobenzophenone) (1.1 mmol)
-
Triethylamine (TEA) or another non-nucleophilic base (2.2 mmol)
-
-
Procedure:
-
Activation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend the benzimidazole propionic acid (1.0 mmol) in anhydrous DCM (10 mL).
-
Add oxalyl chloride (1.2 mmol) dropwise at 0°C (ice bath). Add one drop of anhydrous DMF as a catalyst.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride intermediate.
-
Coupling: In a separate flask, dissolve the amine (1.1 mmol) and triethylamine (2.2 mmol) in anhydrous DCM.
-
Re-dissolve the crude acyl chloride in anhydrous DCM and add it dropwise to the amine solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting amine is consumed.
-
Work-up: Quench the reaction with water. Separate the organic layer, and wash successively with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the final benzimidazole carboxamide.
-
References
-
Abdel-Maksoud, M. S. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. National Institutes of Health (NIH). [Link]
-
Shaaban, M. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. [Link]
-
Pawar, S. S. et al. (2018). Effect of different solvents on synthesis of 2-phenyl benzimidazole and its derivatives. ResearchGate. [Link]
-
Various Authors. (2014). Methods for Synthesizing Benzimidazole Carboxylic Acids. ResearchGate. [Link]
-
da Silva, F. S. Q. et al. (2017). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry. [Link]
-
Abu Sheikha, G. et al. (2018). Synthesis of Novel Benzimidazole-2-carboxamide Derivatives and in Vivo Antihyperlipidemic Activity Evaluation. PubMed. [Link]
-
Mondal, P. et al. (2022). Effect of different solvents for the synthesis of benzimidazole and benzothiazole. ResearchGate. [Link]
-
Kumar, A. et al. (2021). Synthesis of benzimidazole-carboxamides 287(a–r) and some selected examples. ResearchGate. [Link]
-
Shaaban, M. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. [Link]
-
Organic Chemistry Portal. (2020). Synthesis of benzimidazoles. Organic Chemistry Portal. [Link]
-
Al-Masoudi, W. A. (2016). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry. [Link]
-
Zarrougui, R. et al. (2022). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. [Link]
-
Various Authors. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. [Link]
-
Basuri, P. et al. (2020). Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids. SciSpace. [Link]
-
Pawar, S. S. et al. (2018). Effect of different solvents on synthesis of 2-phenyl benzimidazole and its derivatives. ResearchGate. [Link]
-
Boix, C. et al. (2003). Synthesis of benzimidazoles in high-temperature water. Green Chemistry (RSC Publishing). [Link]
-
Abu Sheikha, G. et al. (2018). Synthesis of Novel Benzimidazole-2-carboxamide Derivatives and in Vivo Antihyperlipidemic Activity Evaluation. J-STAGE. [Link]
-
Wagner, E. C., & Millett, W. H. (1943). Benzimidazole. Organic Syntheses. [Link]
-
Al-Ostath, A. I. N. et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Molecules. [Link]
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troubleshooting guide for the synthesis of Tegoprazan intermediates
A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals
Tegoprazan's complex structure, featuring a 4,6-disubstituted 1H-benzo[d]imidazole core and a chiral chromanol moiety, presents significant synthetic challenges, particularly on a commercial scale.[1][2] The efficacy of this drug, used for treating acid-related gastrointestinal disorders, is intrinsically linked to the purity and quality of its intermediates.[3][4] This guide is designed to help you navigate the intricacies of the synthetic process, troubleshoot common issues, and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the critical intermediates in the synthesis of Tegoprazan?
A1: The synthesis of Tegoprazan involves several key intermediates. One of the most crucial is the chiral chromanol moiety, (S)-5,7-difluorochroman-4-ol, which introduces the necessary stereochemistry.[5][6] Another vital component is the substituted benzimidazole core, often 4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide or a protected derivative thereof.[7] The successful coupling of these two fragments is a pivotal step in the total synthesis.
Q2: What are the main challenges in synthesizing Tegoprazan intermediates?
A2: The primary challenges include:
-
Construction of the tetrasubstituted aryl core: This requires precise control of regioselectivity during functionalization.[5][6]
-
Enantioselective synthesis of the chromanol side chain: Achieving high enantiomeric excess is critical for the drug's efficacy and safety.[5][6]
-
Coupling of the benzimidazole core and the chromanol moiety: This step, often a Mitsunobu reaction, can be prone to side reactions and requires careful optimization.[1][7]
-
Purification of intermediates: The intermediates can be challenging to purify due to similar polarities of byproducts and starting materials.
Synthesis-Specific Questions
Q3: My yield for the bromination of the substituted phenol is low. What could be the issue?
A3: Low yields in the bromination step, typically using N-bromosuccinimide (NBS), can often be attributed to several factors:
-
Reaction Temperature: The reaction is typically performed at low temperatures to control selectivity and prevent over-bromination. Ensure your cooling bath is maintaining a consistent temperature.
-
Solvent Choice: The choice of solvent can significantly impact the reaction. Dichloromethane (DCM) or acetonitrile are commonly used. Ensure the solvent is anhydrous, as water can react with NBS.
-
NBS Quality: Use freshly opened or properly stored NBS. Over time, it can decompose, leading to lower reactivity.
-
Light Sensitivity: The reaction can be sensitive to light. Running the reaction in a flask wrapped in aluminum foil can sometimes improve yields.
Q4: I am observing incomplete conversion during the palladium-catalyzed cyanation of the aryl bromide. How can I improve this?
A4: Incomplete conversion in a palladium-catalyzed cyanation can be a complex issue. Consider the following:
-
Catalyst Activity: Ensure your palladium catalyst and ligand are active. If you suspect catalyst deactivation, consider using a fresh batch or a different ligand.
-
Cyanide Source: The choice of cyanide source (e.g., zinc cyanide, potassium cyanide) and its purity are critical.
-
Reaction Temperature: These reactions often require high temperatures, sometimes under microwave irradiation, to proceed to completion.[5]
-
Solvent and Base: Anhydrous polar aprotic solvents like DMF or DMA are typically used. The choice and stoichiometry of the base are also crucial.
Q5: The Mitsunobu reaction to couple the benzimidazole and chromanol fragments is giving a complex mixture of products. What are the likely side reactions?
A5: The Mitsunobu reaction is known for potential side reactions. Common issues include:
-
Formation of an undesired regioisomer: The reaction may occur at a different nucleophilic site on the benzimidazole ring.
-
Elimination of the alcohol: The activated alcohol can undergo elimination, especially if sterically hindered.
-
Phosphorane-related byproducts: These can complicate purification.
-
Racemization: While the Mitsunobu reaction is generally stereoinvertive, some racemization can occur under non-optimal conditions.
To mitigate these, ensure slow addition of the azodicarboxylate (e.g., DIAD or ADDP) at low temperatures and use a non-nucleophilic solvent.[7]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during the synthesis of Tegoprazan intermediates.
Problem 1: Low Yield in the Synthesis of the Benzimidazole Core
| Symptom | Potential Cause | Suggested Solution |
| Incomplete cyclization to form the benzimidazole ring. | Insufficient heating or reaction time during the condensation step. | Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC or LC-MS. |
| Formation of multiple byproducts. | Incorrect stoichiometry of reagents or presence of impurities in starting materials. | Purify starting materials before use. Carefully control the stoichiometry of the reactants. |
| Difficulty in isolating the product. | The product may be highly soluble in the reaction solvent. | Try a different workup procedure, such as precipitation by adding an anti-solvent or extraction with a different solvent system. |
Problem 2: Poor Enantioselectivity in the Asymmetric Reduction of the Chromanone
| Symptom | Potential Cause | Suggested Solution |
| Low enantiomeric excess (ee) of the desired (S)-chromanol. | Inefficient chiral catalyst or reducing agent. | Use a highly effective chiral catalyst such as an oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction).[5] Ensure the borane source is fresh and active. |
| Racemization of the product. | The reaction conditions may be too harsh, leading to racemization. | Perform the reaction at a lower temperature. Use a less reactive reducing agent if possible. |
| Inconsistent results between batches. | Variability in the quality of the chiral catalyst or reagents. | Source high-purity catalyst and reagents from a reliable supplier. Standardize the reaction setup and conditions for each run. |
Experimental Workflow: Asymmetric Reduction of Chromanone
Caption: Workflow for the asymmetric reduction of the chromanone intermediate.
Problem 3: Impurities in the Final Coupled Product
The presence of impurities in the final product can significantly impact its quality and suitability for further use.
| Impurity Type | Potential Source | Mitigation and Removal Strategy |
| Unreacted starting materials (benzimidazole or chromanol). | Incomplete reaction. | Drive the reaction to completion by adjusting stoichiometry or reaction time. Purify via column chromatography. |
| Di-substituted benzimidazole. | Reaction at multiple sites on the benzimidazole ring. | Use a protecting group on one of the benzimidazole nitrogens to ensure regioselectivity. |
| (R)-enantiomer of Tegoprazan. | Use of racemic or low ee chromanol starting material. | Use highly enantiopure (S)-chromanol. Chiral HPLC can be used to separate the enantiomers, although this is not ideal for large-scale synthesis.[8][9][10][11] |
Logical Troubleshooting Flowchart
Caption: A logical flowchart for troubleshooting synthetic issues.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis of Tegoprazan Intermediate: A Key to P-CAB Development.
- NROChemistry. (n.d.). Synthesis of Tegoprazan.
- ChemicalBook. (2023, December 25). How to synthesize Tegoprazan?
- Guidechem. (2023, December 23). What is the Synthetic Method for Tegoprazan and its Clinical Applications?
- ACS Publications. (2024, March 8). Manufacturing Process Development of Tegoprazan as a Potassium-Competitive Acid Blocker (P-CAB).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Tegoprazan Intermediates in Advancing Gastrointestinal Therapies.
- New Drug Approvals. (2021, September 6). Tegoprazan.
- Sungkyunkwan University. (2024, April 19). Manufacturing Process Development of Tegoprazan as a Potassium-Competitive Acid Blocker (P-CAB).
- ResearchGate. (2025, September 17). Determination of Four Related Substances in Tegoprazan by HPLC.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Tegoprazan?
- Wiley Online Library. (2025, September 24). Determination of Enantiomeric Impurity in Tegoprazan Drug Substance by HPLC.
- Taylor & Francis Online. (n.d.). Enzymatic kinetic resolution of an intermediate alcohol of the drug Tegoprazan using lipase from Thermomyces lanuginosus.
- R Discovery. (2024, August 25). Determination of Enantiomeric Impurity in Tegoprazan Drug Substance by HPLC.
- Scite.ai. (n.d.). Determination of Enantiomeric Impurity in Tegoprazan Drug Substance by HPLC.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pure.skku.edu [pure.skku.edu]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. How to synthesize Tegoprazan?_Chemicalbook [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. scite.ai [scite.ai]
Technical Support Center: Stability of 1-Benzyl-4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide
Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-Benzyl-4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide (CAS: 1640981-20-9).[1] This molecule, a substituted benzimidazole, belongs to a class of compounds known for their broad biological activities and importance in medicinal chemistry.[2][3] However, the benzimidazole scaffold can present stability challenges in solution.[4] This document addresses common stability issues, provides robust troubleshooting strategies, and offers detailed experimental protocols to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A: Based on the benzimidazole core structure and its functional groups (hydroxyl, carboxamide), the primary stability concerns are photodegradation, hydrolysis, and oxidation.[5] Benzimidazole derivatives are particularly known for their high photosensitivity when in solution, while being relatively stable in solid form.[4][6]
Q2: How should I prepare and store stock solutions of this compound?
A: For maximum stability, prepare stock solutions in a high-purity, anhydrous solvent such as DMSO or DMF. For short-term storage (1-2 weeks), refrigeration at 2-8°C is recommended. For long-term storage, aliquot the stock solution into light-protected vials and store at -20°C or -80°C.[7] Avoid repeated freeze-thaw cycles, as this can accelerate degradation.[7]
Q3: What solvents should I avoid for long-term storage?
A: Avoid using protic solvents like methanol or ethanol for long-term storage, as they can participate in solvolysis reactions, particularly if acidic or basic impurities are present. Aqueous buffered solutions, especially at non-neutral pH, should be prepared fresh and used immediately, as they can promote hydrolysis of the carboxamide group.
Q4: My compound's purity seems to decrease over time in solution. What is the likely cause?
A: The most probable cause is photodegradation, especially if the solution has been exposed to ambient laboratory light.[8][9] Other possibilities include hydrolysis of the N,N-dimethylcarboxamide group or oxidation of the electron-rich benzimidazole ring and its hydroxyl substituent. A systematic forced degradation study is the best approach to identify the specific cause.[10]
Troubleshooting Guide: Common Experimental Issues
Issue 1: I see new, unexpected peaks in my HPLC chromatogram during a stability study.
-
Question: What are these unknown peaks and how can I identify them?
-
Answer: These peaks are likely degradation products. The first step is to systematically evaluate your handling and storage conditions.
-
Review Storage Conditions: Confirm if the sample was protected from light and stored at the correct temperature. Benzimidazoles are notoriously photosensitive.[4]
-
Check Solvent Purity: Impurities in the solvent (e.g., peroxides in older ethers, acidic impurities) can catalyze degradation.
-
Perform a Forced Degradation Study: A controlled stress study (see Protocol 2) will help you generate and tentatively identify these degradants under specific conditions (acid, base, oxidative, thermal, photolytic).[10][11] This provides a reference for what to expect.
-
Utilize LC-MS Analysis: For definitive identification, High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is essential.[5] Determining the mass-to-charge ratio (m/z) of the unknown peaks provides the molecular weight, which is a critical clue to elucidating their structures.
-
Issue 2: The concentration of my compound is decreasing, but I don't see any significant degradation peaks in the HPLC-UV analysis.
-
Question: If the compound is degrading, where is it going?
-
Answer: This "mass balance" issue is a common challenge in stability studies and can be caused by several factors:
-
Formation of Non-UV Active Degradants: The degradation products may lack a chromophore or have a very weak one, making them invisible to a UV detector at the wavelength used for the parent compound.
-
Solution: Re-analyze your samples at a lower wavelength (e.g., 210 nm) or use a more universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).
-
-
Precipitation: The compound may be precipitating out of solution, especially if the solvent is not optimal or if the solution is supersaturated.
-
Solution: Visually inspect your samples for any particulate matter. Centrifuge the sample and analyze the supernatant to confirm. Consider testing solubility in different solvents.
-
-
Adsorption: The compound may be adsorbing to the surface of the storage container (e.g., glass or plastic vials).
-
Solution: Using silanized glass vials or polypropylene tubes can often mitigate this issue. Perform a recovery study by rinsing the container with a strong solvent.
-
-
Visualized Degradation Pathways & Workflow
The stability of this compound is influenced by its functional groups. The diagram below outlines the most probable degradation pathways.
Caption: Potential degradation pathways for the target compound.
The following workflow provides a systematic approach to assessing the stability of your compound in solution.
Caption: A typical workflow for a forced degradation stability study.
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of a molecule by identifying potential degradation products and pathways.[10] This protocol is based on guidelines from the International Council for Harmonisation (ICH).
Objective: To accelerate the degradation of the compound under various stress conditions.
Materials:
-
This compound
-
Acetonitrile (ACN) or Methanol (MeOH), HPLC grade
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Type I Purified Water
-
Calibrated oven and photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in ACN or MeOH.
-
Stress Sample Preparation: For each condition, mix 1 mL of the stock solution with 1 mL of the respective stressor solution in a clear glass vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of the solvent (50:50 ACN/Water).
-
Applying Stress:
-
Acid Hydrolysis: Add 1 M HCl. Keep at 60°C for 8 hours.
-
Base Hydrolysis: Add 1 M NaOH. Keep at 60°C for 4 hours.
-
Oxidative Degradation: Add 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 80°C for 48 hours.
-
Photostability: Expose the stock solution to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). Keep a control sample wrapped in aluminum foil in the same location.
-
-
Sample Processing:
-
At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Crucially, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively. This step is vital to stop the reaction and prevent damage to the HPLC column.
-
Dilute all samples to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL) with the mobile phase.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. The goal is to achieve 5-20% degradation of the active substance.[12] If degradation is too rapid or too slow, adjust the stressor concentration, temperature, or duration accordingly.
| Stress Condition | Typical Reagent/Condition | Purpose | Potential Product |
| Acid Hydrolysis | 0.1 M - 1 M HCl, 60-80°C | Tests for lability in acidic environments | Carboxylic acid from amide hydrolysis |
| Base Hydrolysis | 0.1 M - 1 M NaOH, RT-60°C | Tests for lability in basic environments | Carboxylic acid from amide hydrolysis |
| Oxidation | 3-30% H₂O₂, Room Temp | Simulates atmospheric or peroxide oxidation | N-oxides, hydroxylated species |
| Thermal | >60°C | Assesses heat stability | Varies, often complex mixtures |
| Photolytic | ICH Q1B Light Exposure | Assesses light sensitivity | Varies, often complex mixtures |
Protocol 2: Stability-Indicating HPLC-UV Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.
Objective: To develop an HPLC method that separates the parent compound from all potential degradation products.
Suggested Starting Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a shallow gradient (e.g., 10% B to 90% B over 20 minutes) to ensure separation of all potential impurities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan with a photodiode array (PDA) detector from 200-400 nm to find the optimal wavelength for the parent and any degradants. A wavelength around the compound's λmax (e.g., ~254 nm or ~280 nm) is a good starting point.
-
Injection Volume: 10 µL
Method Validation:
-
Specificity: Inject the placebo (all components except the active compound), a solution of the pure compound, and the stressed samples from the forced degradation study. The method is specific if the parent peak is well-resolved from all degradation peaks and any excipient peaks.
-
Peak Purity Analysis: Use a PDA detector to assess the peak purity of the parent compound in the presence of its degradants. The peak should be spectrally homogenous.
-
Linearity, Accuracy, and Precision: Validate these parameters according to standard ICH Q2(R1) guidelines.
References
-
Ragno, G., Risoli, A., Ioele, G., & De Luca, M. (2006). Photo- And Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 802-806. [Link]
-
Biotech Res Asia. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biotech Res Asia, 22(3). [Link]
-
ResearchGate. (n.d.). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. [Link]
-
Keri, R. S., et al. (2015). Arylazobenzimidazoles: versatile visible-light photoswitches with tuneable Z-isomer stability. PubMed Central. [Link]
-
ResearchGate. (n.d.). Photodegradation Pattern of Benzimidazole Anthelmintics. [Link]
-
EnPress Journals. (n.d.). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. [Link]
-
Preprints.org. (2024). Current Achievements of Benzimidazole: A Review. [Link]
-
Thieme E-Books & E-Journals. (n.d.). Recent Advances in the Synthesis of Benzimidazole Derivatives from the Oxidative Coupling of Primary Amines. [Link]
-
Yilmaz, H., & Zengin, A. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Food Additives & Contaminants: Part A, 40(4), 542-551. [Link]
-
Wikipedia. (n.d.). Benzimidazole. [Link]
-
J-STAGE. (n.d.). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. [Link]
-
Royal Society of Chemistry. (2019). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A. [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. [Link]
-
National Institutes of Health. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 27(19), 6231. [Link]
-
IJFMR. (n.d.). Study on Benzimidazole: A Comprehensive Review. [Link]
-
National Institutes of Health. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Frontiers in Pharmacology, 13, 1033379. [Link]
-
National Institutes of Health. (2024). Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database. PLOS Neglected Tropical Diseases, 18(1), e0011884. [Link]
-
The Criticality of Benzimidazole Derivatives in Pharmaceutical Development. (2025). Pharmaffiliates. [Link]
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PubChem. (n.d.). This compound. [Link]
-
MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). [Link]
-
IJRPR. (2022). Forced Degradation – A Review. International Journal of Research and Publication and Reviews, 3(11), 1642-1649. [Link]
-
American Chemical Society. (1947). The Preparation and Reactions of 2-Benzimidazolecarboxylic Acid and 2-Benzimidazoleacetic Acid. Journal of the American Chemical Society, 69(10), 2441–2443. [Link]
-
Wiley Online Library. (n.d.). The Chemistry of the Benzimidazoles. [Link]
-
ResearchGate. (2013). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
Pharmaffiliates. (n.d.). This compound. [Link]
-
IJPREMS. (n.d.). A COMPREHENSIVE REVIEW OF FORCED DEGRADATION STUDIES AND STABILITY INDICATING METHODS FOR PARACETAMOL AND METRONIDAZOLE. [Link]
-
ResearchGate. (n.d.). Chemical structure of benzimidazole carboxamide derivatives synthesized via Scheme 2. [Link]
-
National Institutes of Health. (2013). Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amination of Aryl Iodides. Molecules, 18(11), 13812–13827. [Link]
-
PubChem. (n.d.). 4-Hydroxy-N,N,2-trimethylbenzimidazole-6-carboxamide. [Link]
-
PubChem. (n.d.). 1-Benzyl-4-hydroxy-2-methyl-1H-benzo[D]imidazole-6-carboxylic acid. [Link]
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Scale-Up of Benzimidazole Derivative Production
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Welcome to the Technical Support Center for Benzimidazole Derivative Synthesis. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of scaling up benzimidazole derivative production. As Senior Application Scientists, we understand that transitioning a synthesis from the bench to a larger scale introduces a new set of challenges. This resource is built upon a foundation of scientific expertise and field-proven insights to help you anticipate, diagnose, and resolve common issues encountered during your experiments.
Our approach is not just to provide protocols, but to explain the underlying chemistry and engineering principles. We believe that a deeper understanding of the "why" behind each step is crucial for successful and reproducible large-scale synthesis.
Section 1: Troubleshooting Common Scale-Up Challenges
This section is formatted in a question-and-answer style to directly address specific problems you may encounter. We will delve into the root causes and provide actionable solutions.
Reaction Yield and Purity Issues
Question: We are experiencing a significant drop in yield and an increase in impurities, including a persistent colored byproduct, upon scaling up our benzimidazole synthesis from a 1g to a 100g scale. What are the likely causes and how can we mitigate them?
Answer: This is a classic challenge in process scale-up. The drop in yield and increase in impurities often stem from a combination of factors that are less pronounced at the bench scale. Let's break down the potential culprits and solutions.[1][2]
Root Cause Analysis:
-
Heat Management: The condensation reaction to form benzimidazoles is frequently exothermic.[3] At a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to localized "hot spots," which can accelerate side reactions and decomposition, resulting in lower yields and the formation of colored impurities.[3]
-
Mixing Inefficiency: What appears as a homogenous mixture in a small flask may not be so in a large reactor. Inefficient mixing can lead to localized high concentrations of reactants, which can also promote side reactions and impurity formation.[3]
-
Reagent Addition Rate: The rate of reagent addition becomes critical at scale. A rapid addition of one reactant to another can exacerbate the exotherm and create concentration gradients, leading to the issues described above.[3]
-
Oxidation of Starting Materials: o-Phenylenediamines are susceptible to oxidation, which can form colored impurities.[2][4] This is often more pronounced on a larger scale due to longer reaction and work-up times, and potentially greater exposure to air.
Troubleshooting and Optimization Protocol:
-
Controlled Reagent Addition: Implement a slow, controlled addition of the aldehyde or carboxylic acid to the solution of o-phenylenediamine using a syringe pump or an addition funnel. This will help to manage the reaction exotherm.[3]
-
Inert Atmosphere: To prevent the oxidation of the o-phenylenediamine starting material, run the reaction under an inert atmosphere, such as nitrogen or argon.[2][4]
-
Monitor Reaction Progress: Use analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting materials and the formation of the product and any byproducts.[4] This will help you determine the optimal reaction time and identify if the reaction is stalling.
-
Purification of Crude Product:
-
Activated Carbon Treatment: For the removal of colored impurities, consider treating a solution of the crude product with activated carbon during recrystallization.[2][4]
-
Acid-Base Extraction: Benzimidazoles are basic and can be separated from non-basic impurities through acid-base extraction.[2] Dissolve the crude product in an organic solvent and extract it with an acidic aqueous solution. The benzimidazole will move to the aqueous layer. Then, neutralize the aqueous layer to precipitate the purified product.[2]
-
Side Product Formation: The Challenge of 1,2-Disubstituted Benzimidazoles
Question: Our desired product is a 2-substituted benzimidazole, but on a larger scale, we are observing a significant amount of the 1,2-disubstituted byproduct. How can we improve the selectivity of our reaction?
Answer: The formation of 1,2-disubstituted benzimidazoles is a common selectivity issue, particularly when using aldehydes as one of the reactants.[2][5] The mechanism involves the initial formation of the 2-substituted benzimidazole, which can then react with a second molecule of the aldehyde.
Strategies to Enhance Selectivity:
-
Stoichiometric Control: Carefully control the stoichiometry of your reactants. Using a 1:1 ratio or a slight excess of the o-phenylenediamine to the aldehyde can favor the formation of the mono-substituted product.[2]
-
Catalyst Selection: The choice of catalyst can significantly influence selectivity. Some Lewis acids, like Erbium(III) triflate (Er(OTf)₃), have been shown to selectively produce mono-substituted benzimidazoles with electron-rich aldehydes.[5]
-
Solvent Choice: The polarity of the solvent can play a role. Non-polar solvents such as toluene may favor the formation of the 2-substituted product, whereas more polar solvent mixtures like water-ethanol can sometimes lead to an increase in the 1,2-disubstituted product.[2]
| Parameter | Recommendation for 2-Substituted Selectivity | Rationale |
| Stoichiometry | 1:1 or slight excess of o-phenylenediamine | Reduces the availability of the aldehyde for the second substitution reaction. |
| Catalyst | Lewis acids (e.g., Er(OTf)₃) | Can promote the desired mono-substitution pathway.[5] |
| Solvent | Non-polar (e.g., Toluene) | May disfavor the second, more polar, transition state leading to the 1,2-disubstituted product.[2] |
Section 2: Frequently Asked Questions (FAQs) for Scale-Up
Q1: What are the most critical parameters to consider when selecting a catalyst for a large-scale benzimidazole synthesis?
A1: For large-scale operations, catalyst selection extends beyond just reaction rate and yield. Key considerations include:
-
Reusability and Ease of Removal: Heterogeneous catalysts are often preferred for their ease of separation from the reaction mixture, which simplifies the work-up process and can reduce costs.[3][5]
-
Catalyst Loading: The amount of catalyst used can impact both the cost and the purity of the final product. It's crucial to optimize the catalyst loading to find the right balance.[3]
-
Safety and Toxicity: The toxicity of the catalyst is a major concern, especially in pharmaceutical applications. Green chemistry principles encourage the use of less toxic and more environmentally benign catalysts.[6]
Q2: How can we improve the purification of our benzimidazole derivative when the product and impurities have similar polarities?
A2: This is a common and frustrating challenge in purification. When standard column chromatography is not effective, consider the following strategies:
-
Recrystallization: This is a powerful technique for purifying crystalline solids. A careful screening of different solvent systems is often necessary to find one that provides good separation.
-
Derivative Formation: In some cases, it may be possible to temporarily convert your benzimidazole into a derivative with different polarity, purify it, and then convert it back to the desired product.
-
Preparative HPLC: While more expensive and resource-intensive, preparative HPLC can provide excellent separation of compounds with very similar polarities.
Q3: Are there any "green" chemistry approaches that are particularly well-suited for the large-scale synthesis of benzimidazoles?
A3: Yes, the principles of green chemistry are highly relevant to the scale-up of benzimidazole synthesis.[6][7] Some effective approaches include:
-
Use of Heterogeneous Catalysts: As mentioned earlier, these catalysts are easily recoverable and reusable, which minimizes waste.[5][8]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and often leads to higher yields and cleaner reactions compared to conventional heating.[9][10]
-
Solvent-Free or Alternative Solvents: Whenever possible, running reactions under solvent-free conditions can dramatically reduce waste.[8] When a solvent is necessary, consider greener alternatives to traditional volatile organic compounds.[6]
Section 3: Experimental Workflow and Visualization
General Experimental Workflow for Benzimidazole Synthesis
The following diagram illustrates a typical workflow for the synthesis of a 2-substituted benzimidazole derivative.
Caption: General experimental workflow for benzimidazole synthesis.
Troubleshooting Decision Tree for Low Yield
This diagram provides a logical pathway for diagnosing the cause of low yields in your benzimidazole synthesis.
Caption: Troubleshooting decision tree for low benzimidazole yield.
References
- BenchChem Technical Support Team. (2025). troubleshooting guide for low conversion rates in benzimidazole synthesis. BenchChem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Benzimidazole Synthesis. BenchChem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Scaling Up the Synthesis of 2-Substituted Benzimidazoles. BenchChem.
- BenchChem Technical Support Team. (2025). optimization of reaction conditions for benzimidazole synthesis. BenchChem.
-
Di Mola, I., et al. (2019). Optimisation by Design of Experiment of Benzimidazol-2-One Synthesis under Flow Conditions. ResearchGate. [Link]
- BenchChem Technical Support Team. (2025). The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide. BenchChem.
-
Khan, I., et al. (2021). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. National Institutes of Health (NIH). [Link]
-
Thi Chung, N., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. Royal Society of Chemistry. [Link]
- BenchChem Technical Support Team. (2025). overcoming challenges in the synthesis of substituted benzimidazoles. BenchChem.
-
Organic Syntheses. Benzimidazole. Organic Syntheses. [Link]
-
Iannelli, P., et al. (2020). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. [Link]
-
ResearchGate. Optimization of benzimidazole synthesis. ResearchGate. [Link]
-
National Institutes of Health (NIH). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. National Institutes of Health (NIH). [Link]
-
Organic Chemistry Portal. Benzimidazole synthesis. Organic Chemistry Portal. [Link]
-
Sharma, S., et al. (2023). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Bentham Science. [Link]
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- 10. Benzimidazole synthesis [organic-chemistry.org]
Technical Support Center: Refining Purification Protocols for Pharmaceutical Intermediates
Welcome to the Technical Support Center for the purification of pharmaceutical intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of refining purification protocols. Here, we address common challenges encountered during chromatography, crystallization, and liquid-liquid extraction with in-depth, scientifically grounded troubleshooting advice and frequently asked questions. Our goal is to provide not just solutions, but a deeper understanding of the underlying principles to empower you in your experimental work.
Section 1: General Troubleshooting and Impurity Profiling
The quality of a pharmaceutical intermediate is a critical determinant of the final Active Pharmaceutical Ingredient's (API) purity, safety, and efficacy.[1][2] Impurities introduced or not removed at the intermediate stage can lead to downstream processing issues, reduced yields, and potential safety concerns.[3][4] Therefore, a robust impurity profiling strategy is the foundation of any successful purification protocol.
Frequently Asked Questions (FAQs): Impurity Profiling
Q1: What are the common sources of impurities in pharmaceutical intermediates?
A1: Impurities in pharmaceutical intermediates can be broadly categorized and arise from various sources throughout the manufacturing process:[5][6][7]
-
Organic Impurities: These are often the most complex and can include starting materials, by-products of the reaction, intermediates from alternative reaction pathways, degradation products, and residual reagents or catalysts.[6][7]
-
Inorganic Impurities: These typically originate from reagents, catalysts (like heavy metals), inorganic salts, and materials used in the process such as filter aids.[6][7]
-
Residual Solvents: Volatile organic compounds used during the synthesis or purification process that are not completely removed.[6]
A thorough understanding of the synthetic route and potential side reactions is crucial for anticipating and identifying potential impurities.
Q2: Which analytical techniques are essential for impurity detection and quantification?
A2: A multi-pronged analytical approach is necessary for comprehensive impurity profiling. The most commonly employed techniques include:
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity assessment of non-volatile and thermally unstable compounds. It is widely used for both qualitative and quantitative analysis of impurities.[8][9]
-
Gas Chromatography (GC): GC is ideal for the analysis of volatile compounds, particularly residual solvents.[8][9]
-
Mass Spectrometry (MS): When coupled with LC (LC-MS) or GC (GC-MS), mass spectrometry provides structural information about impurities, aiding in their identification.[5][9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of unknown impurities that have been isolated.[1][10]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups and can be used to confirm the identity of an intermediate.[9]
The choice of technique depends on the properties of the intermediate and the suspected impurities. Method validation according to ICH Q2 guidelines is essential to ensure the reliability of the analytical data.[11]
Section 2: Troubleshooting Chromatography
Chromatography, particularly column chromatography, is a cornerstone of purification in the pharmaceutical industry.[12] It offers high resolving power for separating complex mixtures.[13] However, various issues can arise that compromise separation efficiency.
Chromatography Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting common chromatography issues.
Frequently Asked Questions (FAQs): Chromatography
Q1: My column is showing high backpressure. What are the likely causes and how can I fix it?
A1: High backpressure is a common issue that can halt your purification process. The causes can be traced to several factors:
-
Blockage in the system: Particulates from the sample, mobile phase, or worn pump seals can clog the column inlet frit, tubing, or injector.
-
Solution: Systematically disconnect components starting from the detector and working backward to identify the point of blockage. Replace any clogged frits or tubing. Ensure your sample and mobile phases are filtered through an appropriate pore size membrane.
-
-
Column contamination: Strongly retained impurities from previous runs can accumulate on the column, restricting flow.
-
Solution: Implement a robust column cleaning and regeneration protocol. This may involve flushing with strong solvents.
-
-
Inappropriate mobile phase: High viscosity of the mobile phase can lead to increased backpressure.
-
Solution: If possible, consider a less viscous mobile phase or increase the column temperature to reduce viscosity.
-
-
Too high of a flow rate: Exceeding the recommended flow rate for the column and particle size will increase backpressure.
-
Solution: Reduce the flow rate to within the manufacturer's recommended range.
-
Q2: I'm observing poor separation or peak tailing. What should I investigate?
A2: Poor resolution and asymmetric peaks are indicative of suboptimal separation conditions. Here’s what to look into:
-
Incorrect mobile phase composition: The mobile phase may not be strong enough to elute the compound efficiently, or it may be too strong, causing co-elution with impurities.
-
Solution: Develop a new mobile phase method. Start with a scouting gradient to determine the approximate solvent strength needed and then optimize with isocratic runs or a shallower gradient.[14]
-
-
Column degradation: Loss of stationary phase or the formation of voids in the column bed can lead to poor peak shape and resolution.
-
Solution: Visually inspect the column for voids at the inlet. If a void is present, the column may need to be repacked or replaced. A decrease in theoretical plates over time is a good indicator of column degradation.
-
-
Sample overload: Injecting too much sample can saturate the column, leading to broad, tailing peaks.
-
Solution: Reduce the sample concentration or injection volume. The dynamic binding capacity of the resin is a key parameter to consider during intermediate purification steps.[13]
-
-
Secondary interactions: Unwanted interactions between the analyte and the stationary phase (e.g., silanol interactions in reverse-phase chromatography) can cause peak tailing.
-
Solution: Add a competing agent to the mobile phase, such as a small amount of a polar solvent or an ion-pairing agent, to block these secondary interaction sites. Adjusting the pH of the mobile phase can also mitigate these effects.
-
Section 3: Troubleshooting Crystallization
Crystallization is a powerful technique for purification, often capable of delivering high-purity intermediates.[12][15] However, it is a complex process influenced by numerous factors, and achieving consistent results can be challenging.[16][17]
Crystallization Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common crystallization problems.
Frequently Asked Questions (FAQs): Crystallization
Q1: My compound is "oiling out" instead of crystallizing. What is happening and how can I fix it?
A1: "Oiling out," or liquid-liquid phase separation, occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the level of supersaturation is too high or the temperature is too high for nucleation to occur.
-
Causality: The molecules have a high driving force to come out of solution but lack the time or proper orientation to form an ordered crystal lattice.
-
Solutions:
-
Reduce the rate of supersaturation generation: Slow down the cooling rate or the addition of an anti-solvent.
-
Increase the solvent volume: This will lower the overall concentration and may prevent oiling out.
-
Lower the crystallization temperature: A lower temperature may favor nucleation over liquid-liquid phase separation.
-
Change the solvent system: A solvent in which the intermediate has slightly lower solubility may be beneficial.[12]
-
Q2: The purity of my crystallized intermediate is inconsistent between batches. What factors should I investigate?
A2: Batch-to-batch inconsistency is a significant concern in pharmaceutical manufacturing.[16] The following factors are often at play:
-
Polymorphism: The intermediate may exist in multiple crystalline forms (polymorphs), each with different properties like solubility and stability.[16][17] Uncontrolled changes in crystallization conditions can lead to the formation of different polymorphs.
-
Solution: Implement strict control over crystallization parameters such as temperature, agitation, and cooling rate. Seeding with crystals of the desired polymorph can help ensure consistency.
-
-
Impurity Entrapment: The rate of crystal growth can affect purity. Rapid crystal growth can trap impurities within the crystal lattice.
-
Solution: Slow down the crystallization process to allow for more selective incorporation of the desired molecules into the crystal lattice.
-
-
Solvate/Hydrate Formation: The intermediate may crystallize with solvent molecules (solvates) or water (hydrates) incorporated into the crystal structure.[16]
-
Solution: Characterize the solid form to determine if a solvate or hydrate is forming. A different solvent system may be needed to obtain the unsolvated form.
-
Q3: How does scale-up affect my crystallization process?
A3: Scaling up a crystallization process from the lab to a pilot plant or manufacturing scale introduces significant challenges.[16][18]
-
Mixing and Heat Transfer: The hydrodynamics and heat transfer characteristics of a large reactor are very different from a laboratory flask. This can lead to localized supersaturation and temperature gradients, affecting crystal size distribution and purity.[16]
-
Solution: Process modeling and the use of process analytical technology (PAT) can help in understanding and controlling these parameters during scale-up. Geometric similarity between vessels is also a key consideration.
Section 4: Troubleshooting Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a fundamental technique for separating compounds based on their differential solubility in two immiscible liquid phases.[19] While seemingly straightforward, several issues can complicate the process.
Frequently Asked Questions (FAQs): Liquid-Liquid Extraction
Q1: I'm having trouble with emulsion formation during extraction. What can I do?
A1: Emulsions are a common and frustrating problem in LLE, where the two liquid phases fail to separate cleanly.[19][20] They are often caused by the presence of surfactants or finely divided solids at the interface.
-
Prevention is better than cure:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel to minimize the energy input that creates emulsions.[19]
-
-
Breaking an Emulsion:
-
Addition of Brine: Adding a saturated sodium chloride solution (brine) increases the ionic strength of the aqueous phase, which can help to break the emulsion.[19]
-
Change in pH: Adjusting the pH of the aqueous phase can alter the charge of the emulsifying agent, potentially destabilizing the emulsion.
-
Filtration: Passing the emulsified mixture through a bed of a filter aid like celite can sometimes break the emulsion.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can provide the force needed to separate the phases.[21]
-
Q2: My recovery of the target intermediate is low. What are the potential causes?
A2: Low recovery can be due to several factors related to the chemistry of the system:
-
Incorrect pH: For acidic or basic intermediates, the pH of the aqueous phase is critical. The pH should be adjusted to ensure the intermediate is in its neutral, un-ionized form, which will be more soluble in the organic solvent.
-
Solution: Adjust the pH of the aqueous phase to be at least 2 pH units away from the pKa of the compound (2 units above for a base, 2 units below for an acid) to ensure it is fully neutralized.
-
-
Insufficient Partition Coefficient (K): The partition coefficient describes how the intermediate distributes between the two phases. If K is low, multiple extractions will be needed.
-
Solution: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. This is a more efficient way to extract the compound.
-
-
Inappropriate Solvent Choice: The organic solvent may not be optimal for solubilizing the intermediate.
-
Solution: Select a solvent where the intermediate has high solubility and the impurities have low solubility. Consider factors like polarity, density, and boiling point.[20]
-
Solvent Selection Guide for LLE
| Solvent | Polarity Index | Density (g/mL) | Boiling Point (°C) | Common Uses & Considerations |
| Hexane | 0.1 | 0.655 | 69 | Non-polar, good for extracting non-polar compounds. Less dense than water. |
| Diethyl Ether | 2.8 | 0.713 | 34.6 | Good general-purpose solvent, but highly flammable and prone to peroxide formation. Less dense than water. |
| Ethyl Acetate | 4.4 | 0.902 | 77.1 | Medium polarity, good for a wide range of compounds. Less dense than water. |
| Dichloromethane | 3.1 | 1.33 | 39.6 | Good for extracting a variety of compounds, but is a suspected carcinogen. Denser than water. |
| Chloroform | 4.1 | 1.49 | 61.2 | Similar to dichloromethane but more toxic. Denser than water. |
Data compiled from various chemical reference sources.
References
- Crystallization & Solid Form Challenges for Intermediates - At Tianming Pharmaceutical. (2025-12-26).
- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
- Impurity Profiling in Drug Development - Veeprho. (2020-03-16).
- Pharmaceutical Crystalliz
- Pharmaceutical Intermediate Quality Standards: A Practical Guide.
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. (2025-09-22).
- Optimization of integrated chromatography sequences for purific
- impurity-profiling - Simson Pharma. (2023-03-29).
- Impurity Profiling: Characterization of unknown impurities in pharmaceuticals - Kymos.
- Crystallization challenges in drug development: scale
Sources
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- 2. globalpharmatek.com [globalpharmatek.com]
- 3. nbinno.com [nbinno.com]
- 4. Troubleshooting Common Pharmaceutical Manufacturing Challenges – Global Center for Pharmaceutical Industry [globalpharmacenter.com]
- 5. veeprho.com [veeprho.com]
- 6. biotech-spain.com [biotech-spain.com]
- 7. Impurity Profiling: Characterization of unknown impurities [kymos.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 10. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tianmingpharm.com [tianmingpharm.com]
- 12. shyzchem.com [shyzchem.com]
- 13. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. moravek.com [moravek.com]
- 16. tianmingpharm.com [tianmingpharm.com]
- 17. syrris.com [syrris.com]
- 18. Crystallization challenges in drug development: scale-up from laboratory to pilot plant and beyond. | Semantic Scholar [semanticscholar.org]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 21. benchchem.com [benchchem.com]
mitigating impurities in the synthesis of 1-Benzyl-4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide
Introduction: This technical guide addresses common challenges in the synthesis of 1-Benzyl-4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide, a key intermediate in pharmaceutical development.[1] Achieving high purity is critical for downstream applications and regulatory compliance. This document provides in-depth, cause-and-effect troubleshooting for impurity mitigation, structured as a series of frequently encountered issues. Our approach is grounded in mechanistic understanding to empower researchers not just to solve immediate problems, but to anticipate and prevent them in future synthetic campaigns.
Section 1: The Synthetic Landscape
The multi-step synthesis of the target molecule involves the formation of the core benzimidazole structure, followed by functional group manipulations. A representative synthetic pathway is outlined below. Understanding this sequence is fundamental to pinpointing the origin of process-related impurities.
Caption: Proposed synthetic workflow for the target molecule.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common impurities and synthetic hurdles encountered during the synthesis of this compound.
Q1: My final product is contaminated with a significant amount of the corresponding carboxylic acid. What is causing this and how can I prevent it?
A1: Root Cause Analysis & Mechanism
This impurity is identified as 1-Benzyl-4-hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid . Its presence is a direct result of the hydrolysis of the N,N-dimethylcarboxamide group . Amide bonds, while generally stable, are susceptible to cleavage under both acidic and basic conditions, a reaction that is often accelerated by heat.[2][3]
The hydrolysis can occur at two key stages:
-
Aqueous Workup: If the workup conditions are too acidic or basic, particularly while heating to dissolve solids, hydrolysis can be initiated.
-
Purification: During chromatographic purification, the use of acidic or basic modifiers (e.g., formic acid, triethylamine) in protic solvents (like methanol) can facilitate slow hydrolysis on the column.
Caption: Formation of carboxylic acid via amide hydrolysis.
Mitigation Strategies:
-
pH Control During Workup: Maintain the pH of aqueous layers between 6.0 and 8.0 during extraction and washing steps. Use buffered solutions (e.g., phosphate buffer) if precise control is necessary.
-
Temperature Management: Avoid heating the reaction mixture for extended periods after the addition of aqueous acid or base. Perform extractions and washes at room temperature or below.
-
Purification Protocol Optimization:
-
If using reverse-phase HPLC, minimize the residence time on the column.
-
For silica gel chromatography, ensure the silica is neutral. Use aprotic solvents like dichloromethane (DCM) and ethyl acetate, minimizing the use of methanol which can act as a proton source.
-
If an amine base is needed to prevent streaking on silica, use a non-nucleophilic, volatile base like N,N-diisopropylethylamine (DIPEA) in minimal quantities.
-
Q2: I'm observing a byproduct with a mass corresponding to the loss of the benzyl group. What reaction is occurring and what are the mitigation strategies?
A2: Root Cause Analysis & Mechanism
This impurity is 4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide , formed via N-debenzylation . The N-benzyl group is a common protecting group, but it can be labile under certain conditions.
Common causes for unintentional debenzylation include:
-
Catalytic Hydrogenolysis: If any steps in the synthesis sequence utilize palladium, platinum, or nickel catalysts with a hydrogen source (e.g., H₂, ammonium formate), the N-benzyl group is highly susceptible to cleavage.[4] This is a common method for intentional debenzylation.
-
Strong Acid: Certain strong acids, particularly at elevated temperatures, can facilitate the cleavage of the benzyl group.[5]
-
Oxidative/Reductive Cleavage: Some specific reagents can cause debenzylation. For example, treatment with potassium tert-butoxide in DMSO with oxygen can lead to N-debenzylation.[6]
Mitigation Strategies:
-
Reagent Selection: Scrutinize the entire synthetic route for any conditions known to cause hydrogenolysis. If a reduction is needed elsewhere in the molecule, select a reagent that is chemoselective and will not affect the N-benzyl group (e.g., sodium borohydride for reducing a ketone, if applicable).
-
Avoid Harsh Acidity: If acidic conditions are required, use the mildest acid possible for the shortest duration necessary. Avoid refluxing in strong acids like concentrated HCl or H₂SO₄.
-
Inert Atmosphere: While less common for this specific cleavage, running reactions under an inert atmosphere (N₂ or Argon) can prevent some oxidative degradation pathways that may contribute to debenzylation under specific basic conditions.[6]
Q3: My final N-benzylation step is low-yielding, with significant starting material remaining. How can I improve this conversion?
A3: Root Cause Analysis & Optimization
Incomplete conversion in the N-benzylation step is a frequent issue related to suboptimal reaction conditions. The reaction involves the deprotonation of the benzimidazole nitrogen to form a nucleophilic anion, which then attacks the benzyl halide.
Key Parameters for Optimization:
| Parameter | Common Issue | Recommended Optimization | Rationale |
| Base | The base is too weak to fully deprotonate the benzimidazole nitrogen. | Switch from a weaker base (e.g., K₂CO₃, Et₃N) to a stronger, non-nucleophilic base like sodium hydride (NaH). | NaH provides irreversible and complete deprotonation, creating a higher concentration of the active nucleophile.[7] |
| Solvent | The solvent does not adequately dissolve the reactants or stabilize the intermediate. | Use a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (ACN). | These solvents effectively dissolve the benzimidazole salt and promote Sₙ2 reactions.[7] |
| Temperature | The reaction is too slow at room temperature. | Gently heat the reaction mixture. Refluxing in acetonitrile (approx. 82 °C) is a common and effective condition. | Increased temperature provides the necessary activation energy to overcome the reaction barrier. |
| Leaving Group | Benzyl chloride is used and shows low reactivity. | Switch to benzyl bromide. | Bromide is a better leaving group than chloride, leading to a faster reaction rate. |
| Water Content | Trace amounts of water are quenching the base (especially NaH). | Use anhydrous solvents and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere. | Water will react with strong bases like NaH, reducing its effective concentration and lowering the yield. |
Recommended Protocol for High-Conversion N-Benzylation:
-
To a flame-dried flask under a nitrogen atmosphere, add the benzimidazole starting material (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.
-
Slowly add benzyl bromide (1.1 eq) via syringe.
-
Heat the reaction to 50-60 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and carefully quench by the slow addition of water.
Q4: I'm detecting an impurity with a mass of +16 Da compared to my product. What is it and how can it be avoided?
A4: Root Cause Analysis & Mechanism
An M+16 impurity is almost certainly the Benzimidazole N-Oxide . The lone pair of electrons on the non-benzylated nitrogen of the imidazole ring can be oxidized to form an N-oxide.[8] This is a known side reaction for benzimidazoles and related nitrogen-containing heterocycles.
Formation is typically caused by:
-
Oxidizing Agents: The presence of unintentional oxidizing agents in the reaction mixture.
-
Air Oxidation: For some sensitive substrates, prolonged reaction times at elevated temperatures in the presence of atmospheric oxygen can lead to N-oxide formation.[9]
Caption: Oxidation of the benzimidazole core to an N-oxide.
Mitigation Strategies:
-
Maintain an Inert Atmosphere: Conduct reactions, particularly those requiring heat, under a nitrogen or argon atmosphere. This is the most effective way to prevent air oxidation.
-
Purify Reagents: Ensure that solvents are free of peroxides, which can act as oxidants. For example, aged bottles of THF can contain peroxides.
-
Control Reaction Time: Avoid unnecessarily long reaction times, especially at elevated temperatures, to minimize the window for potential oxidation.
-
Introduce Antioxidants: In some cases, adding a small amount of a mild antioxidant or radical scavenger can suppress oxidation, but this should be tested carefully to ensure it doesn't interfere with the primary reaction.
Section 3: Recommended Purification Protocol
For the removal of the aforementioned impurities, flash column chromatography is generally effective.
Protocol: Flash Column Chromatography
-
Adsorbent: Neutral silica gel, 230-400 mesh.
-
Sample Preparation: Adsorb the crude product onto a small amount of silica gel. Ensure the solvent is fully removed to create a dry, free-flowing powder.
-
Solvent System (Eluent): A gradient elution is recommended.
-
Starting Eluent: 100% Dichloromethane (DCM) or a mixture with low polarity like 98:2 DCM:Ethyl Acetate. This will elute non-polar impurities.
-
Gradient: Gradually increase the polarity by increasing the percentage of ethyl acetate, followed by a small percentage of methanol if necessary. A typical gradient might be from 0% to 100% Ethyl Acetate in DCM, followed by 0% to 5% Methanol in DCM.
-
-
Impurity Elution Profile (Typical):
-
Debenzylated Impurity: Will be more polar than the product and elute later.
-
Carboxylic Acid Impurity: Is significantly more polar and may require a methanol gradient to elute. It often streaks on the column.
-
N-Oxide Impurity: Is also more polar than the parent compound.
-
-
Fraction Collection: Collect small fractions and analyze by TLC or LC-MS to identify those containing the pure product.
References
-
Mild Hydrolysis or Alcoholysis of Amides. Ti(IV) Catalyzed Conversion of Primary Carboxamides to Carboxylic Acids or Esters. ResearchGate. Available at: [Link]
-
Hydrolysis of Esters and Amides. Dalal Institute. Available at: [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. Available at: [Link]
-
One-Pot Two-Step Synthesis of 2-Aryl benzimidazole N-oxides Using Microwave Heating as a Tool. PMC - NIH. Available at: [Link]
-
Amide Hydrolysis: Mechanism, Conditions and Applications. Allen. Available at: [Link]
-
A simple synthesis of benzimidazole N-oxides from 2-nitroaniline derivatives. Canadian Science Publishing. Available at: [Link]
-
mechanism of amide hydrolysis. YouTube. Available at: [Link]
-
An efficient method for the N-debenzylation of aromatic heterocycles. ResearchGate. Available at: [Link]
-
A New and Simple Synthesis of Benzimidazole N-Oxides. RSC Publishing. Available at: [Link]
-
Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at: [Link]
-
Benzimidazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. Available at: [Link]
-
Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Publishing. Available at: [Link]
-
The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. NIH. Available at: [Link]
-
Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Current Trends in Pharmacy and Pharmaceutical Chemistry. Available at: [Link]
-
Preparation of benzimidazole N-oxides by catalytic hydrogenation. ACS Publications. Available at: [Link]
-
A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. NIH. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. University of Oxford. Available at: [Link]
-
RESEARCH ON BENZIMIDAZOLE DERIVATIVES. DTIC. Available at: [Link]
-
Deprotection of N-benzylbenzimidazoles and N-benzylimidazoles with triethylsilane and Pd/C. Semantic Scholar. Available at: [Link]
-
Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. NIH. Available at: [Link]
-
Benzimidazole. Wikipedia. Available at: [Link]
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Validation & Comparative
Validating the Molecular Architecture: A Comparative Guide to the Structural Elucidation of 1-Benzyl-4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide
In the landscape of pharmaceutical development, the unambiguous determination of a molecule's structure is a cornerstone of safety, efficacy, and intellectual property. For drug intermediates like 1-Benzyl-4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide, a compound noted as an intermediate in the synthesis of various active pharmaceutical ingredients, rigorous structural validation is not merely a procedural step but a critical aspect of quality control.[1][2] This guide provides an in-depth, comparative analysis of the primary analytical techniques for the structural elucidation of this specific benzimidazole derivative, offering both theoretical predictions and practical, field-proven experimental protocols.
The benzimidazole core is a privileged scaffold in medicinal chemistry, appearing in numerous therapeutic agents.[3][4] The structural complexity of the title compound, with its multiple substitution patterns and functional groups, necessitates a multi-pronged analytical approach to ensure its identity and purity. This guide will focus on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and for ultimate confirmation, X-ray Crystallography.
Predicted Structural Data at a Glance
Before delving into experimental specifics, a thorough understanding of the expected data is paramount. Based on the known structure of this compound, we can predict the key spectroscopic signatures.
| Parameter | Predicted Value |
| Molecular Formula | C18H19N3O2[5][6][7] |
| Molecular Weight | 309.37 g/mol [5][6] |
| Monoisotopic Mass | 309.1477 Da[5] |
| ¹H NMR | Multiple distinct signals in aromatic, benzylic, methoxy, and N,N-dimethyl regions. |
| ¹³C NMR | 18 distinct carbon signals, including carbonyl, aromatic, and aliphatic carbons. |
The Workflow for Structural Validation
A logical and efficient workflow is crucial for the comprehensive structural validation of a novel or synthesized compound. The following diagram illustrates the recommended process, emphasizing the complementary nature of each analytical technique.
Caption: Logical flow for NMR data interpretation.
III. X-ray Crystallography: The Gold Standard
For an unequivocal determination of the three-dimensional structure, including stereochemistry and conformation, single-crystal X-ray crystallography is the gold standard. [8][9]This technique provides a precise map of electron density in a crystal, from which the positions of all atoms can be determined.
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystal Growth: This is often the most challenging step. The compound needs to be crystallized from a suitable solvent or solvent system to obtain a single crystal of sufficient size and quality. Techniques include slow evaporation, vapor diffusion, and cooling crystallization.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are processed to solve and refine the crystal structure, yielding the final atomic coordinates and molecular geometry. The benzimidazole core in similar structures is often found to be planar or nearly planar. [9][10][11][12]
Interpreting the Crystallographic Data
The output of a successful X-ray crystallographic experiment is a 3D model of the molecule, which confirms the connectivity and provides precise bond lengths, bond angles, and torsion angles. This data serves as the ultimate proof of the proposed structure.
Conclusion: A Synergistic Approach to Structural Validation
The structural validation of this compound requires a synergistic approach that leverages the strengths of multiple analytical techniques. High-resolution mass spectrometry provides the initial confirmation of the elemental composition. Subsequently, a comprehensive analysis of 1D and 2D NMR spectra allows for the detailed mapping of the molecular framework. Finally, where feasible, single-crystal X-ray crystallography offers the definitive and unambiguous determination of the three-dimensional structure. By following the protocols and interpretive logic outlined in this guide, researchers and drug development professionals can ensure the structural integrity of this important benzimidazole derivative, a critical step in the path towards the development of safe and effective pharmaceuticals.
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The Benzimidazole Scaffold: A Privileged Framework for Anticancer Drug Discovery
A Comparative Analysis of Derivatives and their Therapeutic Mechanisms
The global burden of cancer, with its high mortality rates and the emergence of drug resistance, necessitates the continuous search for novel and effective therapeutic agents.[1][2][3] Among the myriad of heterocyclic compounds explored in medicinal chemistry, the benzimidazole nucleus stands out as a "master key" due to its structural similarity to endogenous purines, allowing it to interact with a wide array of biological targets.[1][3][4] This versatile scaffold, a fusion of benzene and imidazole rings, has given rise to a multitude of derivatives exhibiting potent anticancer activities through diverse mechanisms of action.[2][5][6]
This guide provides a comparative analysis of various classes of benzimidazole derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their efficacy. We will delve into how subtle modifications to the benzimidazole core can profoundly influence its biological activity, leading to the development of targeted and potent anticancer agents.
The Versatility of the Benzimidazole Core: A Multi-pronged Attack on Cancer
Benzimidazole derivatives exert their anticancer effects by targeting various hallmarks of cancer.[2][5] Their broad spectrum of activity stems from their ability to inhibit key cellular processes essential for tumor growth and survival. The primary mechanisms of action can be broadly categorized as:
-
Disruption of the Cytoskeleton: Inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis.[5][7]
-
Enzyme Inhibition: Targeting crucial enzymes involved in cell signaling and DNA replication, such as kinases and topoisomerases.[1][5][8]
-
DNA Intercalation and Damage: Direct interaction with DNA, causing strand breaks and inhibiting replication.[1][3]
-
Epigenetic Modulation: Altering gene expression by inhibiting enzymes like histone deacetylases (HDACs).[8]
The following sections will provide a detailed comparison of benzimidazole derivatives based on these primary mechanisms.
I. Tubulin Polymerization Inhibitors: Disrupting the Cellular Scaffolding
One of the most well-established anticancer mechanisms of benzimidazole derivatives is the inhibition of tubulin polymerization.[5][7] Microtubules, dynamic polymers of α- and β-tubulin, are critical for cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, these derivatives disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][7]
Prominent Derivatives and Comparative Efficacy
Repurposed anthelmintic drugs such as Mebendazole (MBZ) and Albendazole (ABZ) have shown significant anticancer potential by this mechanism.[5][9] Their activity has been demonstrated in various cancer models, including glioblastoma and pancreatic cancer.[10] Nocodazole is another well-known benzimidazole derivative used extensively in research for its potent microtubule-disrupting activity.[5]
More recently, novel derivatives have been synthesized with improved potency and selectivity. For instance, 5,6-dimethylbenzimidazole derivatives have shown enhanced cytotoxicity against breast and lung cancer cells due to increased lipophilicity and cellular uptake.[5] Another example is Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), which induces mitochondrial-dependent apoptosis in cervical cancer cells.[1]
Structure-Activity Relationship (SAR)
The SAR for tubulin inhibitory benzimidazoles often highlights the importance of the substituent at the 2-position of the benzimidazole ring. The nature of this substituent significantly influences the binding affinity to the colchicine-binding site on β-tubulin.
Experimental Workflow: Evaluating Tubulin Polymerization Inhibition
Caption: Workflow for assessing tubulin polymerization inhibition.
Protocol: In Vitro Tubulin Polymerization Assay
-
Reagent Preparation: Reconstitute lyophilized bovine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing GTP.
-
Compound Preparation: Dissolve the benzimidazole derivative in DMSO to create a stock solution and then dilute to the desired concentrations in the assay buffer.
-
Assay Setup: In a 96-well plate, add the tubulin solution and the test compound.
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Data Acquisition: Measure the increase in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. The absorbance is proportional to the amount of polymerized tubulin.
-
Analysis: Compare the polymerization curves of treated samples with the vehicle control to determine the inhibitory effect.
II. Kinase Inhibitors: Targeting Oncogenic Signaling Pathways
Many cancers are driven by aberrant signaling pathways controlled by protein kinases. Benzimidazole derivatives have emerged as potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), HER2, Aurora kinases, and Cyclin-Dependent Kinases (CDKs).[8][9][11]
Comparative Analysis of Kinase-Targeting Derivatives
-
EGFR/HER2 Inhibitors: Nazartinib (EGF816), a third-generation EGFR tyrosine kinase inhibitor, has shown clinical efficacy in non-small cell lung cancer.[9] Other derivatives have demonstrated potent inhibition of both EGFR and HER2, with some compounds showing greater selectivity for HER2.[9]
-
Aurora Kinase Inhibitors: Pyrazole-benzimidazole hybrids have been developed as potent inhibitors of Aurora A and B kinases, with some compounds exhibiting IC50 values in the nanomolar range.[9]
-
CDK Inhibitors: Thiabendazole has been shown to inhibit CDK4/6, leading to G1 phase arrest in glioblastoma cells.[5]
The development of hybrid molecules, such as those combining benzimidazole with pyrazole or 1,2,3-triazole, has led to increased potency and selectivity against specific kinases.[1][9]
Structure-Activity Relationship (SAR)
For kinase inhibitors, the substituents on the benzimidazole ring and the linker connecting it to other pharmacophores are crucial for determining binding affinity and selectivity. For example, in a series of 1,2,3-triazolyl-benzimidazole hybrids, a PhOCH2 linker and a p-chloro substitution on the phenyl ring enhanced the potency and selectivity towards A549 non-small cell lung cancer cells.[1]
Signaling Pathway: EGFR Inhibition by Benzimidazole Derivatives
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A Comparative Analysis of 1-Benzyl-4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide and Other Tegoprazan Impurities
A Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. Tegoprazan, a potassium-competitive acid blocker (P-CAB), represents a significant advancement in the treatment of acid-related gastrointestinal disorders.[1][2] The synthesis and stability of Tegoprazan, however, can lead to the formation of various impurities that must be meticulously identified, quantified, and controlled. This guide provides a comparative overview of a key Tegoprazan intermediate and potential impurity, 1-Benzyl-4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide, alongside other known process-related impurities and degradation products.
The objective of this document is to offer a scientifically grounded comparison to aid researchers and analytical scientists in the development of robust analytical methods for impurity profiling of Tegoprazan. The information presented herein is synthesized from publicly available scientific literature and supplier specifications.
The Critical Role of Impurity Profiling in Pharmaceutical Development
Regulatory bodies such as the FDA and EMA have stringent guidelines for the identification and control of impurities in drug substances.[3] Impurity profiling is a critical component of the Common Technical Document (CTD) and is essential for ensuring the safety and quality of the final drug product. Understanding the impurity profile of an API like Tegoprazan allows for the optimization of synthetic routes to minimize their formation and the development of validated analytical methods for their routine monitoring.
Profile: this compound
This compound is a known intermediate in the synthesis of various active compounds.[4] Its structure suggests it is a precursor or a related compound in the manufacturing process of Tegoprazan.
Chemical Structure and Properties:
This compound's presence in the final API must be carefully monitored, as its chemical properties and potential toxicological profile may differ from that of Tegoprazan.
Comparative Analysis of Key Tegoprazan Impurities
The following table provides a comparative summary of this compound and other known impurities of Tegoprazan. The data is compiled from various sources, including chemical suppliers and research articles.
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Type |
| This compound | C₁₈H₁₉N₃O₂ | 309.37 | 1640981-20-9 | Process-related |
| Tegoprazan Impurity 2 | C₁₈H₂₀N₂O₄ | 328.36 | 1640981-02-7 | Process-related |
| 1-Benzyl-4-hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic Acid | C₁₆H₁₄N₂O₃ | 282.30 | 1640981-19-6 | Process-related |
| 4-Hydroxy-N,N,2-trimethyl-1-[(4-methylphenyl)sulfonyl]-1H-benzimidazole-6-carboxamide | C₁₈H₁₉N₃O₄S | 373.43 | 942195-86-0 | Process-related |
| Tegoprazan R-Isomer | C₂₀H₁₉F₂N₃O₃ | 387.39 | Not specified | Stereoisomeric |
| Tegoprazan Degradation Product 1 (DP-1) | C₁₁H₁₃N₃O₂ | 219.24 | Not specified | Degradation Product |
| Tegoprazan Degradation Product 2 (DP-2) | C₉H₁₀F₂O₂ | 188.17 | Not specified | Degradation Product |
| Tegoprazan Degradation Product 3 (DP-3) | C₉H₈F₂O₂ | 186.16 | Not specified | Degradation Product |
Data compiled from multiple sources.[2][3][8]
Experimental Protocol for Impurity Profiling
A robust analytical method is crucial for the separation and quantification of Tegoprazan and its impurities. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (MS) is the most common technique for this purpose.
Sample Preparation
-
Accurately weigh and dissolve the Tegoprazan drug substance in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.
-
Prepare individual stock solutions of each impurity reference standard at a concentration of approximately 0.1 mg/mL in the same diluent.
-
Prepare a spiked sample solution by adding known amounts of each impurity stock solution to the Tegoprazan sample solution to verify the separation and sensitivity of the method.
Chromatographic Conditions
A typical HPLC method for the analysis of Tegoprazan and its impurities would involve a reversed-phase column and gradient elution.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 280 nm or Mass Spectrometry (for identification)
Rationale for Experimental Choices:
-
C18 Column: Provides good retention and separation for a wide range of organic molecules, including Tegoprazan and its structurally similar impurities.
-
Formic Acid in Mobile Phase: Improves peak shape and ionization efficiency for mass spectrometry.
-
Gradient Elution: Necessary to elute impurities with a wide range of polarities within a reasonable timeframe.
Data Analysis
-
Identify the peaks corresponding to Tegoprazan and its impurities based on their retention times compared to the reference standards.
-
For unknown impurities, mass spectrometry can be used to determine the molecular weight and fragmentation pattern, aiding in structural elucidation.
-
Quantify the impurities using the external standard method or, if reference standards are unavailable, by the area normalization method, assuming a similar response factor to the API.
Visualization of Experimental Workflow and Impurity Relationships
The following diagrams illustrate the general workflow for impurity analysis and the relationship between the API and its impurities.
Caption: General workflow for the analysis of Tegoprazan impurities.
Caption: Relationship between Tegoprazan and its impurities.
Conclusion
The comprehensive analysis of impurities is a non-negotiable aspect of modern pharmaceutical development. For a novel drug like Tegoprazan, understanding the impurity profile, including key intermediates like this compound, is fundamental to ensuring its quality, safety, and regulatory compliance. The information and methodologies presented in this guide are intended to provide a foundational understanding for researchers and analytical scientists working on the development and quality control of Tegoprazan. Further investigation and the use of qualified reference standards are essential for the validation of any analytical method and for making informed decisions throughout the drug development lifecycle. A recent study has successfully identified eight degradation products of Tegoprazan under various stress conditions, highlighting the importance of forced degradation studies.[8][9] The development of a reliable HPLC method for the determination of related substances in Tegoprazan has also been reported, providing a solid starting point for analytical method development.[10]
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Guo, K., et al. (2023). Characterisation of Degradation Products of Tegoprazan by LC-MS and GC-MS. ResearchGate. Retrieved from [Link]
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Guo, K., He, X. R., Zhao, H., & Ma, C. (2023). Characterisation of degradation products of tegoprazan by LC-MS and GC-MS. Semantic Scholar. Retrieved from [Link]
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A Comparative Efficacy Analysis: Tegoprazan vs. Traditional Proton Pump Inhibitors in Acid Suppression
Guide for Researchers and Drug Development Professionals
The landscape of acid-related disorder management is undergoing a significant evolution. For decades, proton pump inhibitors (PPIs) have been the cornerstone of therapy. However, the emergence of potassium-competitive acid blockers (P--CABs), such as Tegoprazan, introduces a new class of molecules with a distinct mechanism and potential clinical advantages. This guide provides an in-depth, objective comparison of the efficacy of Tegoprazan against traditional PPIs, supported by experimental data and methodologies relevant to drug development professionals.
The Fundamental Distinction: Mechanism of Action
Understanding the mechanistic differences between PPIs and P-CABs is crucial to appreciating their respective efficacy profiles.
-
Proton Pump Inhibitors (e.g., Esomeprazole, Lansoprazole, Pantoprazole): These are prodrugs that require activation by acid in the secretory canaliculi of gastric parietal cells.[1] Once activated, they form a covalent, irreversible bond with the H+/K+-ATPase (the proton pump), inhibiting its function.[1][2] This process is inherently dependent on the proton pumps being active, which is why PPIs are typically administered before a meal to maximize their effect.[3] The onset of maximal acid suppression can take several days of repeated administration.[4][5]
-
Tegoprazan (a P-CAB): In contrast, Tegoprazan does not require acid activation.[2][5] It acts as a reversible inhibitor, competitively binding to the potassium-binding site of the H+/K+-ATPase.[1][2] This direct and rapid binding action allows for a much faster onset of acid suppression, independent of the pump's activation state or meal timing.[1][3]
Below is a diagram illustrating the distinct molecular mechanisms.
Caption: Mechanisms of PPIs vs. Tegoprazan (P-CAB).
Comparative Pharmacodynamics and Pharmacokinetics
The differences in mechanism translate directly to observable disparities in pharmacodynamic (PD) and pharmacokinetic (PK) profiles.
| Feature | Tegoprazan (P-CAB) | Conventional PPIs (e.g., Esomeprazole) | Rationale / Implication |
| Mechanism | Reversible, competitive K+ site inhibition[2] | Irreversible, covalent cysteine binding[1] | Reversible action allows for more controlled inhibition. |
| Activation | Not required[5] | Requires acid activation[3] | Faster onset of action, independent of pump status. |
| Onset of Action | Rapid (~1 hour to reach pH ≥4)[6][7] | Slower (3-5 days for maximal effect)[4][8] | Potential for on-demand therapy and quicker symptom relief.[6] |
| Food Effect | Unaffected by food intake[9] | Efficacy is meal-dependent[1][3] | Simplifies dosing regimen and improves patient adherence.[3] |
| CYP2C19 Metabolism | Less dependent[1] | Major metabolic pathway[1][6] | More predictable efficacy across different genetic phenotypes.[6][7] |
| Half-life | ~3.7 to 5.4 hours[5][6] | Generally < 2 hours[5] | Longer half-life contributes to sustained acid suppression. |
Head-to-Head Efficacy: Clinical Trial Evidence
Multiple randomized controlled trials (RCTs) have compared Tegoprazan with standard PPIs, primarily esomeprazole, in various clinical settings.
Healing of Erosive Esophagitis (EE)
The primary endpoint in many trials is the endoscopic healing rate of erosive esophagitis, typically assessed at 4 and 8 weeks.
-
Key Finding: Tegoprazan has consistently demonstrated non-inferiority to esomeprazole in healing EE.[10][11][12]
-
Supporting Data: In a large-scale, multicenter, randomized, double-blind phase 3 trial, the cumulative healing rates at week 8 were virtually identical across treatment groups: 98.9% for Tegoprazan 50 mg, 98.9% for Tegoprazan 100 mg, and 98.9% for esomeprazole 40 mg.[10][12][13] Another phase III trial in China also confirmed the non-inferiority of Tegoprazan 50 mg compared to esomeprazole 40 mg, with 8-week cumulative healing rates of 91.1% and 92.8%, respectively.[11]
Table 2: Comparative Healing Rates of Erosive Esophagitis
| Study / Drug | Dose | Healing Rate at Week 4 | Healing Rate at Week 8 | Citation(s) |
| Lee KJ, et al. (2019) | Tegoprazan | 87.9% | 98.9% | [10] |
| Tegoprazan | 90.2% | 98.9% | [10] | |
| Esomeprazole | 87.9% | 98.9% | [10] | |
| MedNexus (2024) | Tegoprazan | Not specified | 91.1% | [11] |
| Esomeprazole | Not specified | 92.8% | [11] |
Speed and Duration of Acid Suppression
This is where Tegoprazan demonstrates a significant pharmacodynamic advantage.
-
Key Finding: Tegoprazan achieves faster and more sustained intragastric pH control compared to PPIs.[6][7]
-
Supporting Data: A crossover study in healthy subjects found that after a single dose, the time to reach an intragastric pH of ≥4 was approximately 1 hour for Tegoprazan 50 mg, compared to about 4 hours for esomeprazole 40 mg.[6] This rapid action is a direct result of its mechanism, which bypasses the need for acid activation.[1]
Management of Nocturnal Acid Breakthrough (NAB)
NAB is a common limitation of PPI therapy and a key area of unmet need.[6][7]
-
Key Finding: Tegoprazan is more effective than esomeprazole at controlling nocturnal acid secretion.[6][7][14]
-
Supporting Data: In a comparative study, Tegoprazan 50 mg administered at night resulted in a significantly greater percentage of time with intragastric pH ≥ 4 during the night (66.0%) compared to esomeprazole 40 mg (36.1%).[6][7] This suggests Tegoprazan may offer superior control of nighttime symptoms like heartburn.[1]
Efficacy in H. pylori Eradication
Potent acid suppression is crucial for the efficacy of antibiotics used to eradicate Helicobacter pylori.[15][16]
-
Key Finding: While P-CABs as a class are effective, a meta-analysis comparing Tegoprazan-based regimens to PPI-based regimens found comparable overall eradication rates.[15][16]
-
Supporting Data: An analysis of eight studies showed eradication rates of 78.6% for Tegoprazan-based therapies versus 76.6% for PPI-based therapies, a difference that was not statistically significant.[15][16] However, the Tegoprazan regimens were associated with a significantly lower rate of adverse events.[15]
Safety and Tolerability
Across multiple clinical trials, Tegoprazan has been shown to be safe and well-tolerated.[3][10] The incidence and profile of adverse events are generally comparable to those of esomeprazole.[10][12][13] A large-scale nationwide cohort study in Korea suggested that Tegoprazan may have a lower risk of hepatotoxicity compared to several conventional PPIs, with an overall risk ratio of 0.73 versus six PPIs combined.[17][18]
Experimental Methodologies
To ensure the robust evaluation of acid-suppressive therapies, specific, standardized experimental protocols are essential.
Protocol: Multicenter, Randomized, Double-Blind, Non-Inferiority Trial for Erosive Esophagitis
This workflow is standard for validating a new therapy against an established one.
Caption: Workflow of a non-inferiority trial for EE.
Key Steps:
-
Patient Recruitment: Enroll patients with endoscopically confirmed erosive esophagitis (e.g., Los Angeles Classification Grades A-D).[10][13]
-
Randomization: Randomly assign participants in a double-blind manner to receive either Tegoprazan (e.g., 50 mg) or the comparator PPI (e.g., esomeprazole 40 mg) daily.[11]
-
Treatment Period: Administer the assigned treatment for a predefined period, typically 8 weeks.[10]
-
Primary Endpoint Assessment: At the end of the treatment period, perform a follow-up endoscopy to assess the primary endpoint: the cumulative healing rate of EE.[10][13] Healing is defined as the absence of mucosal breaks.
-
Secondary Endpoint Assessment: Throughout the study, assess secondary endpoints such as symptom improvement (using validated questionnaires like the Reflux Disease Questionnaire - RDQ), safety, and tolerability.[11]
-
Statistical Analysis: Analyze the data to determine if the efficacy of Tegoprazan is non-inferior to the comparator PPI, based on a prespecified non-inferiority margin.[10]
Protocol: 24-Hour Intragastric pH Monitoring
This is the gold-standard method for evaluating the pharmacodynamic effect of acid-suppressive drugs.[19]
Key Steps:
-
Preparation: Participants must discontinue all acid-suppressing medications for a specified washout period (e.g., 3-10 days) prior to the test.[19][20][21] They should fast for 4-8 hours before probe placement.[19][21]
-
Catheter Placement: A thin, flexible catheter with a pH sensor is passed through the participant's nose and positioned in the esophagus, with the sensor located approximately 5 cm above the lower esophageal sphincter.[19] The catheter is connected to a portable data recorder.[22]
-
Monitoring Period: The participant is sent home for 24 hours and instructed to continue their normal daily activities, including eating and sleeping.[22] They must log meal times, sleep periods, and any symptoms experienced by pressing buttons on the recorder and keeping a diary.[20]
-
Data Analysis: After 24 hours, the catheter is removed, and the data is downloaded. Key parameters analyzed include:
-
Percentage of time intragastric pH remains above a certain threshold (e.g., pH > 4).
-
Time to reach a stable intragastric pH > 4.
-
Occurrence and duration of nocturnal acid breakthrough.
-
Endoscopic Assessment: The Los Angeles (LA) Classification
The LA Classification is a standardized grading system used in clinical trials to objectively assess the severity of erosive esophagitis.[23][24]
-
Grade A: One or more mucosal breaks no longer than 5 mm, that do not extend between the tops of two mucosal folds.[23][25]
-
Grade B: One or more mucosal breaks longer than 5 mm, that do not extend between the tops of two mucosal folds.[23][25]
-
Grade C: One or more mucosal breaks that are continuous between the tops of two or more mucosal folds but which involve less than 75% of the circumference.[23][25]
-
Grade D: One or more mucosal breaks which involve at least 75% of the esophageal circumference.[23][25]
This classification ensures reproducible and consistent assessment of esophageal mucosal injury across different investigators and sites in a multicenter trial.[26]
Conclusion and Future Perspectives
The available evidence robustly supports that Tegoprazan is a potent and effective acid-suppressing agent. While it demonstrates non-inferiority to gold-standard PPIs like esomeprazole in the crucial clinical outcome of healing erosive esophagitis, its key advantages lie in its pharmacodynamic and pharmacokinetic profile.[9][10] The rapid onset of action, prolonged duration of suppression, lack of food effect, and consistent efficacy irrespective of CYP2C19 genotype position Tegoprazan as a significant advancement in the management of acid-related disorders.[3][6][9]
For drug development professionals, Tegoprazan represents a successful translation of a novel mechanism into a clinically effective therapy that addresses several limitations of the previous standard of care, particularly in providing rapid and reliable control over gastric acidity, including challenging areas like nocturnal acid breakthrough.[6][27]
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A Comparative Guide to the Structure-Activity Relationships of Benzimidazole Carboxamide Derivatives
Introduction
The benzimidazole scaffold, a bicyclic aromatic compound formed by the fusion of benzene and imidazole rings, is a cornerstone in medicinal chemistry.[1][2][3] Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, making it a "privileged structure" in drug discovery.[4] When combined with a carboxamide moiety, the resulting benzimidazole carboxamide derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[4][5][6][7]
This guide provides a comparative analysis of the structure-activity relationships (SAR) for various benzimidazole carboxamide derivatives. By examining how specific structural modifications influence biological activity, we aim to provide researchers, scientists, and drug development professionals with actionable insights for designing next-generation therapeutics. We will delve into specific examples, present comparative experimental data, and outline key experimental protocols for their evaluation.
The Benzimidazole Carboxamide Core: A Versatile Pharmacophore
The versatility of the benzimidazole carboxamide scaffold lies in its multiple sites for chemical modification. The key positions for substitution that significantly influence biological activity are the N-1 position of the imidazole ring, the C-2 position, and the C-4, C-5, and C-6 positions of the benzene ring.[5] The nature of the substituent (e.g., electron-donating or withdrawing, bulky or compact, lipophilic or hydrophilic) at these positions dictates the compound's interaction with its biological target, thereby modulating its potency and selectivity.[5][7]
Caption: Key modification sites on the benzimidazole carboxamide scaffold.
Comparative Analysis of Biological Activities
Anticancer Activity
Benzimidazole carboxamide derivatives have emerged as potent anticancer agents, targeting various mechanisms including PARP inhibition, microtubule disruption, and kinase inhibition.[1][3][8]
Poly (ADP-ribose) Polymerase (PARP) Inhibition: PARP inhibitors are a class of targeted therapies that are particularly effective in cancers with deficiencies in DNA repair mechanisms. Several benzimidazole carboxamide derivatives have been developed as potent PARP-1 inhibitors.[9][10]
A study on 5-fluoro-1H-benzimidazole-4-carboxamide derivatives demonstrated that modifications at the carboxamide nitrogen and the phenyl ring attached to it significantly impact PARP-1 inhibitory activity.[9]
Table 1: SAR of 5-Fluoro-1H-benzimidazole-4-carboxamide Derivatives as PARP-1 Inhibitors
| Compound | R (Substitution on Phenyl Ring) | PARP-1 IC50 (nM) |
| 10a | H | 153.2 |
| 10d | 4-CH3 | 89.5 |
| 10f | 4-F | 43.7 |
| 10g | 4-Cl | 62.1 |
Data sourced from a study on novel PARP-1 inhibitors.[9]
SAR Insights:
-
Halogen Substitution: The introduction of a fluorine atom at the 4-position of the phenyl ring (Compound 10f ) led to the most potent PARP-1 inhibition in this series.[9] This highlights the favorable impact of small, electron-withdrawing groups at this position.
-
Methyl Group: A methyl group at the same position (Compound 10d ) also enhanced potency compared to the unsubstituted analog (10a ), suggesting that some steric bulk is tolerated and can be beneficial.[9]
Antiviral Activity
The structural versatility of benzimidazole derivatives allows for the development of compounds with broad-spectrum antiviral activity.[11] They can inhibit various stages of the viral life cycle, including entry, genome replication, and protein processing.[11]
For instance, certain benzimidazole derivatives have shown efficacy against viruses by inhibiting viral polymerases or proteases.[11] The strategic placement of substituents on the benzimidazole ring can enhance binding to these crucial viral enzymes.[11]
SAR Insights:
-
Substitutions at the 2-position: The introduction of substituents at the C-2 position of the benzimidazole ring can enhance binding to viral polymerases or proteases.[11]
-
Modifications at the 5- and 6-positions: Changes at these positions can improve interactions with viral proteins or enhance the compound's pharmacokinetic properties.[11]
Antimicrobial Activity
With the rise of antibiotic resistance, there is a pressing need for novel antimicrobial agents. Benzimidazole carboxamides have shown promise against a range of bacterial and fungal pathogens.[4][12][13] Their mechanism of action is often attributed to the inhibition of essential bacterial processes like DNA synthesis or protein synthesis, owing to their structural similarity to purines.[4]
A study on 1,2-disubstituted benzimidazole derivatives as agents against Gram-negative bacteria revealed key structural features for enhanced activity.[4][14]
Table 2: Comparison of Antimicrobial Activity of Benzimidazole Derivatives
| Compound | R1 (at N-1) | R2 (at C-2) | MIC (µg/mL) against tolC-mutant E. coli |
| Lead Compound III | Varied Phenyl | Varied Phenyl | 2 |
| 25d | Optimized Moiety | Optimized Moiety | 0.125 |
Data sourced from a study on benzimidazole-based derivatives as antimicrobial agents.[14]
SAR Insights:
-
Targeted Optimization: Through optimization of the substituents at both the N-1 and C-2 positions, compound 25d was developed, showing significantly improved potency compared to the initial lead compound III .[14]
-
Hydrophilic Groups: The incorporation of hydrophilic groups, such as a carboxylic acid, can improve activity against certain bacteria.[12]
-
Bulky Groups: Conversely, bulky groups at the N-1 position, like a methoxy group, can have a negative impact on antibacterial activity.[12]
Experimental Protocols
To ensure the reliability and reproducibility of SAR studies, standardized experimental protocols are essential. Below is a detailed methodology for a common assay used to evaluate the anticancer activity of these compounds.
Protocol: MTT Assay for In Vitro Cytotoxicity
This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Objective: To assess the cytotoxic effect of benzimidazole carboxamide derivatives on a cancer cell line (e.g., HCT116).
Materials:
-
Benzimidazole carboxamide derivatives
-
HCT116 human colon cancer cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
Step-by-Step Procedure:
-
Cell Seeding: Seed HCT116 cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzimidazole carboxamide derivatives in DMEM. After 24 hours, replace the medium with 100 µL of fresh medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for another 48 hours under the same conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Perspectives
The benzimidazole carboxamide scaffold remains a highly attractive starting point for the design of new therapeutic agents. The structure-activity relationships discussed in this guide underscore the importance of systematic chemical modification and robust biological evaluation.
Future research should focus on:
-
Multi-target Drug Design: Developing derivatives that can simultaneously modulate multiple targets to overcome drug resistance.[2][15]
-
Improving Pharmacokinetic Properties: Optimizing compounds for better absorption, distribution, metabolism, and excretion (ADME) profiles to enhance their in vivo efficacy.
-
Novel Delivery Systems: Utilizing technologies like nano-formulations to improve the delivery and accumulation of these compounds at the target site, potentially overcoming permeability issues in challenging targets like Gram-negative bacteria.[14]
By leveraging the insights from SAR studies and employing rigorous experimental validation, the scientific community can continue to unlock the full therapeutic potential of benzimidazole carboxamide derivatives.
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Synthesis of Novel Benzimidazole-2-carboxamide Derivatives and in Vivo Antihyperlipidemic Activity Evaluation. (n.d.). Semantic Scholar. Retrieved from [Link]
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A Senior Scientist's Guide to In Vitro Assay Validation for Novel Benzimidazole Compounds
<content_type_and_audience> Topic: in vitro assay validation for novel benzimidazole compounds Content Type: Publish Comparison Guides. These guides should objectively compare the product's performance with other alternatives and provide supporting experimental data. Audience: Researchers, scientists, and drug development professionals. content_type_and_audience>
In the landscape of modern drug discovery, the benzimidazole scaffold stands out for its remarkable therapeutic versatility.[1] These heterocyclic compounds, structurally similar to naturally occurring purines, have demonstrated a wide spectrum of bioactivities, including potent anticancer, antiviral, and antimicrobial properties.[1][2][3][4] Their mechanisms of action are diverse, ranging from the disruption of microtubule polymerization to the inhibition of key enzymes like topoisomerases and protein kinases.[1][5] However, translating a promising novel benzimidazole from a lead compound into a clinical candidate hinges on a foundation of rigorous, reproducible, and relevant preclinical data. The cornerstone of this foundation is the meticulous validation of the in vitro assays used to characterize its activity.
This guide provides a framework for designing and validating a multi-tiered in vitro assay cascade for novel benzimidazole compounds, with a focus on anticancer applications. Moving beyond a simple checklist of protocols, we will explore the causality behind experimental choices, ensuring that each step logically informs the next, creating a self-validating system that builds a comprehensive and trustworthy data package. The principles discussed are grounded in internationally recognized standards, such as the ICH Q2(R1) guidelines on analytical procedure validation, adapted for the context of cell-based bioassays.[6][7][8][9]
Pillar 1: The Foundational Principles of Bioassay Validation
| Validation Parameter | Definition in a Cell-Based Assay Context | Why It's Critical for Benzimidazoles |
| Specificity / Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | Benzimidazoles can be "sticky" compounds or have off-target effects. The assay must distinguish between specific, mechanism-driven cytotoxicity and non-specific effects or assay interference. |
| Accuracy | The closeness of agreement between the value which is accepted as a conventional true value and the value found. | Ensures that the measured potency (e.g., IC50) is a true representation of the compound's biological activity, which is vital for structure-activity relationship (SAR) studies. |
| Precision (Repeatability & Intermediate) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | High precision is essential for reliably detecting small but significant differences in potency between compound analogs during lead optimization. |
| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample over a defined range. | Confirms that the dose-response curve is valid, allowing for accurate IC50/EC50 calculation and ensuring the assay is sensitive enough to capture the full dynamic range of the compound's effect. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | A robust assay will yield consistent results across different users, reagent lots, and minor variations in incubation times or cell densities, which is crucial for long-term projects and inter-lab reproducibility.[10] |
Pillar 2: A Multi-Tiered Validation Strategy in Practice
A logical, tiered approach is the most effective way to build a comprehensive validation profile for a novel compound. This strategy begins with broad, high-throughput screening to assess general activity and progresses to more complex, specific assays that elucidate the mechanism of action (MOA).
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} /dot Caption: Multi-tiered assay validation workflow.
Tier 1: Primary Cytotoxicity & Viability Assays
The first step is to determine if the novel benzimidazole compound has a general cytotoxic or anti-proliferative effect. The choice of assay here is critical for avoiding misleading results.
Comparison of Common Viability Assays
| Assay | Principle | Advantages | Disadvantages & Potential Benzimidazole Interference |
| MTT/MTS | Reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan product. | Inexpensive, well-established. | Can be affected by compounds that alter cellular redox state. Formazan crystals may require a solubilization step (MTT). Colored benzimidazoles can interfere with absorbance readings. |
| CellTiter-Glo® | Quantifies ATP, an indicator of metabolically active cells, using a luciferase-based luminescent signal.[11][12][13] | Highly sensitive, "add-mix-measure" format is ideal for HTS, less prone to colorimetric interference.[14][15] | More expensive, requires a luminometer. |
| RealTime-Glo™ | A prosubstrate is reduced by viable cells into a substrate for luciferase, which is then measured over time. | Allows for kinetic monitoring of cell death without lysing the cells.[16] | More complex data analysis, higher cost. |
Recommendation: For primary screening of novel benzimidazoles, the CellTiter-Glo® Luminescent Cell Viability Assay is often the superior choice. Its luminescent readout is not susceptible to color interference from the compounds themselves, and its high sensitivity and simple "add-mix-measure" protocol make it robust and suitable for high-throughput applications.[14][15] The amount of ATP is directly proportional to the number of viable cells, providing a reliable measure of cytotoxicity.[11][12]
Experimental Protocol: CellTiter-Glo® Cytotoxicity Assay
-
Cell Seeding: Plate cancer cells (e.g., HeLa or A549) in a white, clear-bottom 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare a 10-point, 3-fold serial dilution of the novel benzimidazole compound in an appropriate vehicle (e.g., DMSO). The final DMSO concentration in the assay should not exceed 0.5%. Add the diluted compounds to the cells. Include vehicle-only (negative control) and a known cytotoxic agent (e.g., Staurosporine) as a positive control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.
-
Measurement: Add 100 µL of CellTiter-Glo® Reagent to each well. Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
-
Analysis: Normalize the data to controls (Vehicle = 100% viability, background = 0% viability) and plot the dose-response curve using non-linear regression to determine the IC50 value.
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} /dot Caption: CellTiter-Glo® experimental workflow.
Tier 2: Mechanistic Validation - Tubulin Polymerization
A primary mechanism of action for many anticancer benzimidazoles is the disruption of microtubule dynamics by binding to β-tubulin.[2] A direct, cell-free in vitro tubulin polymerization assay is an essential secondary screen to validate this specific MOA. This confirms that the cytotoxicity observed in Tier 1 is due to a specific interaction with the intended target.
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} /dot Caption: Benzimidazole inhibition of tubulin polymerization.
Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay
This assay monitors the assembly of purified tubulin into microtubules using a fluorescent reporter that binds preferentially to polymerized microtubules.[17]
-
Reagent Preparation: Prepare all reagents on ice. Reconstitute >99% pure bovine brain tubulin to 2 mg/mL in General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) supplemented with 1 mM GTP, 15% glycerol, and a fluorescence reporter.[17][18]
-
Control & Compound Plating: In a pre-warmed (37°C) 96-well plate, add 5 µL of 10x concentrated test compound. Include a known inhibitor (e.g., Nocodazole) and an enhancer (e.g., Paclitaxel) as positive controls, and a vehicle control (DMSO).[17][18]
-
Initiation: To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well.
-
Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure fluorescence intensity every minute for 60-90 minutes.
-
Analysis: Plot fluorescence intensity versus time. A decrease in the polymerization rate or the maximum polymer mass compared to the vehicle control indicates inhibitory activity. Quantify the effect by calculating the percent inhibition at a specific time point.
Tier 3: Assessing Selectivity
A promising anticancer agent should be significantly more potent against cancer cells than normal, healthy cells. This defines its therapeutic window. A simple yet powerful way to assess this is to perform the primary cytotoxicity assay (Tier 1) in parallel on a cancerous cell line and a relevant non-cancerous cell line (e.g., A549 lung carcinoma vs. BEAS-2B normal bronchial epithelium).
Hypothetical Selectivity Data
| Compound | IC50 in A549 (Cancer Cells) | IC50 in BEAS-2B (Normal Cells) | Selectivity Index (SI = IC50 Normal / IC50 Cancer) |
| Novel Benzimidazole-12 | 0.15 µM | 4.5 µM | 30 |
| Doxorubicin (Control) | 0.20 µM | 0.8 µM | 4 |
A higher Selectivity Index (SI) is desirable, indicating the compound is preferentially toxic to cancer cells. An SI >10 is often considered a good starting point for a promising lead compound.
Conclusion: Building a Self-Validating Data Package
The validation of in vitro assays is not a perfunctory exercise but a critical scientific endeavor that underpins the entire preclinical drug discovery process. By employing a multi-tiered strategy—starting with a robust, high-throughput primary screen like CellTiter-Glo®, confirming the specific mechanism of action with a target-based assay like tubulin polymerization, and finally, establishing a therapeutic window with selectivity screening—researchers can build a coherent and trustworthy narrative for their novel benzimidazole compounds. Each tier validates the results of the one before it, creating a powerful, self-reinforcing data package that can confidently guide decisions in the long and arduous journey from the lab bench to the clinic.
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Liew, C. S., et al. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central. Available at: [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
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417 Integrative Medicine. (2025). Understanding the Role of Benzimidazoles in Innovative Cancer Treatments. Available at: [Link]
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Hagar, F. F., et al. (2024). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016-2023). Molecular Diversity. Available at: [Link]
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News-Medical.Net. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay - To determine the number of viable cells in culture. Available at: [Link]
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Bio-protocol. (n.d.). In Vitro Tubulin Polymerization Assays. Available at: [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available at: [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. Available at: [Link]
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International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
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Promega Korea. (n.d.). The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery. Available at: [Link]
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BMG LABTECH. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Available at: [Link]
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Bio-protocol. (n.d.). In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Available at: [Link]
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ResearchGate. (n.d.). Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. Available at: [Link]
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Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Available at: [Link]
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BioAgilytix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Available at: [Link]
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A Comparative Benchmarking Guide to the Synthesis of 1-Benzyl-4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide
For researchers and professionals in drug development, the efficient and reliable synthesis of novel chemical entities is paramount. This guide provides an in-depth comparative analysis of synthetic methodologies for 1-Benzyl-4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide, a compound of interest as a drug intermediate[1]. We will dissect the synthetic pathways, focusing on a critical final step—amide bond formation—and benchmark various coupling reagents to provide actionable data for optimizing this synthesis.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of pharmacologically active compounds[2]. The target molecule, this compound, incorporates this key heterocycle and is noted as a valuable intermediate in the synthesis of various active pharmaceutical ingredients[1]. Its structure, featuring a substituted benzimidazole ring, presents specific synthetic challenges and opportunities for optimization.
A logical and common retrosynthetic analysis suggests that the target molecule can be efficiently prepared from the precursor, 1-Benzyl-4-hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid[3][4][5][6]. This precursor contains the fully assembled and functionalized benzimidazole core, leaving the final amide bond formation as the key transformation.
Proposed General Synthetic Workflow
The overall synthesis can be envisioned in two main stages: the construction of the benzimidazole core and the final amidation. While various methods exist for benzimidazole synthesis, such as the condensation of o-phenylenediamines with aldehydes or carboxylic acids[7][8], this guide will focus on the comparative benchmarking of the final, crucial amidation step, assuming the availability of the carboxylic acid precursor.
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A Senior Application Scientist's Guide to the Biological Activity of Substituted Benzimidazoles
Welcome, fellow researchers and drug development professionals. In the dynamic field of medicinal chemistry, the benzimidazole scaffold stands out as a "privileged structure" due to its presence in a multitude of clinically significant molecules.[1][2][3][4] Its structural similarity to endogenous purines allows it to readily interact with various biopolymers, making it a versatile backbone for designing novel therapeutic agents.[2][5] This guide offers an in-depth comparison of the biological activities of differently substituted benzimidazoles, supported by experimental data and protocols to aid in your research and development endeavors. We will explore how subtle modifications to this core structure can dramatically influence its antimicrobial, anti-inflammatory, anticancer, and antiviral properties.
The Benzimidazole Core: A Foundation for Diverse Bioactivity
The benzimidazole nucleus, a bicyclic aromatic system composed of a fused benzene and imidazole ring, serves as the foundational structure for a wide array of pharmacologically active compounds.[1][3][4] The versatility of this scaffold lies in the potential for substitution at various positions, primarily at the N-1, C-2, C-5, and C-6 positions. These substitutions significantly impact the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk, which in turn govern its interaction with biological targets and ultimately its therapeutic efficacy.[6][7]
Caption: General structure of the benzimidazole scaffold highlighting key positions for substitution.
Antimicrobial Activity: A Comparative Analysis
Benzimidazole derivatives have long been recognized for their potent antimicrobial properties.[2][4] The mechanism of action is often attributed to their structural similarity to purine, allowing them to interfere with the biosynthesis of nucleic acids and proteins in microbial cells.[8]
Structure-Activity Relationship (SAR) in Antimicrobial Benzimidazoles
The antimicrobial efficacy of benzimidazoles is profoundly influenced by the nature and position of substituents. Generally, substitutions at the C-2 position are of particular interest for enhancing pharmacological properties.[9]
-
C-2 Position: Substitution with aromatic or heterocyclic rings at the C-2 position is a common strategy to enhance antimicrobial activity. For instance, 2-substituted phenyl benzimidazoles have demonstrated significant antibacterial and antifungal effects.[9] The presence of electron-withdrawing groups on the phenyl ring can further augment this activity.
-
N-1 Position: Alkylation or acylation at the N-1 position can modulate the lipophilicity of the molecule, thereby affecting its ability to penetrate microbial cell membranes.
-
C-5 and C-6 Positions: Halogen substitutions (e.g., chloro, fluoro) on the benzene ring often lead to increased antimicrobial potency.
Comparative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of substituted benzimidazoles against various microbial strains.
| Compound ID | Substituent(s) | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |
| BM1 | 2-(4-chlorophenyl) | - | - | - | [10] |
| BM2 | 2-(4-chloro-3-methylphenyl) | 12.5 ± 2.2 | 25 ± 1.5 | - | [10] |
| Compound 11d | bis-benzimidazole derivative | Remarkable activity | Remarkable activity | Remarkable activity | [11] |
| Compound 20 | 2-phenyl with hydrazone moiety | Good activity | Good activity | - | [9] |
| Compound 32 | 2-substituted benzimidazole | Good activity | - | - | [9] |
Note: "-" indicates data not reported in the cited source. "Remarkable activity" suggests potency comparable or superior to reference drugs like Norfloxacin and Fluconazole.[11]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC, a fundamental measure of antimicrobial activity, can be determined using the following broth microdilution method.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of benzimidazole derivatives.
Anti-inflammatory Activity: Targeting Key Inflammatory Mediators
Benzimidazole derivatives exhibit significant anti-inflammatory effects by interacting with various targets in the inflammatory cascade, including cyclooxygenase (COX) enzymes, lipoxygenase (LOX), and certain cytokines.[6][7] The position and nature of substituents on the benzimidazole ring play a crucial role in determining the anti-inflammatory potency and mechanism of action.[6][7]
Structure-Activity Relationship (SAR) in Anti-inflammatory Benzimidazoles
Substitutions at the N-1, C-2, C-5, and C-6 positions have been shown to greatly influence the anti-inflammatory activity of the benzimidazole scaffold.[6][7]
-
C-2 Position: Substitution with an anacardic acid moiety at the C-2 position can lead to COX-2 inhibition.[6][7] Di-arylamine substitutions at this position have been associated with bradykinin receptor antagonism.[6][7]
-
C-5 Position: A nitro group at the C-5 position has been shown to be crucial for anti-inflammatory and cyclin-dependent kinase (CDK) inhibitory activities, while amino or methyl groups at the same position can lead to a complete loss of activity.[6]
-
N-1 Position: Substitution with a pyrimidin-2-yl group at the N-1 position has been linked to potent anti-inflammatory effects through lymphocyte-specific kinase (Lck) inhibition.[6]
Comparative Anti-inflammatory Data
| Compound Type | Substitution Pattern | Target(s) | Observed Effect | Reference |
| Anacardic acid conjugate | C-2 substitution | COX-2 | Inhibition | [6][7] |
| Di-arylamine derivative | C-2 substitution | Bradykinin receptor | Antagonism | [6][7] |
| N-acridin-9-yl-4-benzimidazo-2-ylbenzamide | Nitro group at C-5 | CDK1, CDK5 | Pronounced inhibition | [6] |
| 1-pyrimidin-2-yl benzimidazole | Small group substitutions at R3 of pyrimidine | Lck kinase | Loss of inhibitory effect | [6] |
Anticancer Activity: A Multifaceted Approach
The benzimidazole scaffold is a key component in several anticancer agents, with mechanisms of action that include inhibition of receptor tyrosine kinases (RTKs), topoisomerase, and microtubule polymerization.[5][12]
Structure-Activity Relationship (SAR) in Anticancer Benzimidazoles
-
C-2 Position: 2-Aryl benzimidazoles have been designed as multi-target RTK inhibitors, affecting EGFR, VEGFR-2, and PDGFR.[12]
-
Hybrid Molecules: Combining the benzimidazole core with other pharmacologically active moieties, such as triazoles, can lead to potent multi-target anticancer agents.[12] For example, a benzimidazole-triazole hybrid has shown good inhibitory activity against EGFR and Topoisomerase II.[12]
-
Metal Complexes: Coordination of benzimidazole derivatives with transition metals like platinum and copper can enhance their anticancer activity by increasing oxidative stress in cancer cells.[5]
Comparative Anticancer Data (IC50 Values)
| Compound ID | Substituent(s) | Cell Line | IC50 (µM) | Reference |
| Dovitinib (II) | Benzimidazole-quinolinone hybrid | FGFR-1 | 0.008 | [12] |
| VEGFR-2 | 0.013 | [12] | ||
| Compound (IV) | 2-aryl benzimidazole | HepG-2 | - (88% EGFR inhibition) | [12] |
| Compound 5a | Benzimidazole-triazole hybrid | EGFR | 0.086 | [12] |
| Topo II | 2.52 | [12] | ||
| D4 | Benzimidazol-amino thiazole | Human lung cancer | 4.207 | [13] |
| D8 | Benzimidazol-amino thiazole | Human lung cancer | 2.398 | [13] |
Note: "-" indicates specific IC50 value not provided in the cited source.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
Caption: A streamlined workflow for conducting an in vitro cytotoxicity MTT assay.
Antiviral Activity: A Promising Frontier
Benzimidazole derivatives have demonstrated a broad spectrum of antiviral activities against various viruses, including hepatitis C virus (HCV), human immunodeficiency virus (HIV), and respiratory syncytial virus (RSV).[14][15]
Structure-Activity Relationship (SAR) in Antiviral Benzimidazoles
-
N-1 Substitution: The nature of the substituent at the N-1 position can significantly influence antiviral potency.
-
C-2 Substitution: 2-Substituted benzimidazoles have shown activity against a range of viruses. For instance, some derivatives are effective against vaccinia virus and Coxsackie virus B4.[16]
-
Mechanism of Action: For HCV, certain benzimidazole-based inhibitors act as allosteric inhibitors of the RNA-dependent RNA polymerase by binding to a non-catalytic GTP-binding site.[17]
Comparative Antiviral Data
| Compound Class | Virus | Mechanism of Action | Observed Effect | Reference |
| Benzimidazole-based inhibitors | Hepatitis C Virus (HCV) | Allosteric inhibition of RNA-dependent RNA polymerase | Dose-dependent reduction of viral RNA and NS3 protein synthesis (IC50 ~0.35 µM for Compound A) | [17] |
| (4-nitrophenyl)-[2-(substituted phenyl)-benzoimidazol-1-yl]-methanones | Vaccinia virus, Coxsackie virus B4 | Not specified | Selective activity | [16] |
| Pyrrole substituted benzimidazoles | Hepatitis B Virus (HBV) | Not specified | Potent anti-HBV activity (IC50 of 0.41 µM for one derivative) | [3] |
Conclusion
The benzimidazole scaffold continues to be a cornerstone in the development of novel therapeutic agents. As this guide has demonstrated, the strategic substitution on the benzimidazole ring is a powerful tool for modulating biological activity across a wide range of therapeutic areas. The provided comparative data and experimental protocols are intended to serve as a valuable resource for researchers in the rational design and evaluation of new, more effective benzimidazole-based drugs. The ongoing exploration of structure-activity relationships will undoubtedly lead to the discovery of next-generation therapies for a multitude of diseases.
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- Biological Activities of Substituted Benzimidazole Derivatives | Journal of Drug Discovery and Development ( ISSN:2581-6861). (2018, October 27).
- Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC - NIH. (n.d.).
- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC. (n.d.).
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Safety Operating Guide
Personal protective equipment for handling 1-Benzyl-4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide
Comprehensive Safety & Handling Guide: 1-Benzyl-4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide
Hazard Assessment and Triage
While the full toxicological profile of this compound is not thoroughly investigated, an analysis of its chemical class and available data on similar compounds suggests a cautious approach. A Safety Data Sheet for the related compound, 1-benzyl-4-hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid, indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation[1][2]. Therefore, it is prudent to handle this compound as a potentially hazardous substance.
Key considerations:
-
Primary Routes of Exposure: Inhalation of dust particles, skin contact, and eye contact are the most probable routes of accidental exposure in a laboratory setting.
-
Engineering Controls: All handling of the solid compound should be performed in a certified chemical fume hood or a glove box to minimize inhalation risk.
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory to prevent dermal and ocular exposure.
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is the most critical step in mitigating exposure risks. The following table outlines the minimum required PPE for handling this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Tightly fitting safety goggles with side-shields | Nitrile gloves (double-gloving recommended) | Fully buttoned lab coat | N95 or higher-rated respirator |
| Solution Preparation | Tightly fitting safety goggles with side-shields | Nitrile gloves | Fully buttoned lab coat | Not required if performed in a fume hood |
| General Handling in Solution | Standard safety glasses with side-shields | Nitrile gloves | Fully buttoned lab coat | Not required |
Rationale for PPE Selection
-
Eye Protection: Tightly fitting goggles are essential when handling the powdered form to protect against fine dust particles that can easily bypass standard safety glasses[3].
-
Hand Protection: Nitrile gloves provide adequate protection against incidental contact. Double-gloving is a best practice when weighing and handling the solid to allow for the safe removal of the outer glove in case of contamination.
-
Body Protection: A lab coat protects against spills and contamination of personal clothing.
-
Respiratory Protection: An N95 respirator is recommended as a minimum precaution against inhaling fine dust particles when handling the solid outside of a contained system like a glove box[1].
Step-by-Step Safe Handling Workflow
Adherence to a systematic workflow is paramount for safety. The following diagram illustrates the recommended procedure for handling the solid compound.
Caption: Recommended workflow for safely handling solid this compound.
Emergency Procedures
In the event of an exposure, immediate and appropriate action is crucial.
-
Inhalation: If inhaled, move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention[1].
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists[1].
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[1].
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[1].
Disposal Plan
All waste containing this compound, including contaminated lab supplies, must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a designated, sealed, and properly labeled hazardous waste container.
-
Disposal: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations[4]. Do not dispose of down the drain.
Conclusion
The responsible and safe handling of novel chemical entities is a cornerstone of scientific excellence. By adhering to the protocols outlined in this guide, researchers can significantly mitigate the risks associated with handling this compound. Always prioritize a culture of safety and consult with your institution's Environmental Health and Safety (EHS) department for any specific questions or concerns.
References
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CAS No : 1640981-20-9 | Product Name : this compound | Pharmaffiliates. (n.d.). Pharmaffiliates. Retrieved January 3, 2026, from [Link]
-
Biglan, K., Munsie, L., Svensson, K. A., Ardayfio, P., Pugh, M., Sims, J., & Brys, M. (2022). Safety, Tolerability, and Pharmacokinetics of Mevidalen (LY3154207), a Centrally Acting Dopamine D1 Receptor-Positive Allosteric Modulator, in Patients With Parkinson Disease. Clinical Pharmacology in Drug Development, 11(3), 324–332. [Link]
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Wilbraham, D., Biglan, K. M., Svensson, K. A., Tsai, M., Pugh, M., Ardayfio, P., & Kielbasa, W. (2020). Safety, Tolerability, and Pharmacokinetics of Mevidalen (LY3154207), a Centrally Acting Dopamine D1 Receptor-Positive Allosteric Modulator (D1PAM), in Healthy Subjects. Clinical Pharmacology in Drug Development, 10(4), 416-428. [Link]
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Mevidalen. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]
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Biglan, K. M., Munsie, L., Svensson, K. A., Ardayfio, P., Pugh, M., Sims, J., & Brys, M. (2022). Safety, Tolerability, and Pharmacokinetics of Mevidalen (LY3154207), a Centrally Acting Dopamine D1 Receptor–Positive Allosteric Modulator, in Patients With Parkinson Disease. Clinical Pharmacology & Therapeutics, 111(3), 324-332. [Link]
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Mevidalen. (2024, May 3). ALZFORUM. Retrieved January 3, 2026, from [Link]
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This compound. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
